5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Beschreibung
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Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-11-8-6-10(7-9-11)13-16-17-14(19)18(13)12-4-2-1-3-5-12/h1-9H,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOJIGWGJWZBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353052 | |
| Record name | 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93300-54-0 | |
| Record name | 5-(4-Chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: A Versatile Heterocyclic Scaffold
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the prevalent synthetic strategies, focusing on the well-established route involving the preparation of a key thiosemicarbazide intermediate followed by its intramolecular cyclization. A detailed, step-by-step experimental protocol is provided, alongside a thorough discussion of the reaction mechanism, causality behind experimental choices, and a compilation of relevant physicochemical and spectral data. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical guidance for the successful synthesis of this important triazole derivative.
Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These include antimicrobial, anti-inflammatory, analgesic, and antitumoral properties[1]. The incorporation of a thiol group at the 3-position of the triazole ring, along with specific aryl substitutions at the 4- and 5-positions, can significantly modulate the pharmacological profile of these compounds.
The target molecule of this guide, this compound, has been identified as a promising candidate in anticancer research. Studies have shown that derivatives of this compound exhibit significant in vitro antiproliferative activity against various cancer cell lines[2]. The presence of the 4-chlorophenyl group at the 5-position and the phenyl group at the 4-position are crucial for its biological activity. A comprehensive understanding of its synthesis is therefore paramount for further drug development and structure-activity relationship (SAR) studies.
This guide will focus on the most common and reliable synthetic approach to this molecule, which proceeds through a two-step sequence: the formation of an N-acylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization.
Synthetic Strategy and Mechanistic Insights
The most widely adopted synthetic route to this compound is a convergent synthesis that involves two key transformations. The overall synthetic workflow is depicted below.
Caption: Overall workflow for the synthesis of the target triazole.
Step 1: Synthesis of the Key Intermediate, 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide
The synthesis commences with the preparation of the crucial intermediate, 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide. This is typically achieved through the acylation of 4-phenylthiosemicarbazide with 4-chlorobenzoyl chloride. The choice of an acyl chloride as the acylating agent is strategic due to its high reactivity, which ensures a high conversion to the desired product. The reaction is generally carried out in an inert solvent, such as tetrahydrofuran (THF), in the presence of a mild base like triethylamine to neutralize the hydrochloric acid byproduct.
The precursor, 4-phenylthiosemicarbazide, can be synthesized by the reaction of phenyl isothiocyanate with hydrazine hydrate.
Step 2: Base-Catalyzed Intramolecular Cyclization
The second and final step is the intramolecular cyclization of the 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide intermediate to form the desired 1,2,4-triazole-3-thiol. This transformation is most effectively achieved under alkaline conditions, typically by refluxing the intermediate in an aqueous solution of sodium hydroxide.
Mechanism of Cyclization:
The base-catalyzed cyclization proceeds through a well-accepted mechanism. The hydroxide ion abstracts a proton from the more acidic N-H of the thiosemicarbazide moiety, generating an anion. This is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to yield the stable 1,2,4-triazole ring. The reaction is driven to completion by the formation of the aromatic triazole ring.
Caption: Simplified mechanism of base-catalyzed cyclization.
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
-
Phenyl isothiocyanate
-
Hydrazine hydrate
-
4-Chlorobenzoyl chloride
-
Sodium hydroxide
-
Ethanol
-
Tetrahydrofuran (THF)
-
Triethylamine
-
Hydrochloric acid
-
Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)
Synthesis of 4-Phenylthiosemicarbazide
-
In a round-bottom flask, dissolve phenyl isothiocyanate (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and add hydrazine hydrate (1 equivalent) dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The precipitated white solid of 4-phenylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
Synthesis of 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide
-
In a dry round-bottom flask, dissolve 4-phenylthiosemicarbazide (1 equivalent) in anhydrous THF.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1 equivalent) in anhydrous THF to the cooled mixture with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide.
Synthesis of this compound
-
Suspend 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (2N).
-
Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve as the cyclization proceeds.
-
After refluxing, cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the clear filtrate with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Collect the white precipitate of this compound by filtration.
-
Wash the product with cold water and recrystallize from ethanol to afford the pure compound.
Characterization Data
The successful synthesis of the intermediate and the final product should be confirmed by various analytical techniques. The following table summarizes the expected physicochemical and spectral data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) | Key IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) |
| 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide | C₁₄H₁₂ClN₃OS | 305.78 | 126-127 | Light yellow crystal | ~80 | ~3300-3100 (N-H), ~1670 (C=O), ~1250 (C=S) | 12.47 (s, 1H, NH), 11.63 (s, 1H, NH), 7.24-7.96 (m, 9H, Ar-H) |
| This compound | C₁₄H₁₀ClN₃S | 303.77 | 187-188 (similar compounds) | White solid | ~70-80 | ~3100 (N-H), ~2580 (S-H), ~1600 (C=N) | ~13.0 (s, 1H, SH), ~7.0-7.8 (m, 9H, Ar-H) |
Note: The spectral data provided are based on reported values for similar compounds and may vary slightly depending on the solvent and instrument used.[3]
Conclusion
This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. By following the detailed experimental protocol and understanding the underlying reaction mechanisms, researchers can confidently synthesize this valuable heterocyclic compound for further investigation in drug discovery and medicinal chemistry. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized product. The versatility of the 1,2,4-triazole-3-thiol scaffold ensures that the synthetic methodologies described herein will continue to be of great importance to the scientific community.
References
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1959. [Link]
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Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., Daraji, D. G., & Shah, S. A. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1244, 130930. [Link]
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Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1-(5-phenylamino-[3][4][5]thiadiazol-2-yl)methyl-5-oxo-[3][5][6]triazole and 1-(4-phenyl-5-thioxo-[3][5][6]triazol-3-yl)methyl-5-oxo-[3][5][6]triazole derivatives. European Journal of Medicinal Chemistry, 39(9), 793-804. [Link]
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Farghaly, A. M., & Abdalla, M. M. (2009). Synthesis, antimicrobial, and anti-inflammatory activities of some new 1,2,4-triazole derivatives. Archiv der Pharmazie, 342(10), 594-601. [Link]
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Suryavanshi, P. A., & Shingare, M. S. (2016). Synthesis and biological evaluation of some new 1, 2, 4-triazole derivatives. Journal of the Serbian Chemical Society, 81(1), 27-36. [Link]
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Yusuf, M., & Jain, P. (2014). Synthetic and biological studies of pyrazoline and its derivatives: a review. Bioorganic & medicinal chemistry, 22(3), 903-918. [Link]
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El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2011). Synthesis and antimicrobial activity of new 1, 2, 4-triazole, 1, 3, 4-thiadiazole and 1, 3, 4-oxadiazole derivatives. Acta poloniae pharmaceutica, 68(3), 365-372. [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935-1945. [Link]
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Chou, J. Y., & Huang, L. J. (2008). Synthesis and evaluation of anti-inflammatory and analgesic activities of some 1, 2, 4-triazole derivatives. Journal of the Chinese Chemical Society, 55(4), 857-865. [Link]
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Patel, K. R., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1244, 130930. [Link]
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Hussain, E. M. (2010). Synthesis of 1, 2, 4-Triazole Derivatives And Their Biological Activity Study. Ibn Al-Haitham Journal for Pure and Applied Sciences, 23(3). [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Molecular Fragmentation Landscape
In the realm of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the diverse heterocyclic scaffolds, the 1,2,4-triazole-3-thiol core has garnered significant attention for its broad pharmacological potential, including anticancer activities.[1] This guide, conceived from the perspective of a Senior Application Scientist, delves into the critical technique of mass spectrometry as applied to a promising member of this class: 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. Our focus extends beyond a mere recitation of protocols; we aim to illuminate the causal relationships between molecular structure, ionization techniques, and the resultant fragmentation patterns, thereby empowering researchers to confidently interpret their own data. This document is structured to be a self-validating system, where the principles discussed provide a logical framework for predicting and understanding the mass spectral behavior of this and related compounds.
The Subject Molecule: A Structural Overview
This compound is a multifaceted molecule characterized by a central 1,2,4-triazole ring, substituted with a 4-chlorophenyl group at the 5-position and a phenyl group at the 4-position. A key functional group is the thiol (-SH) at the 3-position, which can exist in tautomeric equilibrium with its thione form. This structural complexity gives rise to a rich and informative mass spectrum.
Molecular Formula: C₁₄H₁₀ClN₃S Molecular Weight: 287.77 g/mol
Understanding these structural features is the first step in predicting how the molecule will behave under mass spectrometric analysis. The aromatic rings provide stability, while the heteroatoms (N, S, Cl) and the thiol group offer sites for ionization and predictable fragmentation pathways.
Foundational Principles of Mass Analysis for Triazole Thiols
Mass spectrometry has proven to be an indispensable tool for the characterization of heterocyclic compounds.[2] The choice of ionization method is critical and directly influences the observed fragmentation. For molecules like this compound, both hard and soft ionization techniques can yield valuable information.
-
Electron Ionization (EI): This high-energy technique typically produces extensive fragmentation, providing a detailed "fingerprint" of the molecule. EI is particularly useful for elucidating the core structure and identifying key substituents. Studies on similar heterocyclic systems have shown that EI-MS leads to characteristic cleavages of the heterocyclic ring and its side chains.[3]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight with high accuracy by generating protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[4] This is crucial for confirming the identity of the parent compound. Tandem mass spectrometry (MS/MS) following ESI can then be used to induce and study fragmentation in a controlled manner.
The presence of the thiol group also introduces specific considerations. Thiols are known for their reactivity and can be readily oxidized.[5][6] This necessitates careful sample handling and interpretation of the mass spectrum, as peaks corresponding to disulfide-linked dimers or other oxidation products may be observed.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a robust starting point for the mass spectrometric analysis of this compound.
Sample Preparation
-
Solvent Selection: Dissolve the compound in a high-purity solvent such as methanol, acetonitrile, or a mixture thereof. The choice of solvent should be compatible with the chosen ionization technique (e.g., volatile solvents for ESI).
-
Concentration: Prepare a stock solution of approximately 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Analyte Purity: Ensure the sample is free from non-volatile salts or buffers, which can interfere with the ionization process, particularly in ESI.
Instrumentation and Parameters
For Electrospray Ionization (ESI-MS):
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass measurements.
-
Ionization Mode: Positive ion mode is typically preferred for this class of compounds due to the presence of basic nitrogen atoms that can be readily protonated.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Nebulizing Gas (N₂): 1.0-2.0 Bar
-
Drying Gas (N₂): 4.0-8.0 L/min
-
Drying Gas Temperature: 180-220 °C
-
For Tandem Mass Spectrometry (ESI-MS/MS):
-
Precursor Ion Selection: Isolate the protonated molecule ([M+H]⁺) in the first mass analyzer.
-
Collision Energy: Apply a collision energy of 10-40 eV to induce fragmentation. It is advisable to perform a collision energy ramp to observe the evolution of fragment ions.
Deciphering the Fragmentation Code
The mass spectrum of this compound is expected to exhibit a series of characteristic fragment ions. The following section outlines the most probable fragmentation pathways, providing a logical framework for spectral interpretation. The fragmentation of 1,2,4-triazoles is a multifaceted process that yields significant structural insights.[7]
Key Fragmentation Pathways
A proposed fragmentation pathway is illustrated below. The analysis of similar triazole-thiol derivatives suggests that fragmentation will likely initiate from the heterocyclic core and the substituent groups.[8]
Caption: Proposed ESI-MS/MS Fragmentation Pathway.
Interpretation of Major Fragment Ions
The following table summarizes the expected key fragment ions, their proposed structures, and the rationale behind their formation.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Rationale for Formation |
| 288/290 | [M+H]⁺ | The protonated molecular ion. The isotopic pattern (approx. 3:1 ratio) is characteristic of the presence of one chlorine atom. |
| 255/257 | [M+H - SH]⁺ | Loss of the thiol radical is a common fragmentation pathway for thiol-containing compounds. |
| 137/139 | [C₇H₄ClN]⁺ | Cleavage of the triazole ring can lead to the formation of the chlorophenylnitrile cation. |
| 111/113 | [C₇H₄Cl]⁺ | Subsequent loss of a nitrile group from the m/z 137/139 fragment. |
| 105 | [C₆H₅N₂]⁺ | Formation of the phenyldiazonium ion through cleavage of the triazole ring. |
| 77 | [C₆H₅]⁺ | Loss of a neutral nitrogen molecule (N₂) from the phenyldiazonium ion, a very stable neutral loss. |
Conclusion: From Data to Discovery
This guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the interplay between the molecule's structure and the principles of mass spectrometry, researchers can confidently identify this compound and elucidate its structure. The provided protocols and fragmentation analysis serve as a robust starting point for further investigation into this and related pharmacologically active molecules. The multifaceted nature of 1,2,4-triazole fragmentation underscores the importance of a systematic approach to spectral interpretation.[7]
References
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Paryzhko, O., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 829. [Link]
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Patel, K. R., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1234, 130000. [Link]
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Palibroda, N., Moldovan, Z., & Pamula, A. (n.d.). Electron Ionisation Mass Spectra of Some Polyheterocyclic Compounds Containing Phenylthiazole and Mercapto[2][4][9]triazole Groups. Studia Universitatis Babes-Bolyai Chemia, 41(2). [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of the triazole-thiol ligand. [Link]
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Varynskyi, B., Kaplaushenko, A., & Parchenko, V. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 303-312. [Link]
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Introduction: The Structural Significance of 1,2,4-Triazoles in Modern Drug Discovery
An In-depth Technical Guide to the Crystal Structure of 4-Phenyl-1,2,4-triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] These five-membered heterocyclic compounds, containing three nitrogen atoms and two carbon atoms, are prized for their metabolic stability and their capacity to engage with biological receptors through hydrogen bonding and dipole interactions.[2][3] The inherent polarity of the triazole nucleus often enhances the solubility and pharmacological profile of drug candidates.[3] When substituted with a thiol or thione group at the 3-position, their biological activity is frequently amplified, leading to a wide spectrum of applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant therapies.[3][4]
For drug development professionals, a profound understanding of the three-dimensional structure of these molecules is not merely academic; it is fundamental. The crystal structure reveals the precise spatial arrangement of atoms, the nature of intermolecular interactions, and the dominant tautomeric form in the solid state. This information is critical for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics with improved efficacy and specificity. This guide provides a detailed exploration of the synthesis, tautomerism, and crystal structure of 4-phenyl-1,2,4-triazole-3-thiol and its derivatives, offering field-proven insights and methodologies for researchers in the field.
Part 1: Synthesis of the 4-Phenyl-1,2,4-triazole-3-thiol Core
The construction of the 1,2,4-triazole-3-thiol ring system is most commonly achieved through the cyclization of thiosemicarbazide precursors.[2] A prevalent and reliable method involves the reaction of an acid hydrazide with an isothiocyanate, or the acylation of thiosemicarbazide followed by base-catalyzed cyclization.[5]
A more recent approach facilitates the direct reaction of thiosemicarbazides with carboxylic acids using a dehydrating agent like polyphosphate ester (PPE), which streamlines the process by avoiding the need to prepare reactive acid chlorides or isothiocyanates.[5][6] This method typically involves two stages: an initial acylation of the thiosemicarbazide, followed by an alkali-mediated cyclodehydration to yield the final triazole-3-thiol.[5]
The general synthetic workflow can be visualized as follows:
Caption: General two-step synthesis of 1,2,4-triazole-3-thiols.
Part 2: The Critical Role of Thione-Thiol Tautomerism
A key chemical feature of 3-mercapto-1,2,4-triazoles is their existence as a mixture of two tautomeric forms: the thiol form and the thione form.[7] The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. However, in the solid state, extensive studies including X-ray crystallography have shown that the thione form is overwhelmingly predominant.[7][8] This stability is attributed to the formation of robust intermolecular hydrogen bonds involving the N-H donor and the C=S acceptor.
Distinguishing between these tautomers is crucial and can be achieved through several spectroscopic techniques:
-
¹H NMR Spectroscopy : The thione tautomer exhibits a characteristic low-field signal for the N-H proton, typically in the 13-14 ppm range.[6][9] In contrast, the S-H proton of the thiol form appears much further upfield.[9]
-
¹³C NMR Spectroscopy : The carbon of the C=S group in the thione form has a distinct chemical shift, resonating around 169 ppm.[9]
-
X-ray Crystallography : This technique provides definitive proof by locating the position of the hydrogen atom, confirming its attachment to a nitrogen atom rather than the sulfur atom in the crystal lattice.[9]
Caption: Thione-thiol tautomerism in 1,2,4-triazole-3-thiols.
Part 3: Deep Dive into the Crystal Structure
The crystal structure of 4-phenyl-1,2,4-triazole-3-thione serves as an excellent case study for understanding the solid-state architecture of this class of compounds. Single-crystal X-ray diffraction provides unparalleled insight into molecular geometry and the non-covalent interactions that dictate the crystal packing.
Molecular Geometry and Crystallographic Data
The crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (C₈H₇N₃S) has been resolved, confirming its existence in the thione tautomeric form.[8] The molecule is nearly planar, with the phenyl ring being slightly twisted relative to the triazole ring.
| Parameter | Value[8] |
| Chemical Formula | C₈H₇N₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.0155(1) |
| b (Å) | 14.1062(1) |
| c (Å) | 10.1990(1) |
| β (°) | 98.871(1) |
| Volume (ų) | 855.092(18) |
| Z | 4 |
| Temperature (K) | 100(2) |
The Supramolecular Architecture: Hydrogen Bonding Networks
A defining feature of the crystal packing in 4-phenyl-1,2,4-triazole-3-thione and its derivatives is the presence of strong intermolecular hydrogen bonds. In many derivatives, molecules are linked by N—H···S hydrogen bonds, forming centrosymmetric dimers or extended chains.[8][10] These interactions are the primary cohesive force responsible for the stability of the crystal lattice.
The N—H group of the triazole ring acts as a hydrogen bond donor, while the sulfur atom of the thione group on an adjacent molecule serves as the acceptor. This recurring motif is fundamental to the supramolecular assembly of these compounds.
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An In-depth Technical Guide to the Anticancer Potential of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. This technical guide focuses on a specific, promising class of these compounds: 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives. We consolidate current research to provide drug development professionals with a comprehensive overview of their synthesis, mechanisms of action, and preclinical anticancer potential. In silico predictions and in vitro data suggest these derivatives may function as nongenotoxic anticancer agents by targeting key cellular pathways, including the p53-MDM2 interaction and tubulin polymerization. This guide presents detailed experimental protocols, summarizes cytotoxicity data, and elucidates the scientific rationale behind the evaluation of these compounds as next-generation cancer therapeutics.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
Cancer remains a primary cause of mortality worldwide, driven by the uncontrolled proliferation of malignant cells.[1] The search for novel chemotherapeutic agents that can selectively target cancer cells while minimizing damage to healthy tissue is a paramount goal in drug discovery.[2][3]
Heterocyclic compounds are cornerstones of pharmaceutical development, and among them, the 1,2,4-triazole ring system is of particular importance. Its unique structural features—including hydrogen bonding capacity, dipole character, and metabolic stability—allow it to act as a potent pharmacophore, interacting with high affinity at the active sites of various biological receptors.[4] This has led to the successful development of 1,2,4-triazole-containing drugs such as the antifungal fluconazole and the anticancer medication anastrozole.[5]
The specific scaffold, this compound, combines the established bioactivity of the triazole ring with a thiol group, which enhances pharmacological potency, and specific phenyl substitutions that influence target binding.[4] This guide will explore the synthesis, anticancer mechanisms, and preclinical evaluation of derivatives built upon this core structure.
Synthesis and Characterization
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically involving the cyclization of substituted thiosemicarbazide precursors in an alkaline medium.[6] This method provides a reliable and efficient route to the core scaffold and its derivatives.
General Synthetic Rationale and Workflow
The primary pathway begins with the reaction of an appropriate acid hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. This intermediate is then cyclized. A common method involves refluxing the thiosemicarbazide with a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[6]
An alternative streamlined, two-step approach uses a polyphosphate ester (PPE) to first catalyze the acylation of a thiosemicarbazide with a carboxylic acid, followed by cyclodehydration in an aqueous alkali solution to yield the final 1,2,4-triazole-3-thiol product.[7] This method avoids the need for intermediate isolation, simplifying the overall process.[7]
Workflow: General Synthesis of 1,2,4-Triazole-3-thiols
Caption: Putative anticancer mechanisms of 1,2,4-triazole-3-thiol derivatives.
Preclinical Evaluation: In Vitro Evidence
The initial assessment of novel anticancer compounds relies on a suite of robust and reproducible in vitro assays. [3]These experiments determine a compound's cytotoxicity against various cancer cell lines and provide insights into its mechanism of action.
In Vitro Cytotoxicity Screening
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency. Studies have evaluated derivatives of the title scaffold against a panel of human cancer cell lines.
Table 1: Representative In Vitro Cytotoxicity Data (IC50 in µM)
| Compound ID | A549 (Lung) | U87 (Glioblastoma) | HL60 (Leukemia) | Reference |
| 6h | 3.854 | 4.151 | 17.522 | [5][8] |
| Doxorubicin | ~0.5-1.0 | ~0.1-0.5 | ~0.05-0.2 | Standard |
Note: Doxorubicin values are approximate and for comparative purposes only.
The data indicate that specific derivatives, such as compound 6h , exhibit potent antiproliferative activity in the low micromolar range against lung and glioblastoma cell lines. [5][8]
Standard Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [9] Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Self-Validation & Controls:
-
Blank Wells: Contain medium only (no cells) to subtract background absorbance.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds. This represents 100% cell viability.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to ensure the assay is performing correctly.
Cell Cycle and Apoptosis Analysis
To confirm that cytotoxicity is mediated by cell cycle arrest and apoptosis, flow cytometry is the gold standard.
-
Cell Cycle Analysis: Cells are treated with the compound, fixed, and stained with a DNA-intercalating dye like Propidium Iodide (PI). Flow cytometry analysis of DNA content reveals the distribution of cells in different phases (G0/G1, S, G2/M) of the cell cycle. [10]A significant accumulation of cells in the G2/M phase would support a mechanism involving microtubule disruption. [11][12]* Apoptosis Assay: Apoptosis is confirmed by Annexin V/PI co-staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow: Apoptosis Detection by Flow Cytometry
Caption: Standard workflow for Annexin V/PI apoptosis assay.
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel anticancer agents. Preclinical data, supported by mechanistic studies, indicate that these derivatives can induce cancer cell death through multiple, clinically relevant pathways, including the disruption of microtubule dynamics and the restoration of p53 tumor suppressor function.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a broader library of derivatives to optimize potency and selectivity.
-
Target Deconvolution: Using biochemical and cellular assays to definitively confirm the molecular targets (e.g., tubulin, MDM2, VEGFR-2) and elucidate binding kinetics.
-
In Vivo Efficacy: Evaluating the most promising lead compounds in xenograft animal models to assess their antitumor activity, pharmacokinetics, and safety profiles.
-
Selectivity Profiling: Comprehensive screening against a panel of normal, non-cancerous cell lines to establish a therapeutic window.
By pursuing these avenues, the full therapeutic potential of this versatile chemical scaffold can be realized, paving the way for new and effective cancer treatments.
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Substituted 1,2,4-Triazoles: A Technical Guide to Their Antimicrobial and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The persistent rise of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the heterocyclic compounds, substituted 1,2,4-triazoles have emerged as a versatile and highly promising scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of the antimicrobial and antifungal properties of these compounds. We will explore their synthesis, elucidate their primary mechanisms of action, delve into critical structure-activity relationships that govern their efficacy, and present standardized protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new anti-infective agents.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms. This core structure is present in a wide array of clinically significant drugs, including the well-established antifungal agents fluconazole and itraconazole.[1] The unique electronic distribution, hydrogen bonding capabilities, and metabolic stability of the 1,2,4-triazole ring make it a privileged scaffold in drug design.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2] This guide will focus specifically on their antimicrobial and antifungal attributes, which represent a critical area of research in the face of mounting global health threats from resistant pathogens.[3]
Synthetic Strategies for Substituted 1,2,4-Triazoles
The versatility of the 1,2,4-triazole scaffold is, in part, due to the numerous synthetic routes available for its derivatization. Understanding these synthetic pathways is crucial for generating diverse chemical libraries for screening and optimization. A common and effective method involves the cyclization of thiosemicarbazides derived from carboxylic acid hydrazides.[4]
Diagram: General Synthetic Pathway for 1,2,4-Triazoles
Caption: The inhibitory effect of 1,2,4-triazoles on the ergosterol biosynthesis pathway.
By binding to the heme iron atom in the active site of CYP51, triazoles block the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and disruption of the fungal cell membrane integrity. [5][6]This ultimately results in the inhibition of fungal growth and proliferation. [2]While this is the predominant mechanism for antifungal activity, the antibacterial mechanism of action is more varied and less universally defined, likely involving multiple targets.
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted 1,2,4-triazoles is highly dependent on the nature and position of the substituents on the triazole ring and any associated phenyl rings.
Key SAR Observations:
-
Halogen Substitution: The presence of electron-withdrawing groups, such as fluoro or chloro substituents on a phenyl ring attached to the triazole core, has been shown to enhance antifungal activity. [7]* Schiff Base Formation: The conversion of 1,2,4-triazole derivatives to their corresponding Schiff bases has, in some cases, led to increased antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. [8][9]However, in other instances, this modification resulted in decreased activity. [8]* Hybrid Molecules: Incorporating other bioactive heterocyclic rings, such as benzimidazole or oxadiazole, with the 1,2,4-triazole scaffold can lead to synergistic effects and enhanced antimicrobial potency. [7][10]For instance, certain benzimidazole-1,2,4-triazole hybrids have demonstrated potent fungicidal activity. [7]* Side Chain Modifications: The nature of the side chain at various positions of the triazole ring plays a crucial role in the interaction with the target enzyme. For example, in antifungal triazoles, specific side chains can orient the molecule within the active site of CYP51 to form favorable hydrophobic and van der Waals interactions. [6]
In Vitro Evaluation of Antimicrobial and Antifungal Activity
Standardized and reproducible in vitro assays are essential for determining the efficacy of novel 1,2,4-triazole derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured on nutrient agar. [11] * Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on Sabouraud dextrose agar. [11] * A standardized inoculum is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL. [12]
-
-
Preparation of Test Compounds:
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The plates are incubated at 35-37°C for 24-48 hours. [12]
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Diagram: Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Experimental Protocol: Agar Disk Diffusion Assay
-
Preparation of Agar Plates:
-
A standardized microbial inoculum is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi). [2]
-
-
Application of Test Compounds:
-
Incubation:
-
The plates are incubated under appropriate conditions (temperature and duration).
-
-
Measurement of Inhibition Zones:
-
The diameter of the zone of inhibition around each disc is measured. A larger diameter indicates greater antimicrobial activity.
-
Data Presentation and Interpretation
The results of antimicrobial and antifungal testing are typically presented in tabular format for clear comparison.
Table 1: Example of MIC Data for Substituted 1,2,4-Triazoles
| Compound ID | Substituent(s) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1a | 4-chlorophenyl | 16 | 64 | 8 |
| 1b | 2,4-difluorophenyl | 8 | 32 | 4 |
| 2a (Schiff base of 1a) | 4-chlorophenyl, -N=CH-Ph | 8 | 64 | 16 |
| Reference Drug 1 (Streptomycin) | - | 4 | 8 | - |
| Reference Drug 2 (Fluconazole) | - | - | - | 2 |
Note: The data in this table is illustrative and does not represent actual experimental results.
Conclusion and Future Directions
Substituted 1,2,4-triazoles continue to be a rich source of potential antimicrobial and antifungal agents. Their synthetic tractability, coupled with a well-understood mechanism of antifungal action, makes them an attractive scaffold for further drug development efforts. Future research should focus on:
-
Rational Design: Utilizing computational modeling and 3D-QSAR studies to design novel derivatives with enhanced potency and selectivity. [13]* Exploration of Novel Targets: While CYP51 is a key fungal target, investigating other potential mechanisms of action, particularly for antibacterial activity, is crucial.
-
Combating Resistance: Designing 1,2,4-triazole derivatives that are effective against drug-resistant strains of bacteria and fungi. [3]* In Vivo Studies: Progressing promising in vitro candidates to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of the chemical space around the 1,2,4-triazole nucleus holds significant promise for the discovery of the next generation of anti-infective therapies.
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A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Phenyl-1,2,4-triazole-3-thiol Analogs
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] When functionalized with a phenyl group at the 4-position and a thiol at the 3-position, the resulting 4-phenyl-1,2,4-triazole-3-thiol core gives rise to a class of compounds with a remarkable spectrum of biological activities. These include antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[1][3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these analogs, offering insights for researchers and drug development professionals engaged in the design of novel therapeutics based on this versatile scaffold. We will delve into the influence of structural modifications on biological activity, supported by experimental protocols and data presentation to provide a comprehensive understanding of this important class of molecules.
The Core Scaffold: Physicochemical Properties and Synthetic Overview
The 4-phenyl-1,2,4-triazole-3-thiol scaffold possesses a unique combination of structural features that contribute to its biological activity. The triazole ring is aromatic and polar, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets. The phenyl group introduces a lipophilic character, which can be crucial for membrane permeability and hydrophobic interactions within receptor binding pockets. The thiol group is a key functional moiety, existing in a tautomeric equilibrium with its thione form. This group is highly reactive and can be readily derivatized, providing a handle for further molecular exploration. Moreover, the sulfur atom in triazole derivatives has been shown to enhance their biological potency.[5]
A common and efficient method for the synthesis of the 4-phenyl-1,2,4-triazole-3-thiol core involves the cyclization of the corresponding thiosemicarbazides.[3] More recent advancements include a two-step process involving the acylation of thiosemicarbazide with a carboxylic acid in the presence of a polyphosphate ester (PPE), followed by cyclodehydration.[4]
General Synthetic Workflow
The synthesis of 4-phenyl-1,2,4-triazole-3-thiol and its derivatives often follows a well-established pathway, as illustrated in the diagram below. This process typically starts from a benzoic acid derivative, which is converted to a hydrazide, then to a potassium dithiocarbazinate salt, and finally cyclized to form the triazole-thiol core. Further modifications can be made to the core structure to explore the SAR.
Caption: A representative synthetic pathway for 4-phenyl-1,2,4-triazole-3-thiol and its derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-phenyl-1,2,4-triazole-3-thiol analogs can be finely tuned by strategic modifications at three key positions: the N-4 phenyl ring, the C-5 position, and the S-3 thiol group.
Substitutions on the N-4 Phenyl Ring
The electronic and steric properties of substituents on the phenyl ring at the N-4 position play a critical role in modulating the biological activity of these compounds.
-
Electron-donating groups (e.g., -OH, -OCH₃) have been shown to enhance both antimicrobial and antitumor activities.[3] This is likely due to an increase in the electron density of the triazole ring system, which may facilitate stronger interactions with biological targets.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) can also influence activity, often by altering the molecule's ability to bind to targets like DNA or enzymes.[3] For instance, halogenated derivatives have demonstrated significant antimicrobial properties.
-
Steric hindrance introduced by bulky substituents can either be beneficial or detrimental, depending on the specific biological target. A careful balance between lipophilicity and steric bulk is often necessary for optimal activity.
Modifications at the C-5 Position
While the core topic focuses on 4-phenyl derivatives, it is insightful to consider modifications at the C-5 position as this provides a broader understanding of the SAR of the 1,2,4-triazole-3-thiol scaffold. The introduction of different aryl or alkyl groups at this position can significantly impact the compound's pharmacological profile. For example, in a series of ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids, the presence of a phenyl group at the C-3 position (equivalent to C-5 in the thiol tautomer) was crucial for high activity against MRSA.[2]
Derivatization of the S-3 Thiol Group
The thiol group at the C-3 position is a prime site for modification. Its nucleophilic nature allows for a variety of chemical transformations, leading to diverse analogs with altered physicochemical properties and biological activities.
-
S-Alkylation and S-Acylation: The introduction of alkyl or acyl chains at the sulfur atom can modulate the lipophilicity of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Formation of Schiff Bases and Thiazolidinones: The amino group, when present at the N-4 position (as in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol), can be condensed with aldehydes to form Schiff bases.[6][7] These intermediates can then be cyclized with thioglycolic acid to yield thiazolidinone derivatives, which have shown a wide range of pharmacological activities, including antioxidant and antimicrobial effects.[6]
Biological Activities and Associated SAR Insights
Antimicrobial Activity
Derivatives of 1,2,4-triazole-3-thione have demonstrated a broad spectrum of antimicrobial activities.[3] The SAR for antimicrobial activity highlights the importance of substitutions on the phenyl ring. For example, the presence of electron-donating groups like hydroxyl (-OH) has been associated with enhanced activity.[2] In a study on 1-(phenyl)-3-(2H-[3][4][5]triazol-3-ylsulfanyl)-pyrrolidine-2,5-diones, the nature of the substituent on the phenyl ring impacted the level of antibacterial and antifungal activity, with the unsubstituted analog showing greater activity than its chloro and bromo-substituted counterparts.[8]
Anticancer Activity
The 1,2,4-triazole-3-thiol scaffold is a promising pharmacophore for the development of novel anticancer agents.[4][5] The presence of electron-donating groups on the phenyl ring has been shown to enhance antitumor activity.[3] Hydrazone derivatives of 1,2,4-triazole-3-thiol have been identified as promising anticancer agents, with some exhibiting moderate cytotoxicity against various cancer cell lines.[5]
Antioxidant Activity
Several 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have been evaluated for their antioxidant potential.[6] In one study, thiazolidinone derivatives showed significant free radical scavenging activity, with some compounds exhibiting lower IC₅₀ values than the standard antioxidant, ascorbic acid.[6] This suggests that the addition of the thiazolidinone ring enhances the antioxidant capacity of the parent triazole.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 4-phenyl-1,2,4-triazole-3-thiol analogs.
General Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from the work of Al-Ghamdi and colleagues.[6]
-
Synthesis of Benzoic Acid Hydrazide: Methyl benzoate is refluxed with hydrazine hydrate, followed by the addition of absolute ethanol. Upon cooling, white crystals of benzoic acid hydrazide are formed and can be recrystallized from ethanol.[6]
-
Synthesis of Potassium Dithiocarbazinate: A mixture of potassium hydroxide and benzoic acid hydrazide is dissolved in absolute ethanol and cooled. Carbon disulfide is then added dropwise while maintaining a low temperature. Dry ether is added to precipitate the yellow potassium salt.[6]
-
Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: A suspension of the potassium salt in water is treated with hydrazine hydrate and refluxed until the evolution of hydrogen sulfide ceases. The reaction mixture is then cooled and acidified with HCl to precipitate the white product.[6]
Antioxidant Activity Evaluation: DPPH Free Radical Scavenging Assay
This is a common and reliable method for assessing antioxidant activity.[6]
-
Preparation of DPPH Solution: A solution of 1,1-diphenyl-2-picryl-hydrazyl (DPPH) in methanol is prepared.
-
Assay Procedure: Different concentrations of the test compounds are added to the DPPH solution.
-
Measurement: The mixture is incubated in the dark, and the absorbance is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined. Ascorbic acid is commonly used as a positive control.[6]
Quantitative Data Summary
The following table summarizes the antioxidant activity of some 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, as reported in the literature.
| Compound | Description | Antioxidant Activity (IC₅₀ in µg/mL) | Reference |
| 3 | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | > Ascorbic Acid | [6] |
| 5a | Thiazolidinone derivative | 10.37 | [6] |
| 5b | Thiazolidinone derivative | 5.84 | [6] |
| Ascorbic Acid | Standard | 18.85 | [6] |
Conclusion and Future Directions
The 4-phenyl-1,2,4-triazole-3-thiol scaffold is a highly versatile and promising platform for the development of new therapeutic agents. The structure-activity relationship studies have revealed that modifications to the N-4 phenyl ring, the C-5 position, and the S-3 thiol group can significantly influence the biological activity of these compounds. The presence of electron-donating groups on the phenyl ring and the derivatization of the thiol group into moieties like thiazolidinones have been shown to be particularly effective in enhancing antimicrobial, anticancer, and antioxidant properties.
Future research in this area should focus on:
-
QSAR and Molecular Modeling: The development of quantitative structure-activity relationship (QSAR) models and molecular docking studies can provide deeper insights into the interactions between these compounds and their biological targets, guiding the design of more potent and selective analogs.
-
Mechanism of Action Studies: Elucidating the precise mechanisms by which these compounds exert their biological effects is crucial for their further development as therapeutic agents.
-
Exploration of Novel Derivatives: The synthesis and evaluation of new derivatives with diverse substituents and functionalities will continue to expand the therapeutic potential of this remarkable scaffold.
By leveraging the knowledge of the structure-activity relationships outlined in this guide, researchers can more effectively design and synthesize novel 4-phenyl-1,2,4-triazole-3-thiol analogs with improved pharmacological profiles, ultimately contributing to the discovery of new and effective drugs.
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Al-Ghamdi, A. M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-210. [Link]
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An In-depth Technical Guide on Thione-Thiol Tautomerism in 4H-1,2,4-triazole-3-thiols
Abstract
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2] Within this class of compounds, 4H-1,2,4-triazole-3-thiols are of particular interest due to their rich biological activity, which is intricately linked to their capacity to exist in two tautomeric forms: the thione and the thiol. This dynamic equilibrium, known as thione-thiol tautomerism, profoundly influences the physicochemical properties of these molecules, including their lipophilicity, acidity, and ability to interact with biological targets.[3] A comprehensive understanding of this tautomeric phenomenon is therefore paramount for researchers, scientists, and drug development professionals engaged in the design and optimization of novel 1,2,4-triazole-based therapeutics. This guide provides an in-depth exploration of the core principles of thione-thiol tautomerism in 4H-1,2,4-triazole-3-thiols, the factors governing the equilibrium, and the analytical techniques employed for its characterization.
The Dichotomy of Form: Understanding Thione-Thiol Tautomerism
Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[4] In the case of 4H-1,2,4-triazole-3-thiols, the tautomerism involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom. This results in two distinct forms: the thione form, characterized by a carbon-sulfur double bond (C=S) and an N-H bond, and the thiol form, which possesses a carbon-sulfur single bond with a proton attached to the sulfur (S-H) and a carbon-nitrogen double bond within the triazole ring.
The thione-thiol tautomeric equilibrium is a dynamic process, and the relative populations of the two forms are dictated by their thermodynamic stabilities under specific conditions. In the solid state and in solution, the thione form is generally the more predominant tautomer.[4]
Caption: Thione-thiol tautomeric equilibrium in 4H-1,2,4-triazole-3-thiol.
Factors Influencing the Tautomeric Equilibrium
The delicate balance between the thione and thiol forms is readily influenced by a variety of internal and external factors. A thorough understanding of these factors is critical for predicting and controlling the tautomeric behavior of 4H-1,2,4-triazole-3-thiols.
Solvent Effects
The polarity of the solvent plays a pivotal role in determining the position of the tautomeric equilibrium.[5] Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding with the N-H and C=S groups.[5] Conversely, nonpolar solvents favor the less polar thiol form.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Thione | High polarity and hydrogen bond accepting ability stabilizes the thione form. |
| Ethanol | 24.6 | Thione | Polar protic solvent that can hydrogen bond with and solvate the thione tautomer. |
| Chloroform | 4.8 | Thiol (in some cases) | Lower polarity can shift the equilibrium towards the less polar thiol form. |
| Cyclohexane | 2.0 | Thiol | Nonpolar solvent that preferentially solvates the less polar thiol tautomer.[6] |
Table 1. Influence of Solvent Polarity on Tautomeric Equilibrium.
pH of the Medium
The pH of the solution has a profound impact on the thione-thiol equilibrium. In neutral and acidic media, the thione form is generally favored.[4] However, under basic conditions, the equilibrium shifts significantly towards the thiol form.[4][7] This is because the acidic proton of the thiol group is readily abstracted by a base, forming a thiolate anion. This anion is resonance-stabilized, which drives the equilibrium towards the deprotonated thiol form.
Caption: Influence of pH on the thione-thiol-thiolate equilibrium.
Substituent Effects
The electronic nature of substituents on the 1,2,4-triazole ring can subtly influence the tautomeric equilibrium. Electron-withdrawing groups can increase the acidity of the N-H proton in the thione form, potentially favoring the thiol form. Conversely, electron-donating groups can stabilize the thione form by increasing the electron density on the triazole ring.[8]
Analytical Characterization of Tautomers
A variety of spectroscopic and analytical techniques are employed to study and quantify the thione-thiol tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric forms of 1,2,4-triazole-3-thiols in solution.[7]
-
¹H NMR: The chemical shifts of the N-H and S-H protons are highly informative. The N-H proton of the thione form typically resonates at a downfield chemical shift (δ 13-14 ppm), while the S-H proton of the thiol form appears at a much more upfield position (δ 1.1-1.4 ppm).[7] The integration of these signals allows for the quantification of the tautomeric ratio.
-
¹³C NMR: The chemical shift of the carbon atom attached to the sulfur (C3) is also a key indicator. In the thione form, this carbon exhibits a characteristic signal in the range of δ 169.00–169.10 ppm due to the C=S double bond.[7]
Experimental Protocol: ¹H NMR for Tautomer Ratio Determination
-
Sample Preparation: Dissolve a precisely weighed amount of the 4H-1,2,4-triazole-3-thiol derivative in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Signal Integration: Carefully integrate the signals corresponding to the N-H proton of the thione form and the S-H proton of the thiol form.
-
Ratio Calculation: Calculate the molar ratio of the two tautomers by dividing the integral value of each signal by the number of protons it represents (in this case, one for each).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium, as the thione and thiol forms often exhibit distinct absorption maxima due to differences in their electronic structures.[4][5] The thione form, with its C=S chromophore, typically absorbs at a longer wavelength compared to the thiol form. By analyzing the changes in the absorption spectrum in different solvents or at different pH values, the shift in the tautomeric equilibrium can be qualitatively and, in some cases, quantitatively assessed.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a valuable technique for separating and identifying tautomers in a mixture.[4] Under specific chromatographic conditions, it may be possible to resolve the thione and thiol forms, which can then be detected and quantified by mass spectrometry. This method is particularly useful for analyzing complex mixtures and for confirming the presence of both tautomers.[4]
Synthetic Approaches to 4H-1,2,4-Triazole-3-thiols
Several synthetic routes have been developed for the preparation of 4H-1,2,4-triazole-3-thiols. A common and effective method involves the reaction of thiosemicarbazides with carboxylic acids, followed by cyclodehydration.[1]
Experimental Workflow: Synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols
Caption: General synthetic workflow for 4H-1,2,4-triazole-3-thiols.
A detailed two-step synthesis involves:
-
Acylation of thiosemicarbazide: The reaction of a thiosemicarbazide with a carboxylic acid in the presence of a condensing agent like polyphosphate ester (PPE) in a suitable solvent such as chloroform.[1]
-
Cyclodehydration: The resulting acylation product is then treated with an aqueous alkali solution to induce cyclodehydration, yielding the desired 1,2,4-triazole-3-thiol.[1]
Conclusion and Future Perspectives
The thione-thiol tautomerism of 4H-1,2,4-triazole-3-thiols is a fundamental aspect of their chemistry that has profound implications for their biological activity and physicochemical properties. A comprehensive understanding of the factors that govern this equilibrium, coupled with robust analytical methods for its characterization, is essential for the rational design of novel and effective 1,2,4-triazole-based therapeutic agents. Future research in this area will likely focus on the development of more sophisticated computational models to accurately predict tautomeric preferences and the exploration of novel synthetic methodologies that allow for the selective stabilization of a desired tautomer. Such advancements will undoubtedly accelerate the discovery and development of the next generation of 1,2,4-triazole-based drugs.
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G. G. Mohamed, S. M. Abdallah, and M. M. Omar, "Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers," Journal of Solution Chemistry, vol. 45, no. 1, pp. 137-150, 2016.
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A. A. O. Abeed, "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester," Molecules, vol. 27, no. 19, p. 6529, 2022.
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B. A. Varynskyi, M. A. Scherback, A. G. Kaplaushenko, and I. A. Yurchenko, "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method," Journal of Chemical and Pharmaceutical Research, vol. 6, no. 5, pp. 1342-1350, 2014.
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C. P., S. S., A. K., and S. K., "Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria," Molecules, vol. 28, no. 23, p. 7896, 2023.
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Walsh Medical Media, "Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques," Walsh Medical Media, 2023.
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S. Y. Abbas, H. A. El-Faham, and S. A. G. Abdel-Aziz, "Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class," Molecules, vol. 19, no. 8, pp. 11046-11061, 2014.
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A. K. Deb, S. K. Das, and G. Mugesh, "Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues," Journal of Chemical Sciences, vol. 117, no. 2, pp. 143-153, 2005.
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Methodological & Application
Application Note & Protocol: High-Purity Recovery of 4H-1,2,4-Triazole-3-thiols via Optimized Recrystallization
This technical guide provides a comprehensive framework for the purification of 4H-1,2,4-triazole-3-thiols, a critical class of heterocyclic compounds with broad applications in medicinal chemistry and drug development.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights into achieving high purity of these compounds through recrystallization.
Introduction: The Significance of Purity for 4H-1,2,4-Triazole-3-thiols
The 1,2,4-triazole nucleus is a key pharmacophore, integral to a wide array of therapeutic agents exhibiting antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][4][5] The thiol substituent at the 3-position further enhances the biological activity and provides a versatile handle for synthetic modifications. The efficacy and safety of drug candidates derived from this scaffold are directly contingent on their purity. Impurities, often originating from starting materials or side reactions during synthesis, can lead to inaccurate biological data, altered pharmacokinetic profiles, and potential toxicity.[2]
Recrystallization is a powerful and economical technique for the purification of solid organic compounds, making it an ideal choice for obtaining research-grade and pharmaceutically acceptable 4H-1,2,4-triazole-3-thiols. This guide will elucidate the principles of recrystallization as applied to this specific class of compounds and provide a detailed, validated protocol.
The Principle of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent. The core principle is that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold. Conversely, the concentration of impurities is typically low, and they will either remain in the cold solvent or be removed during the hot filtration step.
The ideal recrystallization solvent for 4H-1,2,4-triazole-3-thiols should exhibit the following characteristics:
-
High solubility for the triazole-thiol at elevated temperatures.
-
Low solubility for the triazole-thiol at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be filtered off from the hot solution.
-
A boiling point below the melting point of the triazole-thiol to prevent "oiling out".
-
Chemical inertness towards the triazole-thiol.
-
Volatility for easy removal from the purified crystals.
Commonly employed and effective solvent systems for the recrystallization of 4H-1,2,4-triazole-3-thiols include ethanol, ethanol-water mixtures, and dimethylformamide (DMF)-water mixtures.[1][4]
Experimental Protocol: Purification of a Representative 4H-1,2,4-Triazole-3-thiol
This protocol provides a step-by-step methodology for the recrystallization of a generic 4H-1,2,4-triazole-3-thiol. The specific solvent and volumes may require optimization depending on the substitution pattern of the triazole ring.
3.1. Materials and Equipment
-
Crude 4H-1,2,4-triazole-3-thiol
-
Recrystallization solvent (e.g., Ethanol, 95% Ethanol, or a DMF/water mixture)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Melting point apparatus
-
Spectroscopic instrumentation (FTIR, NMR)
3.2. Step-by-Step Recrystallization Procedure
-
Solvent Selection: Begin by determining the appropriate solvent. Place a small amount of the crude triazole-thiol in a test tube and add a few drops of the chosen solvent. If the compound dissolves readily at room temperature, the solvent is not suitable. If it is sparingly soluble at room temperature but dissolves upon heating, it is a good candidate. Ethanol and ethanol-water mixtures are excellent starting points.[1]
-
Dissolution: Place the crude 4H-1,2,4-triazole-3-thiol in an Erlenmeyer flask with a stir bar. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture on a hot plate with gentle stirring. Continue to add small portions of the hot solvent until the compound completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and the activated charcoal (if used). Performing this step quickly prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the purified crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through the Buchner funnel. For a more complete drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
3.3. Workflow Diagram
Caption: Workflow for the purification of 4H-1,2,4-triazole-3-thiols.
Characterization of Purified 4H-1,2,4-Triazole-3-thiols
To confirm the purity of the recrystallized product, it is essential to perform a thorough characterization.
4.1. Melting Point Determination
A sharp melting point range of 1-2°C is indicative of a high-purity compound. Compare the observed melting point with literature values for the specific 4H-1,2,4-triazole-3-thiol derivative.
4.2. Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should be clean, with characteristic peaks for the N-H, S-H, and C=N functional groups. For example, a peak around 2550-2600 cm⁻¹ is characteristic of the S-H stretch.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are powerful tools for confirming the chemical structure and identifying impurities. The proton NMR spectrum of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol will typically show a characteristic singlet for the SH proton at around 13-14 ppm.[1][5]
Table 1: Spectroscopic Data for a Representative 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
| Analysis | Observed Data | Reference |
| Melting Point | 210-212 °C | [1] |
| FTIR (cm⁻¹) | 3280 (N-H), 2590 (S-H), 1610 (C=N) | [7] |
| ¹H NMR (DMSO-d₆, ppm) | 13.75 (s, 1H, SH), 7.50-8.00 (m, 5H, Ar-H), 5.80 (s, 2H, NH₂) | [5] |
| ¹³C NMR (DMSO-d₆, ppm) | 165.2 (C=S), 148.5, 130.1, 129.2, 128.5, 127.8 | [1] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent or incorrect solvent choice. | Add more solvent in small portions. If the compound still does not dissolve, a different solvent may be required. |
| "Oiling out" | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Add more solvent to the hot mixture. If the problem persists, choose a solvent with a lower boiling point. |
| No crystals form upon cooling | Too much solvent was used, or the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Low recovery of purified compound | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of 4H-1,2,4-triazole-3-thiols. By carefully selecting the appropriate solvent and adhering to the protocol outlined in this guide, researchers can obtain high-purity compounds essential for accurate biological evaluation and drug development. The self-validating nature of this protocol, confirmed through melting point analysis and spectroscopic characterization, ensures the integrity of the purified product.
References
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Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 7(1), 7-15. [Link]
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Bayrak, H., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2009). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 14(12), 5059-5070. [Link]
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Pleshkova, A. P., & Zavarzin, I. V. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(11), 4381. [Link]
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Hussein, F. A., & Yousif, E. I. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209. [Link]
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Wang, Y., Li, Y., Liu, Y., Zhang, Y., & Zhang, Q. (2024). Preparation of 4-Amino-3-hydrazino-1,2,4-triazol-5-thiol-Modified Graphene Oxide and Its Greatly Enhanced Selective Adsorption of Gallium in Aqueous Solution. Molecules, 29(12), 2824. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo, 22(3), 1-8. [Link]
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Application and Protocol for Antifungal Susceptibility Testing of Novel Triazole Derivatives via Disc Diffusion
Introduction: The Imperative for Novel Antifungal Surveillance
The landscape of invasive fungal infections is one of growing concern, marked by the emergence of multidrug-resistant strains, posing a significant threat to global public health.[1] Triazole antifungals represent a cornerstone of anti-infective therapy; however, their efficacy is increasingly challenged by resistance.[2][3] This reality fuels the urgent need for the discovery and development of novel triazole derivatives. A critical step in this developmental pipeline is the robust evaluation of a compound's in-vitro activity. The disc diffusion method, a well-established and cost-effective technique, serves as an invaluable primary screen for determining the susceptibility of fungal pathogens to these new chemical entities.[4][5][6]
This document provides a detailed framework for employing the disc diffusion assay for the antifungal susceptibility testing (AST) of novel triazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering both a granular, step-by-step protocol and the causal scientific reasoning behind each critical step, ensuring a self-validating and reproducible workflow.
Part 1: Foundational Principles
The Mechanism of Triazole Antifungals
Triazole derivatives exert their antifungal effect by disrupting the integrity of the fungal cell membrane.[7] Their primary molecular target is the enzyme lanosterol 14α-demethylase, a critical component in the ergosterol biosynthesis pathway.[8][9] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[10] By inhibiting 14α-demethylase, triazoles deplete ergosterol and lead to the accumulation of toxic sterol precursors, ultimately arresting fungal growth.[7][8]
The Disc Diffusion (Kirby-Bauer) Method: A Dynamic Interaction
The disc diffusion test is a phenotypic assay that provides a semi-quantitative measure of a microorganism's susceptibility to an antimicrobial agent.[11][12] The principle is based on the diffusion of the antimicrobial agent from a paper disc into an agar medium that has been uniformly inoculated with a fungal culture.[2][13]
As the novel triazole derivative diffuses outwards from the disc, a concentration gradient is established in the agar.[13] Simultaneously, the fungus begins to grow on the agar surface. Where the concentration of the triazole derivative is sufficient to inhibit fungal growth, a clear area, or "zone of inhibition," will appear around the disc after a specified incubation period.[14][15] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the compound against the tested fungus; a larger zone of inhibition generally indicates greater antifungal activity.[4][14]
Part 2: Detailed Experimental Protocol
This protocol is harmonized with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI), particularly documents M44 for yeasts and M51 for filamentous fungi.[5][16]
Materials and Reagents
A comprehensive list of necessary materials is presented below.
| Category | Item | Specifications & Rationale |
| Media & Reagents | Mueller-Hinton Agar (MHA) | Standardized medium for susceptibility testing. Ensure low levels of thymine and thymidine. |
| Glucose | Supplement to MHA (to a final concentration of 2%) to support robust fungal growth.[4] | |
| Methylene Blue | Supplement to MHA (to a final concentration of 0.5 µg/mL) to enhance the definition of the zone edge.[4] | |
| Sterile Saline (0.9%) or Phosphate-Buffered Saline (PBS) | For preparing the fungal inoculum. | |
| Sterile Filter Paper Discs | 6 mm diameter, blank. For impregnation with the novel triazole derivatives. | |
| McFarland Turbidity Standards | 0.5 standard is critical for standardizing the inoculum to ~1-5 x 10⁶ CFU/mL.[17] | |
| Solvents (e.g., DMSO) | High purity, for dissolving the novel triazole compounds. Must be tested for intrinsic antifungal activity. | |
| Fungal Strains | Test Fungal Isolates | Clinically relevant or laboratory strains of interest (e.g., Candida albicans, Aspergillus fumigatus). |
| Quality Control (QC) Strains | e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258.[18][19] Essential for validating test performance. | |
| Equipment | Petri Dishes | 90 mm or 150 mm, sterile, polystyrene. |
| Sterile Swabs | Cotton or dacron, for inoculating plates. | |
| Micropipettes and Sterile Tips | For accurate liquid handling. | |
| Incubator | Calibrated to maintain 35-37°C. | |
| Calipers or Ruler | For measuring zone diameters to the nearest millimeter. | |
| Vortex Mixer | For homogenizing the inoculum suspension. | |
| Spectrophotometer (Optional) | For verifying the density of the McFarland standard. |
Pre-experimental Setup
The cornerstone of testing a novel compound is the preparation of the impregnated discs. This step requires precision to ensure a known and consistent amount of the triazole derivative is loaded onto each disc.
-
Compound Solubilization: Dissolve the novel triazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration. Rationale: The choice of solvent is critical; it must fully dissolve the compound without exhibiting any intrinsic antifungal properties at the concentration used. A solvent control disc must be included in every experiment.
-
Disc Impregnation: Apply a precise volume (typically 10-20 µL) of the triazole solution onto each blank sterile paper disc. The amount of compound per disc should be determined based on preliminary screening or desired test concentrations. Allow the solvent to evaporate completely in a sterile environment (e.g., a biological safety cabinet).
-
Storage: Store the prepared discs in a sterile, dry container, protected from light, at a specified temperature (typically 2-8°C or -20°C) until use.
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions.
-
While the agar is still molten, add glucose to a final concentration of 2% and methylene blue to 0.5 µg/mL.[4]
-
Ensure the final pH of the medium is between 7.2 and 7.4 at room temperature, as pH can significantly affect the activity of some antimicrobial agents.[4]
-
Pour the molten agar into sterile petri dishes to a uniform depth of 4.0 ± 0.5 mm. Rationale: The agar depth is a critical parameter influencing the diffusion of the compound and, consequently, the size of the inhibition zone.
-
Allow the plates to solidify at room temperature and then dry them, if necessary, to remove excess surface moisture.[20]
Step-by-Step Assay Protocol
The following workflow diagram illustrates the key stages of the disc diffusion assay.
Caption: High-level workflow for the disc diffusion assay.
-
From a fresh (18-24 hour) culture on a non-selective agar plate (e.g., Sabouraud Dextrose Agar), touch 3-5 distinct colonies with a sterile loop.[20]
-
Suspend these colonies in a tube containing 2-5 mL of sterile saline.[17]
-
Vortex the suspension to ensure it is homogenous.[13]
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually by comparing the suspension and the standard against a white background with contrasting black lines.[13] This turbidity corresponds to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL for yeast.[4] Rationale: A standardized inoculum density is paramount for reproducibility. An inoculum that is too light will result in oversized inhibition zones, while an overly dense inoculum can lead to significantly smaller zones.
-
This adjusted inoculum suspension must be used within 15 minutes of preparation.[20]
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.[13][20]
-
Streak the swab over the entire surface of the Mueller-Hinton agar plate to create a uniform lawn. This should be done in three directions, rotating the plate approximately 60 degrees between each streaking.[4][13]
-
Allow the plate to dry for at least 3 minutes but no more than 15 minutes before applying the discs.[4][13]
-
Aseptically apply the prepared discs (containing the novel triazole derivatives, a positive control antifungal, and a negative solvent control) to the surface of the inoculated agar plate.
-
Ensure discs are spaced at least 24 mm apart from center to center to prevent the overlapping of inhibition zones.[4]
-
Gently press each disc with sterile forceps to ensure complete contact with the agar surface.
-
Invert the plates and place them in an incubator set to 35-37°C. The plates must be incubated within 15 minutes of disc application.
-
Incubation times vary depending on the organism:
-
Yeasts (Candida spp.): 20-24 hours.
-
Filamentous Fungi (Aspergillus spp.): 16-24 hours for some species, up to 48 hours for others.[21]
-
Part 3: Data Analysis and Interpretation
Measuring the Zone of Inhibition
After incubation, measure the diameter of the zone of complete growth inhibition (including the 6 mm disc) to the nearest whole millimeter using calipers or a ruler. Measurements should be taken from the underside of the plate without opening the lid.
Quality Control: The Self-Validating System
For each batch of tests, the zone diameters for the QC strains must be measured and compared against established acceptable ranges.
| QC Strain | Antifungal Agent | Acceptable Zone Diameter Range (mm) |
| C. parapsilosis ATCC 22019 | Fluconazole (25 µg) | 19 - 28 |
| C. krusei ATCC 6258 | Fluconazole (25 µg) | No Zone (Intrinsically Resistant) |
| C. parapsilosis ATCC 22019 | Voriconazole (1 µg) | 17 - 27 |
| C. krusei ATCC 6258 | Voriconazole (1 µg) | 12 - 21 |
(Note: These ranges are illustrative and should be confirmed against the latest CLSI M60 document or equivalent standard).[22]
If the QC results fall outside the acceptable range, the entire batch of tests is considered invalid, and an investigation into the source of the error (e.g., media preparation, inoculum density, disc potency) must be conducted.
Interpreting Results for Novel Triazole Derivatives
For approved antifungal agents, CLSI and EUCAST provide interpretive criteria (breakpoints) that categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter.[16][23][24] However, for novel triazole derivatives, these breakpoints do not exist.[16]
The initial analysis for a new compound is therefore comparative and semi-quantitative:
-
Activity Spectrum: The presence of a zone of inhibition indicates that the novel compound has activity against the tested fungal strain. Testing against a broad panel of species will define its spectrum of activity.
-
Relative Potency: The diameter of the inhibition zone can be used to compare the potency of different novel derivatives against the same organism. A larger zone suggests greater in-vitro activity.
-
Correlation with MIC: The ultimate goal is to correlate the zone diameters with quantitative MIC values obtained from broth microdilution assays. This requires testing a large and diverse collection of fungal isolates by both methods and performing regression analysis to establish a predictive relationship. This is a complex process that is foundational for establishing future interpretive breakpoints.[4]
The following diagram illustrates the relationship between the disc diffusion result and the underlying MIC.
Caption: Conceptual link between zone diameter and MIC.
Conclusion
The disc diffusion method is a powerful, reproducible, and essential first step in the preclinical evaluation of novel triazole derivatives. Its value lies not just in its simplicity, but in the wealth of preliminary data it provides on a compound's spectrum of activity and relative potency.[14] By adhering strictly to standardized protocols and understanding the scientific principles underpinning each step, researchers can generate high-quality, reliable data. This information is critical for guiding further investigations, including more quantitative MIC determinations, and for making informed decisions in the long and challenging journey of antifungal drug development.
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van Deventer, M., et al. (2018). The Continued Value of Disk Diffusion for Assessing Antimicrobial Susceptibility in Clinical Laboratories. Journal of Clinical Microbiology, 56(8). Available at: [Link]
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Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Triazole Compounds using Broth Microdilution
Introduction: The Critical Role of Triazoles and the Imperative for Accurate Susceptibility Testing
Triazole antifungal agents represent a cornerstone in the management of invasive fungal infections, which pose a significant threat to global public health, contributing to over 1.5 million deaths annually.[1] The increasing incidence of antimicrobial resistance (AMR), particularly in critical pathogens such as Aspergillus fumigatus and Candida auris, underscores the urgent need for robust and reliable methods to determine fungal susceptibility to these life-saving drugs.[1][2] The broth microdilution method stands as the gold-standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. This quantitative measure is indispensable for guiding therapeutic decisions, monitoring the emergence of resistance, and for the research and development of novel antifungal compounds.[3][4]
These application notes provide a detailed, experience-driven guide to the broth microdilution method for determining the MIC of triazole compounds against pathogenic yeasts and molds. Grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this document goes beyond a mere recitation of steps. It delves into the rationale behind critical methodological choices, equipping researchers, scientists, and drug development professionals with the knowledge to perform these assays with the highest degree of scientific integrity and to confidently interpret the generated data.
Principle of the Broth Microdilution Assay
The broth microdilution assay is a quantitative method used to determine the susceptibility of a microorganism to an antimicrobial agent. The core principle involves challenging a standardized microbial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following a specified incubation period, the presence or absence of visible growth in the wells of a microtiter plate is assessed. The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the microorganism.
Core Protocol: Broth Microdilution for Triazole MIC Determination
This protocol is harmonized with the principles outlined in the CLSI M27-A3 and EUCAST E.DEF 7.3.2 documents, which provide comprehensive guidelines for the antifungal susceptibility testing of yeasts.[5][6][7][8] While this protocol is broadly applicable, it is crucial to consult the latest versions of these standards for the most up-to-date recommendations.
I. Materials and Reagents
-
Triazole Compounds: Analytical grade powder. Pharmacy stock should be avoided due to the presence of excipients that may interfere with the assay.[9]
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for most triazoles.[9]
-
Growth Medium: RPMI 1640 with L-glutamine, without bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a pH of 7.0.[9]
-
Microtiter Plates: Sterile, 96-well, U-bottomed (CLSI) or flat-bottomed (EUCAST) polystyrene plates.[9]
-
Fungal Isolates: Test isolates and quality control (QC) strains.
-
Sterile Saline or Water
-
Spectrophotometer or McFarland Standards
-
Incubator
II. Step-by-Step Methodology
Step 1: Preparation of Triazole Stock Solutions
The initial preparation of the triazole stock solution is a critical step that dictates the accuracy of all subsequent dilutions.
-
Weighing the Compound: Accurately weigh the triazole powder using a calibrated analytical balance.[9]
-
Storage: Store the stock solution in small aliquots at -70°C until use. Avoid repeated freeze-thaw cycles.
Step 2: Preparation of the Fungal Inoculum
Standardization of the inoculum is paramount for inter-laboratory reproducibility.[10]
-
Subculture: Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Suspension: Create a suspension of the fungal colonies in sterile saline.
-
Standardization: Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, the optical density should be between 0.09 and 0.13) or by visual comparison. This corresponds to a cell density of approximately 1 x 10^6 to 5 x 10^6 CFU/mL.
-
Working Inoculum: Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration in the microtiter plate wells of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL. This is typically achieved by a 1:1000 dilution of the standardized suspension.
Step 3: Preparation of the Microtiter Plate
-
Drug Dilution Series: Prepare a serial twofold dilution of the triazole compound directly in the microtiter plate.
-
Add 100 µL of the growth medium to all wells of the plate.
-
Add 100 µL of the working triazole solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
-
Controls:
-
Growth Control (Drug-free): Column 11 should contain 100 µL of growth medium and will be inoculated.
-
Sterility Control (Blank): Column 12 should contain 100 µL of growth medium and will not be inoculated.
-
Step 4: Inoculation and Incubation
-
Inoculation: Inoculate each well (columns 1-11) with 100 µL of the working fungal inoculum.[11] The final volume in each well will be 200 µL.
-
Incubation: Cover the plates and incubate at 35°C for 24-48 hours.
Step 5: Reading and Interpreting the MIC
-
Visual Inspection: Following incubation, visually inspect the plates for growth. The MIC is the lowest concentration of the triazole that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.[12]
-
Spectrophotometric Reading (Optional): A spectrophotometer can be used to read the optical density at 530 nm. The MIC can be defined as the concentration that inhibits growth by a predetermined percentage (e.g., 50%) compared to the control.[13]
Caption: A streamlined workflow of the broth microdilution method.
Self-Validating Systems: The Critical Role of Quality Control
A robust quality control (QC) program is the cornerstone of a trustworthy and self-validating MIC testing system. It ensures the accuracy and reproducibility of the results.
I. Quality Control Strains
The inclusion of well-characterized QC strains with known MIC ranges is mandatory for each assay run. These strains serve to validate the performance of the reagents, the accuracy of the methodology, and the proficiency of the operator.
| QC Strain | Triazole | Expected MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | Fluconazole | 1.0 - 4.0 |
| Itraconazole | 0.12 - 0.5 | |
| Voriconazole | 0.03 - 0.12 | |
| Candida krusei ATCC 6258 | Fluconazole | 16 - 64 |
| Itraconazole | 0.25 - 1.0 | |
| Voriconazole | 0.12 - 0.5 | |
| Aspergillus flavus ATCC 204304 | Itraconazole | 0.25 - 1.0 |
| Voriconazole | 0.25 - 1.0 |
Note: These ranges are illustrative and should be confirmed against the latest CLSI M60 or equivalent documents.[9]
II. Acceptance Criteria
The MIC values obtained for the QC strains must fall within the established acceptable ranges. If the QC results are out of range, the entire batch of tests must be considered invalid, and troubleshooting is required before repeating the assay.
Field-Proven Insights: Addressing Common Challenges in Triazole MIC Testing
The determination of triazole MICs can be complicated by certain biological phenomena. Understanding and correctly interpreting these challenges is crucial for accurate reporting.
I. The "Trailing" Effect
The trailing effect, also known as the "low-high" phenotype, is characterized by reduced but persistent fungal growth at triazole concentrations above the MIC.[14][15] This can lead to a low MIC reading at 24 hours and a significantly higher, often resistant, reading at 48 hours.[16][17][18]
-
Causality: The trailing effect is thought to be related to the fungistatic nature of triazoles and the ability of some fungal cells to adapt and exhibit limited growth in the presence of the drug. The pH of the medium can also influence this phenomenon.[14]
-
Interpretation: It is now widely accepted that the 24-hour reading, corresponding to approximately 50% growth inhibition, is more clinically relevant and should be reported as the MIC for isolates exhibiting trailing growth.[16][17]
II. The Paradoxical Effect (Eagle Effect)
The paradoxical effect is an in vitro phenomenon where an increase in the concentration of an antifungal agent above the MIC leads to an unexpected increase in fungal growth.[13][19] This has been most notably observed with echinocandins but can also occur with other antifungal classes.[20][21]
-
Causality: The exact mechanisms are not fully understood but may involve the induction of stress response pathways or alterations in cell wall composition at high drug concentrations.[19]
-
Interpretation: The clinical significance of the paradoxical effect is uncertain.[21] When observed, the MIC should be read as the lowest concentration that inhibits growth, and the paradoxical growth at higher concentrations should be noted in the report.
Caption: Decision tree for interpreting triazole MIC results.
Conclusion: Upholding Scientific Integrity in Antifungal Susceptibility Testing
The broth microdilution method, when performed with meticulous attention to detail and a thorough understanding of its underlying principles, provides invaluable data for the clinical management of fungal infections and the advancement of antifungal drug development. By adhering to standardized protocols, implementing rigorous quality control measures, and correctly interpreting common in vitro phenomena, researchers and scientists can ensure the generation of accurate, reliable, and reproducible MIC data. This commitment to scientific integrity is paramount in our collective efforts to combat the growing challenge of antifungal resistance.
References
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Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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Pierce, C. G., & Lionakis, M. S. (2022). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 35(3), e00135-21. [Link]
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GARDP. (2023, March 2). Susceptibility testing in antibacterial drug R&D. GARDP Revive. [Link]
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MICs of tested azole compounds against strains with individual known... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Stevens, D. A., Espiritu, M., & Parmar, R. (2004). Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations. Antimicrobial Agents and Chemotherapy, 48(9), 3407–3411. [Link]
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The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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Espinel-Ingroff, A., et al. (2009). Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Triazoles and Six Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document). Journal of Clinical Microbiology, 47(10), 3251-3257. [Link]
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Progress and challenges in the development of triazole antimicrobials. (2024, November 19). PubMed Central. Retrieved January 22, 2026, from [Link]
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EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 22, 2026, from [Link]
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Rex, J. H., Pfaller, M. A., Walsh, T. J., et al. (1998). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Antimicrobial Agents and Chemotherapy, 42(11), 2894-2898. [Link]
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Shields, R. K., Nguyen, M. H., & Clancy, C. J. (2012). Paradoxical Effect of Caspofungin against Candida Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum. Antimicrobial Agents and Chemotherapy, 56(12), 6437-6440. [Link]
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Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Clinical and Laboratory Standards Institute. [Link]
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Marin, M., et al. (2015). Detection of triazole resistance among Candida species by matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS). Medical Mycology, 53(8), 845-853. [Link]
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Doubling of triazole resistance rates in invasive aspergillosis over a 10-year period, Belgium, 1 April 2022 to 31 March 2023. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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Caspofungin paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy. (n.d.). Frontiers. Retrieved January 22, 2026, from [Link]
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Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. ANSI Webstore. [Link]
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MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. Retrieved January 22, 2026, from [Link]
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D'Enfert, C., et al. (2006). Paradoxical Growth Effect of Caspofungin Observed on Biofilms and Planktonic Cells of Five Different Candida Species. Antimicrobial Agents and Chemotherapy, 50(10), 3322-3329. [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 22, 2026, from [Link]
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Preview CLSI+M27-A3. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]
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Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. (2017, March 24). Antimicrobial Agents and Chemotherapy, 61(4), e02445-16. [Link]
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Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. (n.d.). Scite. Retrieved January 22, 2026, from [Link]
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The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. (2023, September 25). ResearchGate. Retrieved January 22, 2026, from [Link]
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Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 22, 2026, from [Link]
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Antimicrobial Screening of Some Newly Synthesized Triazoles. (n.d.). Retrieved January 22, 2026, from [Link]
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Assessment of the Paradoxical Effect of Caspofungin in Therapy of Candidiasis. (2005). Antimicrobial Agents and Chemotherapy, 49(8), 3259-3265. [Link]
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CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. (n.d.). ANSI Webstore. Retrieved January 22, 2026, from [Link]
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The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. (2023, September 27). MDPI. [Link]
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Application Notes and Protocols: Screening of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol Against A549, U87, and HL60 Cancer Cell Lines
Introduction
The relentless pursuit of novel therapeutic agents with high efficacy and selectivity against cancer remains a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic compounds, the 1,2,4-triazole scaffold has emerged as a privileged structure, integral to numerous compounds exhibiting a wide array of pharmacological activities, including potent anticancer properties.[1][2][3] The unique physicochemical characteristics and bioavailability of 1,2,4-triazole derivatives make them attractive candidates for the development of new oncology drugs.[4] This application note provides a comprehensive guide for the in vitro screening of a specific 1,2,4-triazole derivative, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, against three distinct human cancer cell lines: A549 (non-small cell lung carcinoma), U87 (glioblastoma), and HL60 (acute promyelocytic leukemia).
Recent studies have demonstrated the promising antiproliferative activity of this compound and its derivatives against these very cell lines. The primary mechanism of action for many anticancer triazole compounds involves the induction of apoptosis and cell cycle arrest.[5] Specifically for the compound in focus, in silico modeling suggests a potential interaction with the p53-MDM2 pathway, a critical regulator of cell cycle and apoptosis. This document will detail the necessary protocols to assess the cytotoxic effects, impact on cell cycle progression, and induction of apoptosis, thereby providing a robust framework for the preliminary evaluation of this compound's therapeutic potential.
Materials and Reagents
This section outlines the necessary materials and reagents for the successful execution of the described protocols.
| Category | Item | Supplier (Example) | Catalogue Number (Example) |
| Cell Lines | A549 (Human lung carcinoma) | ATCC | CCL-185 |
| U87 MG (Human glioblastoma) | ATCC | HTB-14 | |
| HL-60 (Human promyelocytic leukemia) | ATCC | CCL-240 | |
| Cell Culture Media & Reagents | Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| RPMI-1640 Medium | Gibco | 11875093 | |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | |
| Compound | This compound | N/A | Synthesized in-house or custom synthesis |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 | |
| Assay Kits & Reagents | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Annexin V-FITC Apoptosis Detection Kit | Thermo Fisher Scientific | 88-8005-72 | |
| Propidium Iodide (PI) | Thermo Fisher Scientific | P3566 | |
| RNase A | Thermo Fisher Scientific | EN0531 | |
| General Lab Equipment | 96-well flat-bottom plates | Corning | 3596 |
| Cell culture flasks (T-25, T-75) | Corning | 430639, 430641 | |
| Centrifuge tubes (15 mL, 50 mL) | Corning | 430791, 430829 | |
| Serological pipettes | Corning | 4487, 4488, 4489 | |
| Micropipettes and sterile tips | Eppendorf | Research plus | |
| Humidified incubator (37°C, 5% CO2) | Thermo Fisher Scientific | Heracell VIOS 160i | |
| Inverted microscope | Olympus | CKX53 | |
| Flow cytometer | Beckman Coulter | CytoFLEX | |
| Microplate reader | BioTek | Synergy H1 | |
| Laminar flow hood | Thermo Fisher Scientific | 1300 Series A2 | |
| Water bath (37°C) | VWR | 1202 |
Experimental Workflows
A logical and sequential approach is critical for obtaining reliable and reproducible data. The following workflow is recommended for the comprehensive screening of this compound.
Caption: Experimental workflow for screening the anticancer activity of the target compound.
Detailed Protocols
Part 1: Cell Culture
1.1 A549 Cell Line Maintenance
A549 cells are adherent human lung carcinoma cells.
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Subculture:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to a T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed new flasks at a subcultivation ratio of 1:3 to 1:8.[6]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
1.2 U87 MG Cell Line Maintenance
U87 MG cells are adherent human glioblastoma cells.
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Subculture:
-
Follow the same procedure as for A549 cells when they reach 80-90% confluency.
-
Centrifuge at approximately 150 to 400 x g for 8 to 12 minutes.[7]
-
Resuspend the cell pellet and seed new flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
1.3 HL60 Cell Line Maintenance
HL60 is a human promyelocytic leukemia cell line that grows in suspension.[8]
-
Growth Medium: RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.[8][9]
-
Subculture:
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[10]
-
To subculture, simply add fresh medium to dilute the cell suspension to the desired seeding density (e.g., 2 x 10^5 cells/mL).
-
Alternatively, centrifuge the cell suspension at 100-150 x g for 5 minutes, remove a portion of the supernatant, and resuspend the cells in fresh medium.[9]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Part 2: Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding:
-
For A549 and U87 cells, trypsinize and count the cells. Seed 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
For HL60 cells, count the cells and seed 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of growth medium in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate growth medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells (for adherent cells) and add 100 µL of the compound dilutions. For suspension cells, add the compound dilutions directly to the wells.
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium. For all cell types, add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Part 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[11][12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
-
Cell Harvesting:
-
For adherent cells (A549, U87), collect the culture medium (containing floating cells) and then trypsinize the attached cells. Combine all cells.
-
For suspension cells (HL60), collect the cells directly.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
-
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Part 4: Cell Cycle Analysis (PI Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
-
Procedure:
-
Cell Treatment and Harvesting:
-
Treat and harvest cells as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.
-
Potential Signaling Pathway
The anticancer mechanism of many 1,2,4-triazole derivatives involves the modulation of key signaling pathways that control cell proliferation and survival. A plausible mechanism for this compound, based on in silico predictions for similar compounds, is the inhibition of the p53-MDM2 interaction.
Caption: Proposed mechanism of action via inhibition of the p53-MDM2 interaction.
Data Summary and Interpretation
The following tables provide a template for summarizing the expected quantitative data from the described assays.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | [Insert Value] | [Insert Value] |
| U87 | [Insert Value] | [Insert Value] |
| HL60 | [Insert Value] | [Insert Value] |
Table 2: Apoptosis Induction by this compound (at IC50 concentration)
| Cell Line | Treatment Duration | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| A549 | 24h | [Insert Value] | [Insert Value] |
| 48h | [Insert Value] | [Insert Value] | |
| U87 | 24h | [Insert Value] | [Insert Value] |
| 48h | [Insert Value] | [Insert Value] | |
| HL60 | 24h | [Insert Value] | [Insert Value] |
| 48h | [Insert Value] | [Insert Value] |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (at IC50 concentration)
| Cell Line | Treatment Duration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A549 | 24h | [Insert Value] | [Insert Value] | [Insert Value] |
| 48h | [Insert Value] | [Insert Value] | [Insert Value] | |
| U87 | 24h | [Insert Value] | [Insert Value] | [Insert Value] |
| 48h | [Insert Value] | [Insert Value] | [Insert Value] | |
| HL60 | 24h | [Insert Value] | [Insert Value] | [Insert Value] |
| 48h | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
This application note provides a detailed and structured approach for the initial in vitro evaluation of this compound as a potential anticancer agent. By systematically assessing its cytotoxicity, and its effects on apoptosis and the cell cycle in A549, U87, and HL60 cell lines, researchers can obtain a comprehensive preliminary understanding of its therapeutic potential. The provided protocols are based on established methodologies and can be adapted for screening other novel compounds. The data generated from these experiments will be crucial for making informed decisions about further preclinical development, including in vivo efficacy studies and more in-depth mechanistic investigations.
References
- Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., Daraji, D. G., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1234, 130000.
- Ghanaat, J., et al. (2020). Synthesis and biological evaluation of new 3-alkylsulfanyl-1,2,4-triazole derivatives as potential anticancer agents.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1954.
-
UCSC Genome Browser. (2009). HL-60, acute promyelocytic leukemia ATCC #: CCL-240. Retrieved from [Link]
-
Public Health England. (n.d.). Cell line profile: HL60. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Elabscience. (n.d.). HL-60 Cell Line. Retrieved from [Link]
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University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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JoVE. (2023). Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]
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Application Notes & Protocols: Developing Novel Anticancer Agents from 1,2,4-Triazole Derivatives
Introduction: The Therapeutic Promise of the 1,2,4-Triazole Scaffold in Oncology
Cancer remains a formidable challenge to global health, necessitating the continuous pursuit of novel and effective therapeutic agents.[1] The core of this challenge lies in the uncontrolled proliferation of malignant cells, a process driven by a complex interplay of genetic and environmental factors.[1][2] In the landscape of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of research, with the 1,2,4-triazole nucleus standing out as a privileged scaffold.[2][3] This five-membered ring system, containing three nitrogen atoms, is a key structural feature in numerous clinically approved drugs, including the anticancer agents letrozole and anastrozole.[3][4]
The therapeutic versatility of 1,2,4-triazole derivatives stems from their unique physicochemical properties. The triazole ring is capable of engaging in various non-covalent interactions, such as hydrogen bonding, dipole-dipole, and ion-dipole interactions, which are crucial for binding to biological targets.[3] Furthermore, this scaffold is metabolically stable and can serve as a rigid linker to connect different pharmacophoric groups, allowing for the creation of diverse chemical libraries with a wide range of biological activities.[2] Numerous studies have demonstrated the potential of 1,2,4-triazole derivatives to exhibit anticancer activity through various mechanisms, including enzyme inhibition, disruption of microtubule dynamics, and induction of apoptosis.[3][5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel anticancer agents based on the 1,2,4-triazole scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into the interpretation of results, thereby empowering researchers to navigate the complexities of anticancer drug discovery.
Rational Design and Synthesis of 1,2,4-Triazole Derivatives
A systematic approach to both the synthesis and screening of new compounds is paramount in the development of effective 1,2,4-triazole-based anticancer agents.[1] The design of novel derivatives often involves a molecular hybridization strategy, where the 1,2,4-triazole core is combined with other known anticancer pharmacophores to create hybrid molecules with potentially enhanced efficacy and novel mechanisms of action.
General Synthetic Strategy
A common and effective method for the synthesis of a 1,2,4-triazole scaffold involves the reaction of a hydrazide with carbon disulfide, followed by cyclization and subsequent derivatization. This multi-step process allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR).
Protocol 1: Synthesis of a 5-mercapto-1,2,4-triazole Intermediate
This protocol outlines the synthesis of a key intermediate, a 5-mercapto-substituted 1,2,4-triazole, which can be further modified to generate a library of derivatives.
Materials:
-
Nicotinohydrazide (or other suitable hydrazide)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrazine hydrate
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Ice bath
-
Filtration apparatus
Procedure:
-
Step 1: Formation of Potassium Dithiocarbazate Salt:
-
Dissolve nicotinohydrazide (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise while stirring.
-
Continue stirring at room temperature for 12-16 hours.
-
Collect the precipitated potassium dithiocarbazate salt by filtration, wash with cold ethanol, and dry.
-
-
Step 2: Cyclization to 5-mercapto-1,2,4-triazole:
-
Suspend the potassium dithiocarbazate salt (1 equivalent) in water.
-
Add hydrazine hydrate (2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid (HCl) to precipitate the product.
-
Collect the 5-mercapto-1,2,4-triazole derivative by filtration, wash with water, and dry.
-
Characterization: The structure of the synthesized intermediate should be confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
In Vitro Evaluation of Anticancer Activity
The initial assessment of newly synthesized compounds involves screening for their cytotoxic effects against a panel of human cancer cell lines.[8][9] This primary screen helps to identify promising candidates for further mechanistic studies.
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer)[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microplates
-
Test compounds (1,2,4-triazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound using a dose-response curve. It is important to note that the observed inhibitory activity of compounds can be influenced by the cell concentrations used in the assay.[11]
-
Data Presentation:
The cytotoxic activities of a series of synthesized 1,2,4-triazole derivatives can be summarized in a table for easy comparison.
| Compound | Target Cell Line | IC₅₀ (µM)[2] |
| TP1 | Murine Melanoma (B16F10) | 61.11 |
| TP2 | Murine Melanoma (B16F10) | 55.43 |
| TP3 | Murine Melanoma (B16F10) | 51.21 |
| TP4 | Murine Melanoma (B16F10) | 48.98 |
| TP5 | Murine Melanoma (B16F10) | 45.12 |
| TP6 | Murine Melanoma (B16F10) | 41.12 |
| TP7 | Murine Melanoma (B16F10) | 58.76 |
Elucidating the Mechanism of Action
Once promising compounds with significant cytotoxic activity are identified, the next crucial step is to investigate their mechanism of action. 1,2,4-triazole derivatives have been shown to exert their anticancer effects through various pathways.
Enzyme Inhibition
Many 1,2,4-triazole derivatives function as enzyme inhibitors, targeting key proteins involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Kinases are critical regulators of cell signaling pathways, and their deregulation is a hallmark of cancer.[3] Several 1,2,4-triazole derivatives have been identified as potent inhibitors of various kinases, including tyrosine kinases (e.g., c-Kit, RET, FLT3) and serine/threonine kinases (e.g., PIM-1).[3][12] The binding of these inhibitors to the ATP-binding pocket of the kinase domain blocks the phosphorylation of downstream substrates, thereby inhibiting cell growth and inducing apoptosis.[12]
-
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a major therapeutic strategy for hormone-dependent breast cancer. Letrozole and anastrozole are FDA-approved aromatase inhibitors that contain a 1,2,4-triazole moiety.
Tubulin Polymerization Inhibition
The microtubule network is essential for cell division, and drugs that interfere with microtubule dynamics are highly effective anticancer agents. A number of 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][13][14] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[6][13][15]
Induction of Apoptosis and Cell Cycle Arrest
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs, including 1,2,4-triazole derivatives, exert their therapeutic effect by inducing apoptosis in cancer cells.[16][17][18] This can be triggered by various upstream events, such as DNA damage, oxidative stress, or the inhibition of survival signaling pathways. The induction of apoptosis is often accompanied by cell cycle arrest at specific checkpoints, preventing the proliferation of cancer cells.[16][19] For instance, some indole-based 1,2,4-triazole derivatives have been shown to arrest the cell cycle at the G2/M phase.[6]
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol can be used to assess the effect of a 1,2,4-triazole derivative on the expression of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis apparatus
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and untreated cells with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative expression levels of the target proteins. An increase in the expression of pro-apoptotic proteins like Bax and cleaved Caspase-3, and a decrease in the expression of anti-apoptotic proteins like Bcl-2, would indicate the induction of apoptosis.
-
Visualizing the Drug Development Workflow and Mechanisms
To better illustrate the interconnected processes in the development of 1,2,4-triazole-based anticancer agents, the following diagrams are provided.
Caption: A streamlined workflow for the development of novel 1,2,4-triazole anticancer agents.
Caption: Major mechanisms of action for 1,2,4-triazole-based anticancer agents.
In Vivo Evaluation
Compounds that demonstrate promising in vitro activity and a well-defined mechanism of action should be advanced to in vivo studies to assess their efficacy and safety in a more complex biological system.[8][20][21]
Animal Models
Human tumor xenograft models are commonly used for the in vivo evaluation of anticancer agents.[20] In these models, human cancer cells are implanted into immunocompromised mice, such as athymic nude mice, to form tumors.[20] The mice are then treated with the test compound, and tumor growth is monitored over time.
Key Parameters to Evaluate:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated mice compared to control mice.
-
Toxicity: Monitoring for signs of toxicity, such as weight loss, changes in behavior, and mortality.
-
Pharmacokinetics (PK): Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Pharmacodynamics (PD): Assessing the effect of the compound on its biological target in the tumor tissue.
Conclusion and Future Directions
The 1,2,4-triazole scaffold continues to be a highly valuable framework in the design and development of novel anticancer agents. The versatility of its chemistry allows for the creation of a vast array of derivatives with diverse mechanisms of action. Future research in this area should focus on the development of compounds with improved selectivity for cancer cells over normal cells to minimize side effects. Additionally, the exploration of novel biological targets and the use of combination therapies, where 1,2,4-triazole derivatives are used in conjunction with other anticancer drugs, hold significant promise for improving therapeutic outcomes for cancer patients. A systematic and integrated approach, encompassing rational design, robust biological evaluation, and in-depth mechanistic studies, will be essential for translating the potential of 1,2,4-triazole derivatives into clinically effective cancer therapies.[1]
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Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 22, 2026, from [Link]
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Brandão, G. C., Rocha Missias, F. C., Arantes, L. M., Soares, L. F., Roy, K. K., Doerksen, R. J., Braga de Oliveira, A., & Pereira, G. R. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7234. [Link]
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Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). Pharmaceutical Journal of Ukraine, (3), 4-13. [Link]
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An insight on medicinal attributes of 1,2,4-triazoles. (2021). European Journal of Medicinal Chemistry, 223, 113631. [Link]
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 123-128. [Link]
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Nafie, M. S., & El-Sawy, E. R. (2023). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Medicinal Chemistry, 14(10), 2004-2019. [Link]
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Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). Bioorganic & Medicinal Chemistry, 26(1), 1-13. [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 313. [Link]
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Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. (2020). Bioorganic Chemistry, 104, 104369. [Link]
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In vivo screening models of anticancer drugs. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
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New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. (2023). Molecules, 28(20), 7087. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 22, 2026, from [Link]
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Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. (2023). Molecules, 28(13), 5139. [Link]
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Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 37, 127838. [Link]
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1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking. (2024). Molecules, 29(2), 304. [Link]
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Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. (2023). Pharmaceuticals, 16(10), 1435. [Link]
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Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
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A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2016). Current Pharmaceutical Design, 22(33), 5094-5101. [Link]
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Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (2022). Molecules, 27(19), 6599. [Link]
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Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. (2023). Current Pharmaceutical Design, 29(43), 3478-3487. [Link]
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A novel 1,2,4-triazole derivative inhibits epithelial-mesenchymal transition in metastatic colorectal cancer via β-catenin suppression. (2025). European Journal of Medicinal Chemistry, 285, 118279. [Link]
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SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. (2023). Journal of Chemistry and Technologies, 31(3), 421-430. [Link]
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Synthesis and SAR of[5][6][22]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2012). Journal of Medicinal Chemistry, 55(17), 7668-7683. [Link]
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Application Notes & Protocols: Investigating 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol as a Novel Agricultural Fungicide
Introduction: The Quest for Novel Fungicidal Scaffolds
The 1,2,4-triazole heterocyclic core is a cornerstone of modern agricultural and medicinal chemistry. This scaffold is present in numerous highly effective fungicides, such as tebuconazole and propiconazole, which are vital for controlling a wide range of plant diseases in essential crops[1][2]. The primary mechanism of these fungicides is the inhibition of sterol biosynthesis, a crucial process for maintaining the integrity of fungal cell membranes[3][4]. However, the continuous evolution of fungicide resistance in pathogenic fungi necessitates a persistent search for new active ingredients with potentially different modes of action or improved efficacy[5].
This document provides a comprehensive guide for the investigation of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol as a candidate for a new agricultural fungicide. While derivatives of the 1,2,4-triazole-3-thiol scaffold have shown promising biological activities, including antifungal properties, this specific molecule remains largely unexplored in the agricultural context[6][7]. These notes are designed for researchers, scientists, and drug development professionals, outlining a logical, field-proven workflow from synthesis and mechanistic hypothesizing to rigorous in vitro and in vivo evaluation.
Section 1: Synthesis of the Target Compound
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established chemical process, typically involving the cyclization of a substituted thiosemicarbazide in an alkaline medium[8][9]. The following protocol is a generalized yet robust method for obtaining the target compound.
Protocol 1.1: Synthesis of this compound
Causality: This two-step process first creates a thiosemicarbazide intermediate by reacting an acid hydrazide with an isothiocyanate. The subsequent base-catalyzed intramolecular cyclization and dehydration efficiently form the stable 1,2,4-triazole ring.
-
Step 1: Synthesis of 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide.
-
Dissolve 4-chlorobenzoic acid hydrazide (1 mole equivalent) in ethanol.
-
Add phenyl isothiocyanate (1 mole equivalent) to the solution.
-
Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.
-
-
Step 2: Cyclization to this compound.
-
Suspend the synthesized thiosemicarbazide (1 mole equivalent) in an aqueous solution of sodium hydroxide (8-10% w/v).
-
Reflux the mixture for 4-6 hours until the evolution of hydrogen sulfide gas ceases (if applicable) and a clear solution is obtained.
-
Cool the reaction mixture to room temperature and filter to remove any impurities.
-
Acidify the clear filtrate dropwise with cold, dilute hydrochloric acid until the product precipitates out.
-
Collect the solid product by filtration, wash thoroughly with cold water to remove salts, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure compound.
-
Validation: The structure of the synthesized compound must be confirmed using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR & ¹³C-NMR), and Mass Spectrometry (MS)[10].
Section 2: Hypothesized Mechanism of Action
Triazole fungicides are classified as Demethylation Inhibitors (DMIs)[4]. Their fungicidal activity stems from the disruption of ergosterol biosynthesis, a vital component of the fungal cell membrane that is absent in plants.
Expert Insight: The nitrogen atom at position 4 (N4) of the triazole ring is crucial for its biological activity. It binds to the heme iron atom in the active site of the target enzyme, cytochrome P450 14α-demethylase (CYP51)[1]. This binding event blocks the demethylation of lanosterol (or eburicol), a key step in the ergosterol biosynthesis pathway. The resulting accumulation of toxic sterol precursors and depletion of ergosterol disrupts membrane structure and function, ultimately leading to the inhibition of fungal growth[2][3]. It is highly probable that this compound shares this mechanism of action.
Caption: Hypothesized mechanism of action for the target triazole compound.
Section 3: Protocols for Antifungal Efficacy Evaluation
A tiered approach, starting with broad in vitro screening followed by targeted in vivo studies, is the most efficient method for evaluating a new fungicidal compound.
Part A: In Vitro Antifungal Screening
The poisoned food technique is a standard, reliable method for determining the direct antifungal activity of a test compound against mycelial growth[11][12].
Protocol 3.1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)
-
Preparation of Stock Solution:
-
Prepare a 10,000 ppm (10 mg/mL) stock solution of the synthesized compound in a suitable solvent like Dimethyl Sulfoxide (DMSO) or acetone[13]. Ensure the solvent choice has no significant antifungal activity at the final concentration used in the assay.
-
-
Media Preparation:
-
Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to 45-50°C in a water bath. This temperature is cool enough to prevent degradation of the compound but warm enough to keep the agar liquid.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 ppm). A solvent control (PDA with solvent only) and a negative control (PDA only) must be included.
-
Mix thoroughly and pour the amended PDA into sterile 90 mm Petri plates. Allow the plates to solidify.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of a 5-7 day old culture of the test fungus (e.g., Fusarium oxysporum, Alternaria solani, Rhizoctonia solani).
-
Place a single mycelial plug, mycelium-side down, in the center of each prepared PDA plate.
-
-
Incubation and Data Collection:
-
Incubate the plates at the optimal temperature for the test fungus (typically 25-28°C).
-
Measure the radial growth (colony diameter) in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the plate.
-
Calculate the Percentage Inhibition of Mycelial Growth using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony in the control plate.
-
dt = average diameter of the fungal colony in the treatment plate.
-
-
-
Data Presentation: The results should be used to determine the EC₅₀ (Effective Concentration that inhibits 50% of growth) value for each fungus.
Table 1: Template for In Vitro Antifungal Activity Data
| Target Pathogen | Test Compound Concentration (ppm) | Mean Colony Diameter (mm) | Percent Inhibition (%) | EC₅₀ (ppm) |
| Fusarium oxysporum | Control | 0 | ||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| Alternaria solani | Control | 0 | ||
| 1 | ||||
| 10 | ||||
| 50 |
graph "In_Vitro_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontsize=9];// Nodes Stock [label="Prepare Compound\nStock Solution (e.g., 10,000 ppm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Media [label="Prepare & Autoclave\nPotato Dextrose Agar (PDA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amend [label="Amend Cooled PDA with\nCompound to Final Concentrations", fillcolor="#FBBC05", fontcolor="#202124"]; Pour [label="Pour Plates & Solidify", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculate [label="Inoculate Center of Plate\nwith 5mm Fungal Plug", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 25-28°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Radial Growth\n(Colony Diameter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate Percent Inhibition\n& Determine EC₅₀", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stock -> Amend; Media -> Amend; Amend -> Pour; Pour -> Inoculate; Inoculate -> Incubate; Incubate -> Measure; Measure -> Calculate; }
Caption: Workflow for the in vitro poisoned food technique.
Part B: In Vivo Plant Protection Assay
In vivo assays are critical to determine if the compound can protect a host plant from disease. This involves applying the compound to the plant before or after pathogen challenge[14].
Protocol 3.2: Protective Activity Against Tomato Early Blight (Alternaria solani)
-
Plant Cultivation:
-
Grow tomato plants (e.g., variety 'Moneymaker') from seed in pots containing sterile potting mix.
-
Maintain plants in a greenhouse or growth chamber with a 16/8 hour light/dark cycle at 24-26°C.
-
Use plants at the 4-5 true leaf stage for the experiment.
-
-
Formulation and Application:
-
Prepare a sprayable formulation of the test compound at various concentrations (e.g., 50, 100, 250 ppm) in water with a small amount of a surfactant (e.g., Tween 20 at 0.05%) to ensure even coverage.
-
Include a negative control (water + surfactant) and a positive control (a commercial fungicide standard).
-
Spray the plants with the formulations until runoff, ensuring complete coverage of all leaves. Allow the plants to dry completely.
-
-
Pathogen Inoculation:
-
Prepare a spore suspension of Alternaria solani (e.g., 1 x 10⁵ spores/mL) from a 10-14 day old culture.
-
24 hours after applying the chemical treatment, spray-inoculate the plants with the spore suspension.
-
Place the inoculated plants in a high-humidity chamber (>90% RH) for 48 hours to facilitate infection.
-
-
Disease Assessment:
-
Return the plants to the greenhouse bench.
-
7-10 days after inoculation, assess disease severity by visually scoring the percentage of leaf area covered by lesions on each leaf.
-
Calculate the average disease severity for each treatment group.
-
Calculate the Control Efficacy using the formula:
-
Control Efficacy (%) = [(DSC - DST) / DSC] x 100
-
Where:
-
DSC = average disease severity in the negative control group.
-
DST = average disease severity in the treatment group.
-
-
-
Caption: Workflow for a representative in vivo plant protection assay.
Part C: Phytotoxicity Assessment
It is crucial to ensure the compound is not harmful to the host plant. This can be done concurrently with the in vivo efficacy trial by including a set of uninoculated plants for each chemical concentration. Observe these plants for any signs of phytotoxicity, such as chlorosis, necrosis, or stunting, compared to the negative control.
Section 4: Formulation and Future Directions
The performance of an active ingredient is profoundly influenced by its formulation[15]. The pure synthesized compound is rarely suitable for direct application. Future research must focus on developing a stable and effective formulation, such as a suspoemulsion or emulsifiable concentrate, that optimizes solubility, stability, and delivery to the target site[13][16].
Upon successful completion of these initial evaluations, further studies would be required, including:
-
Broadening the spectrum of target pathogens.
-
Investigating curative (post-infection) activity.
-
Conducting mode of action confirmation studies.
-
Assessing the risk of resistance development[17].
-
Performing preliminary toxicology and environmental impact studies.
This structured approach provides a solid foundation for determining the potential of this compound as a valuable new tool in agricultural disease management.
References
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Santa Cruz Biotechnology. "5-(4-Chloro-phenyl)-4-octyl-4H-[6][7][18]triazole-3-thiol." Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/5-4-chloro-phenyl-4-octyl-4h-1-2-4-triazole-3-thiol-100234-91-3]
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Flow cytometry analysis for cell cycle arrest by triazole compounds
Analyzing Cell Cycle Arrest Induced by Triazole Compounds Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Triazole compounds have emerged as a promising class of therapeutic agents that can induce cell cycle arrest, thereby inhibiting tumor growth.[1][2][3][4] This application note provides a comprehensive guide for utilizing flow cytometry to analyze cell cycle distribution in response to treatment with triazole compounds. We will delve into the principles of DNA content analysis, provide a detailed, field-proven protocol for propidium iodide (PI) staining, and offer expert insights into data interpretation and troubleshooting.
Introduction: The Intersection of Triazoles and the Cell Cycle
The eukaryotic cell cycle is an ordered series of events that leads to cell division and the production of two daughter cells. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).[5] Each phase is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs).
Triazole-containing compounds represent a versatile class of heterocyclic molecules with a broad spectrum of biological activities, including significant anticancer effects.[3][6][7] A primary mechanism through which many triazole derivatives exert their antiproliferative effects is by inducing cell cycle arrest at specific checkpoints, such as G1, S, or G2/M phase.[1][2][3][7] This disruption of the normal cell cycle progression can lead to apoptosis or cellular senescence, ultimately inhibiting tumor growth.
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[5][8][9] The most common method involves staining the DNA of fixed and permeabilized cells with a fluorescent dye, such as propidium iodide (PI). PI intercalates into the major groove of double-stranded DNA, and the resulting fluorescence intensity is directly proportional to the amount of DNA in the cell.[5][8] This allows for the discrimination of cells in different phases of the cell cycle based on their DNA content.[8][10]
Principle of the Assay
This protocol is based on the stoichiometric binding of propidium iodide (PI) to cellular DNA.[5][8]
-
G0/G1 Phase: Cells in the G0/G1 phase have a normal diploid DNA content (2N).
-
S Phase: As cells progress through the S phase, they actively replicate their DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells in the G2 and M phases have a tetraploid DNA content (4N), as they have completed DNA replication but have not yet divided.[5]
By analyzing the fluorescence intensity of a large population of cells, a DNA content histogram can be generated, revealing the percentage of cells in each phase of the cell cycle.[10] Treatment with an effective triazole compound is expected to cause an accumulation of cells in a specific phase, indicating cell cycle arrest.
Experimental Workflow Overview
The following diagram illustrates the overall workflow for analyzing cell cycle arrest induced by triazole compounds.
Caption: Workflow for Cell Cycle Analysis.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| Cell Culture Medium | Varies by cell line | Ensure optimal growth conditions. |
| Fetal Bovine Serum (FBS) | Varies by cell line | |
| Penicillin-Streptomycin | Varies by cell line | |
| Triazole Compound | In-house or Commercial | Dissolve in an appropriate solvent (e.g., DMSO). |
| Phosphate-Buffered Saline (PBS) | Standard Supplier | pH 7.4, sterile. |
| Trypsin-EDTA | Standard Supplier | For adherent cells. |
| Cold 70% Ethanol | Prepare fresh | Dilute 100% ethanol with sterile water. Store at -20°C. |
| Propidium Iodide (PI) | Multiple Suppliers | Stock solution of 1 mg/mL. |
| RNase A | Multiple Suppliers | Stock solution of 10 mg/mL. |
| Flow Cytometer Tubes | Standard Supplier | 5 mL polystyrene or polypropylene tubes. |
| Flow Cytometer | e.g., BD, Beckman Coulter | Equipped with a 488 nm laser. |
Detailed Experimental Protocol
This protocol is optimized for adherent or suspension cells treated with triazole compounds.
Cell Seeding and Treatment
-
Seed Cells: Plate cells at a density that will allow for exponential growth during the treatment period. Avoid confluence, as this can induce contact inhibition and alter cell cycle profiles.
-
Treatment: After allowing cells to adhere (for adherent lines), treat them with the desired concentrations of the triazole compound. Include a vehicle-treated control (e.g., DMSO).
-
Incubation: Incubate the cells for a period determined by the specific experimental goals (e.g., 24, 48, 72 hours).
Cell Harvesting and Fixation
-
Harvest Adherent Cells:
-
Aspirate the culture medium.
-
Wash cells once with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium.
-
-
Harvest Suspension Cells:
-
Transfer the cell suspension directly to a centrifuge tube.
-
-
Centrifugation: Pellet the cells by centrifuging at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and transfer to a flow cytometer tube. Centrifuge again and discard the supernatant.
-
Fixation:
Propidium Iodide Staining
-
Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS. Repeat this wash step.
-
Staining Solution Preparation: Prepare the PI staining solution:
-
To 1 mL of PBS, add:
-
50 µL of 1 mg/mL Propidium Iodide (final concentration: 50 µg/mL).
-
10 µL of 10 mg/mL RNase A (final concentration: 100 µg/mL).
-
-
-
Staining: Resuspend the cell pellet in 500 µL of the PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15-20 minutes.
Flow Cytometry Acquisition
-
Instrument Setup:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Set up a histogram to display the PI signal (e.g., PE-Texas Red or a similar channel) on a linear scale.
-
-
Data Acquisition:
-
Run the samples at a low to medium flow rate to ensure accurate data collection.
-
Collect at least 10,000 events per sample.
-
Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates from the analysis.
-
Data Analysis and Interpretation
Gating Strategy
Caption: Gating Strategy for Cell Cycle Analysis.
-
Doublet Discrimination: First, gate on single cells using a plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Debris Exclusion: Next, create a gate on the main cell population using a forward scatter versus side scatter plot to exclude debris.
-
Cell Cycle Histogram: Finally, display the PI fluorescence of the singlet, non-debris population in a histogram.
Interpreting the Histogram
A typical cell cycle histogram will show two distinct peaks:
-
G0/G1 Peak: The first and usually largest peak, representing cells with 2N DNA content.
-
G2/M Peak: The second peak, with approximately twice the fluorescence intensity of the G0/G1 peak, representing cells with 4N DNA content.
-
S Phase: The region between the G0/G1 and G2/M peaks, representing cells with intermediate DNA content.
An accumulation of cells in a particular phase after treatment with a triazole compound indicates cell cycle arrest at that point. For example, an increase in the percentage of cells in the G2/M peak suggests a G2 or M phase arrest.
Quantitative Analysis
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in each phase. Most software packages use mathematical models (e.g., Dean-Jett-Fox) to fit the data and calculate the proportions.
Example Data Table:
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 65.2 | 20.5 | 14.3 |
| Triazole Compound (10 µM) | 25.8 | 15.1 | 59.1 |
In this example, the triazole compound has induced a significant increase in the G2/M population, indicating a G2/M phase arrest.
Pro-Tips from the Field: Ensuring Data Quality
-
Cell Density Matters: Avoid letting your control cells become over-confluent, as this can artificially increase the G0/G1 population.
-
Fixation is Critical: Adding cold ethanol slowly while vortexing is the single most important step to prevent cell clumping and ensure high-quality data.[11]
-
RNase is Non-Negotiable: PI binds to double-stranded RNA, which can interfere with DNA analysis. Always include RNase A in your staining buffer.[8]
-
Check Your CVs: The coefficient of variation (CV) of the G0/G1 peak is a key indicator of data quality. A low CV (<5%) indicates uniform staining and proper instrument setup.
-
Low Flow Rate: Run your samples at a low flow rate to improve the resolution of the different cell cycle phases.[13]
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G0/G1 Peak | - Cell clumps - High flow rate - Inconsistent staining | - Filter samples before acquisition - Reduce flow rate[13] - Ensure thorough mixing during staining |
| No Clear G2/M Peak | - Cells are not proliferating - Insufficient cell number | - Ensure cells are in exponential growth phase[14] - Acquire more events |
| High Background Signal | - Inadequate RNase treatment - PI concentration too high | - Increase RNase A concentration or incubation time - Titrate PI concentration |
| Weak Fluorescence Signal | - Insufficient PI staining - Cell loss during washes | - Increase PI concentration or incubation time - Be gentle during centrifugation and aspiration |
Conclusion
Flow cytometry with propidium iodide staining is a robust and reliable method for assessing the effects of triazole compounds on the cell cycle.[1][2][8] By following the detailed protocol and data analysis guidelines presented in this application note, researchers can accurately quantify drug-induced cell cycle arrest, providing critical insights into the mechanism of action of novel therapeutic agents. This assay is an indispensable tool in the preclinical evaluation of potential anticancer drugs.
References
-
Zhidkova, E., et al. (2024). Synthetic 1,2,4-triazole-3-Carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. ResearchGate. [Link]
-
Vermeesch, J. (n.d.). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. IntechOpen. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
Conte, E., et al. (2024). Biological Evaluation and SAR Exploration of Bile Acid–Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer. MDPI. [Link]
-
Zhidkova, E. M., et al. (2023). Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. Anti-cancer agents in medicinal chemistry, 24(9), 1159–1170. [Link]
-
Darzynkiewicz, Z., et al. (2010). Analysis of Cellular DNA Content by Flow and Laser Scanning Cytometry. Current protocols in cytometry, Chapter 7, Unit 7.5. [Link]
-
Creative Biolabs. Troubleshooting of Cell Cycle Staining Flow Cytometry. [Link]
-
Wang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 747631. [Link]
-
Al-Warhi, T., et al. (2022). Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells. Molecules (Basel, Switzerland), 27(21), 7232. [Link]
-
Bakkas, S., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules (Basel, Switzerland), 26(23), 7206. [Link]
-
Al-Ghorbani, M., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules (Basel, Switzerland), 27(20), 6931. [Link]
-
University of Cambridge. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Babraham Institute. Propidium Iodide Cell Cycle Staining Protocol. [Link]
-
Elabscience. Three Common Problems and Solutions of Cell Cycle Detection. [Link]
-
Givan, A. L. (n.d.). FLOW CYTOMETRIC ANALYSIS OF CELLS FOR DNA: AN OVERVIEW. Geisel School of Medicine at Dartmouth. [Link]
-
Darzynkiewicz, Z., & Juan, G. (2001). Analysis of cell cycle by flow cytometry. Current protocols in immunology, Appendix 3, Appendix 3B. [Link]
-
University of Iowa. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. [Link]
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- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Analysis of Cellular DNA Content by Flow and Laser Scanning Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
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- 14. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
An in-depth guide to overcoming common obstacles and maximizing yield in the synthesis of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-step process that, while well-established, presents several critical junctures where yields can be significantly compromised. This guide, structured as a technical support resource, addresses the most common issues encountered by researchers. As Senior Application Scientists, our goal is to move beyond simple procedural lists and provide a mechanistic understanding of why specific protocols are chosen, empowering you to troubleshoot effectively and optimize your synthetic strategy. The core of this synthesis lies in the formation of a 1-(4-chlorobenzoyl)-4-phenylthiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization. Mastery of this second step is paramount for achieving high yields of the desired triazole.
General Synthetic Pathway & Key Challenges
The primary route to the target compound involves two key transformations. Understanding the flow and potential pitfalls is the first step in troubleshooting.
Caption: General two-step synthesis of the target triazole.
Troubleshooting Guide: Yield Improvement
This section addresses specific experimental failures in a question-and-answer format.
Q1: My overall yield is extremely low (<30%). Where should I start investigating?
Low yield is the most common complaint and can stem from issues in either the formation of the thiosemicarbazide intermediate or the subsequent cyclization step. A systematic approach is crucial.
A1: Start by dissecting the two main stages of the reaction.
-
Purity of Starting Materials: Thiosemicarbazides are polyfunctional compounds with multiple nucleophilic sites.[1] The purity of your starting materials, particularly the 4-chlorobenzohydrazide and phenyl isothiocyanate, is critical. Impurities can lead to competing side reactions, reducing the formation of the necessary thiosemicarbazide intermediate.[2]
-
Actionable Insight: Ensure hydrazide is fresh and dry. Hydrazines can degrade over time. Use freshly distilled phenyl isothiocyanate if its purity is questionable.
-
-
Anhydrous Conditions: Trace amounts of water can hydrolyze the isothiocyanate and potentially interfere with the initial condensation reaction. More importantly, using pre-dried solvents, such as dry chloroform or ethanol, has been shown to significantly increase the yield of the target product.[3]
-
Actionable Insight: Dry your solvent (e.g., ethanol) with molecular sieves before use. Run the reaction under an inert atmosphere (N₂ or Argon) to prevent atmospheric moisture contamination.
-
-
Reaction Conditions: Traditional methods often require high temperatures and long reaction times, which can lead to product degradation.[2]
-
Actionable Insight: Consider using microwave irradiation. It has been demonstrated to shorten reaction times and improve yields for 1,2,4-triazole synthesis.[2] If using conventional heating, ensure uniform temperature control and monitor the reaction progress by TLC to avoid prolonged heating after completion.
-
Q2: I've isolated my main product, but my spectral data (NMR/IR) suggests a mixture of isomers. What is the likely contaminant and how do I prevent its formation?
This is a classic problem in triazole synthesis and points directly to an issue with cyclization conditions.
A2: You are likely co-producing the 1,3,4-thiadiazole isomer. This is caused by incorrect pH during the cyclization step.
-
The Mechanistic Fork: The cyclization of the acylthiosemicarbazide intermediate can proceed via two different pathways depending on the medium.[4]
-
Alkaline Medium (Desired Path): In a basic medium (e.g., aqueous NaOH), the most acidic proton on the N1 nitrogen is removed. The resulting anion attacks the thiocarbonyl carbon, leading to the elimination of water and formation of the desired 1,2,4-triazole ring.[5][4] This is the standard and most reliable method for this class of compounds.
-
Acidic Medium (Undesired Path): In the presence of acid, the thiocarbonyl sulfur is protonated, making the carbon more electrophilic. The terminal N4 nitrogen then attacks this carbon, leading to the formation of the isomeric 1,3,4-thiadiazole.[4]
-
-
Actionable Insight: The cyclization step must be performed under strongly basic conditions. A common and effective method is refluxing the thiosemicarbazide intermediate in a 2N aqueous sodium hydroxide solution for several hours.[5] Avoid any acidic contamination in this step.
Caption: A logical workflow for troubleshooting common synthesis issues.
Q3: My final product is difficult to purify by standard column chromatography or recrystallization. Are there better methods?
Purification can be a significant bottleneck, especially if minor, structurally similar impurities are present.
A3: Yes, leverage the acidic nature of the thiol group for a highly effective chemical purification.
The thiol proton on the 1,2,4-triazole ring is acidic. This allows the compound to be readily converted into a water-soluble salt, providing an excellent opportunity to separate it from non-acidic organic impurities.[3]
-
Detailed Purification Protocol:
-
Take the crude, solid product and dissolve it in a dilute aqueous solution of sodium hydroxide (e.g., 1-2 M). The triazole-thiol will deprotonate to form the sodium thiolate salt, which is soluble in water.
-
Transfer the aqueous solution to a separatory funnel.
-
Wash the aqueous layer with an immiscible organic solvent like dichloromethane or ethyl acetate. This will extract any non-acidic organic impurities, while the desired product remains in the aqueous phase as its salt.
-
Collect the aqueous layer and cool it in an ice bath.
-
Slowly acidify the solution with dilute hydrochloric acid (e.g., 2 M HCl) while stirring. The pure this compound will precipitate out as a clean solid.
-
Filter the solid, wash with cold water to remove any inorganic salts, and dry thoroughly. This method is often superior to chromatography for achieving high purity.[3]
-
Frequently Asked Questions (FAQs)
-
Q: What are the optimal conditions for the cyclization step?
-
A: While conditions can be optimized, a reliable starting point is refluxing the thiosemicarbazide intermediate with a 2N to 8% aqueous sodium hydroxide solution for 4-6 hours.[5] Monitoring by TLC is recommended to determine the point of completion.
-
| Parameter | Recommended Condition | Rationale / Citation |
| Base | Sodium Hydroxide (NaOH) | Strong base effectively catalyzes the desired cyclization pathway. |
| Concentration | 2N (approx. 8% w/v) | Sufficiently concentrated to drive the reaction without being overly harsh.[5] |
| Solvent | Water or Ethanol/Water | Water is effective for the base-catalyzed step; ethanol is often used for the initial thiosemicarbazide formation.[5] |
| Temperature | Reflux | Provides the necessary activation energy for the intramolecular cyclization and dehydration. |
| Time | 4-6 hours | Typically sufficient for complete conversion, but should be monitored by TLC.[5] |
-
Q: Can I run this as a one-pot synthesis without isolating the thiosemicarbazide intermediate?
-
A: Yes, one-pot procedures have been developed and can be very efficient. A notable method involves using polyphosphate ester (PPE) in chloroform for the initial acylation, followed by the addition of an aqueous alkali solution to induce cyclodehydration.[3][6] This bypasses the need for intermediate isolation and can streamline the synthesis.[3]
-
-
Q: My IR spectrum shows a strong peak around 2550-2600 cm⁻¹. What does this indicate?
References
-
[Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers]([Link] синтез/full)
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting common issues in 1,2,4-triazole synthesis from thiosemicarbazides
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,2,4-triazoles from thiosemicarbazide precursors. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this robust synthetic route. We move beyond simple protocols to explore the causality behind common experimental issues, providing you with the insights needed to troubleshoot effectively and optimize your reactions. Our goal is to ensure your syntheses are not just successful, but also reproducible and well-understood.
The Core Reaction: A Mechanistic Overview
The synthesis of 3-substituted-4-aryl-1,2,4-triazole-5-thiones from thiosemicarbazides is a cornerstone of heterocyclic chemistry. The process generally involves two key transformations: acylation of the thiosemicarbazide followed by a base-catalyzed intramolecular cyclodehydration. Understanding this pathway is critical for diagnosing issues that may arise during the experiment.
The reaction begins with the formation of an N-acylthiosemicarbazide intermediate. This intermediate is then treated with a base (commonly aqueous NaOH or KOH), which facilitates a cyclization reaction through the loss of a water molecule to form the stable 1,2,4-triazole ring.[1][2][3]
Caption: General reaction pathway for 1,2,4-triazole synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis. Each question is answered with an explanation of the underlying cause and a set of actionable solutions.
Q1: My reaction yield is very low or I obtained no product at all. What are the likely causes?
Low or no yield is the most frequent issue, often stemming from one of several factors related to reagents or reaction conditions.
A1: Causal Analysis & Solutions:
-
Purity of Starting Materials: The quality of the initial thiosemicarbazide is paramount. Impurities can interfere with the reaction, leading to poor yields.[4]
-
Solution: Ensure the thiosemicarbazide is pure. If in doubt, recrystallize it before use. Confirm its identity and purity via melting point or NMR spectroscopy.
-
-
Ineffective Cyclization Conditions: The conversion of the acylthiosemicarbazide intermediate to the triazole is a critical step that requires specific conditions.
-
Cause A: Incorrect Base Concentration. The concentration of the base (e.g., NaOH) is crucial for promoting the cyclodehydration step.[1][2] Too weak a base will not effectively catalyze the ring closure, while an excessively concentrated base can cause hydrolysis of the starting materials or product.
-
Cause B: Insufficient Heating/Reaction Time. The cyclization is often thermally driven. Inadequate temperature or time will result in an incomplete reaction.
-
-
Presence of Water (in specific methods): For syntheses that use dehydrating agents like polyphosphate ester (PPE) in an organic solvent like chloroform for the initial acylation step, the presence of water can significantly hinder the reaction by hydrolyzing the activating agent.[6]
-
Solution: Use anhydrous solvents. Pre-drying the chloroform can significantly increase the yield in these specific methods.[6]
-
Caption: Troubleshooting workflow for low yield issues.
Q2: The reaction seems to stop at the intermediate stage. How can I drive the cyclization to completion?
Seeing a significant amount of the N-acylthiosemicarbazide intermediate at the end of the reaction is a clear indication that the cyclization step is the bottleneck.
A2: Forcing the Cyclization:
This issue is almost always tied to the energy input or catalytic efficiency of the cyclization step.
-
Solution 1: Increase Reaction Temperature. If you are heating below reflux, increase the temperature to the boiling point of the solvent (e.g., ethanol or water). A higher temperature provides the necessary activation energy for the intramolecular cyclization.
-
Solution 2: Extend the Reaction Time. As mentioned, some substrates are slower to react. Continue refluxing the reaction mixture and monitor every 1-2 hours by TLC until the intermediate spot has been consumed.
-
Solution 3: Re-evaluate Your Base. While NaOH is common, some syntheses may benefit from potassium hydroxide (KOH), which is slightly more soluble in alcoholic solvents and can sometimes improve performance.[2][3]
| Parameter | Recommended Range | Rationale |
| Base (NaOH/KOH) | 2N - 4N (or 2-8% w/v) | Catalyzes the cyclodehydration.[1][2] |
| Temperature | Reflux | Provides activation energy for ring closure.[5] |
| Time | 2 - 6 hours | Ensures reaction goes to completion.[1] |
| Table 1. Key Parameters for the Cyclization Step. |
Q3: After cooling and acidifying the reaction mixture, my product doesn't precipitate, or it oils out. What should I do?
The standard workup involves neutralizing the basic reaction mixture with an acid (like HCl) to a pH of ~6, which protonates the triazole-thiolate salt, causing the neutral, less soluble product to precipitate.[1][5]
A3: Troubleshooting Product Isolation:
-
No Precipitate Forms:
-
Cause: The product may be more soluble in the reaction medium than expected, or the concentration may be too low.
-
Solution A: Cool Thoroughly. Ensure the solution is cooled in an ice bath for an extended period (1-2 hours) to maximize precipitation.[4]
-
Solution B: Reduce Solvent Volume. If cooling is ineffective, carefully evaporate some of the solvent under reduced pressure. This will increase the product concentration and may induce precipitation.
-
Solution C: Extraction. If the product remains soluble, it must be extracted from the aqueous solution. Use an appropriate organic solvent like ethyl acetate or dichloromethane. Wash the organic layer, dry it with a drying agent (e.g., MgSO₄), and evaporate the solvent to recover the product.
-
-
Product Oils Out:
-
Cause: The product's melting point may be low, or impurities are present that are depressing the melting point and preventing crystallization.
-
Solution A: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. This can provide a nucleation site for crystallization.
-
Solution B: Trituration. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) and stir or sonicate the mixture. This can wash away impurities and induce the oil to solidify.
-
Solution C: Purification. If the oil persists, proceed with extraction as described above. The crude product will then need to be purified, typically by column chromatography or recrystallization.
-
Standard Experimental Protocol: Synthesis of 3,4-Disubstituted-1,2,4-triazole-5-thione
This protocol is a generalized procedure based on common methods for the base-catalyzed cyclization of a pre-formed N-acylthiosemicarbazide.[1][5]
Step 1: Preparation of the N-Acylthiosemicarbazide Intermediate This step is performed if the intermediate is not already available.
-
Dissolve the relevant acid hydrazide (1.0 eq) in a suitable solvent like ethanol.
-
Add the desired isothiocyanate (1.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the starting materials are consumed.
-
Cool the reaction mixture. The N-acylthiosemicarbazide intermediate often precipitates and can be collected by filtration.
Step 2: Cyclization to the 1,2,4-Triazole-5-thione
-
Take the N-acylthiosemicarbazide (0.01 mol) and suspend it in 20-30 mL of 2% aqueous sodium hydroxide (NaOH) solution.
-
Heat the mixture to reflux and maintain reflux for 2-4 hours. The solid should dissolve as the reaction proceeds. Monitor the reaction by TLC.
-
After the reaction is complete (as indicated by TLC), cool the reaction flask to room temperature, and then further cool in an ice bath.
-
Slowly acidify the cold solution by adding 3N hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 6.
-
A precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by suction filtration and wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.[1]
-
Dry the crude product. Further purification can be achieved by recrystallization, typically from ethanol.[5]
Product Characterization
Confirming the structure of your final product is essential. The primary methods are NMR spectroscopy and mass spectrometry.
-
¹H NMR: Look for the characteristic N-H proton of the triazole ring, which often appears as a broad singlet at a downfield chemical shift (e.g., >13 ppm).[1] The signals corresponding to your specific substituents should also be present and have the correct integration and multiplicity.
-
¹³C NMR: The spectrum should show a signal for the C=S (thione) carbon, typically in the range of 160-180 ppm.
-
HRMS (High-Resolution Mass Spectrometry): This will confirm the molecular weight and elemental composition of your synthesized compound, providing strong evidence of its identity.[5]
By understanding the mechanism, anticipating common pitfalls, and following systematic troubleshooting procedures, you can significantly improve the efficiency and success rate of your 1,2,4-triazole syntheses.
References
-
Utegenova, A. K., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(11), 4422. [Link]
-
Płusa, T., et al. (2022). Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. Frontiers in Cellular and Infection Microbiology, 12, 989333. [Link]
-
Abonia, R., et al. (2011). Synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles from 4-amino-3-mercapto-1,2,4-triazole. Journal of the Brazilian Chemical Society, 22(3), 559-565. [Link]
-
Yüksek, H., et al. (2014). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. Marmara Pharmaceutical Journal, 18(2), 51-56. [Link]
-
Ainsworth, C. (1960). 1,2,4-TRIAZOLE-3(5)-THIOL. Organic Syntheses, 40, 99. [Link]
-
Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 997381. [Link]
-
Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519. [Link]
-
Saeed, S., et al. (2010). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Journal of the Chemical Society of Pakistan, 32(5), 633-638. [Link]
-
Utegenova, A. K., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed, National Library of Medicine. [Link]
-
El-Faham, A., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(22), 5347. [Link]
-
Singh, P., & Kumar, A. (2014). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Chemistry, 53B, 241-246. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Optimization of reaction conditions for cyclization of thiosemicarbazide intermediates
Welcome to the technical support center for the cyclization of thiosemicarbazide intermediates. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these versatile building blocks for the synthesis of key heterocyclic scaffolds. Thiosemicarbazides are crucial precursors for a wide array of biologically active compounds, including those with potential tuberculostatic, antifungal, and anticancer properties.[1][2] Their polyfunctional nature, however, often presents challenges in controlling reaction pathways to achieve the desired cyclized product with high yield and purity.[3]
This document moves beyond simple protocols to explain the underlying principles governing these reactions. By understanding the "why" behind the "how," you can effectively troubleshoot and optimize your synthetic strategies.
Core Principles: Navigating the Reaction Pathways
The cyclization of a thiosemicarbazide intermediate is not a single reaction but a family of transformations whose outcome is dictated primarily by the reaction conditions—specifically, the pH. Thiosemicarbazides can exist in thione-thiol tautomeric forms, and their diverse nucleophilic centers (two to three nitrogen atoms and one sulfur atom) compete for reaction.[3] Controlling which atom acts as the primary nucleophile is the key to selective synthesis.
The three most common cyclization pathways are:
-
Acid-Catalyzed Cyclization: Primarily yields 1,3,4-thiadiazoles .
-
Base-Catalyzed Cyclization: Typically produces 1,2,4-triazoles .
-
Oxidative Cyclization: Used to synthesize 1,3,4-oxadiazoles through a desulfurization mechanism.
Mechanism 1: Acid-Catalyzed Cyclization to 1,3,4-Thiadiazoles
Under acidic conditions, the reaction is driven by the nucleophilicity of the sulfur atom. The process generally involves an intramolecular nucleophilic attack by the sulfur on a carbonyl or imine carbon, followed by dehydration to form the stable five-membered thiadiazole ring.[4][5]
Caption: Acid-catalyzed pathway to 1,3,4-thiadiazoles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the cyclization of thiosemicarbazide intermediates in a practical Q&A format.
Q1: My reaction yield is low or I'm recovering only starting material. What's going wrong?
A: This is a common issue that can stem from several factors.
-
Cause - Insufficient Activation: The electrophilic center (e.g., a carbonyl group) may not be sufficiently activated for the intramolecular cyclization to occur.
-
Solution: If running an acid-catalyzed reaction, ensure your acid is of sufficient strength and concentration (e.g., concentrated H₂SO₄ or refluxing in 25% HCl)[4]. For base-catalyzed reactions, a stronger base or higher temperature may be required to facilitate deprotonation and subsequent nucleophilic attack.
-
Cause - Poor Solubility: The thiosemicarbazide intermediate may not be fully dissolved in the chosen solvent, preventing it from reacting.
-
Solution: Consider switching to a more polar, aprotic solvent such as DMF or DMSO, which are excellent for dissolving complex organic molecules. Gentle heating can also aid dissolution before initiating the reaction.
-
Cause - Reaction Time/Temperature: The reaction may simply be too slow under your current conditions.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you see starting material remaining after several hours, consider increasing the temperature or extending the reaction time.
Q2: I'm trying to synthesize a 1,2,4-triazole but keep getting the 1,3,4-thiadiazole as a major byproduct. How can I improve selectivity?
A: This is a classic selectivity problem governed by reaction conditions. The formation of 1,3,4-thiadiazoles is favored in acidic media, while 1,2,4-triazoles are favored in alkaline media.[4]
-
Cause - Incorrect pH: Any residual acidity in your starting material or solvent can promote the undesired thiadiazole pathway.
-
Solution: Switch to distinctly basic conditions. The cyclodehydration of the acylation product using an aqueous alkali solution is a proven method for synthesizing 1,2,4-triazoles.[6] Using bases like sodium hydroxide, potassium hydroxide, or sodium acetate can direct the reaction toward nucleophilic attack from the nitrogen atom.[1][3]
Q3: I am attempting an oxidative cyclization to a 1,3,4-oxadiazole, but the reaction is messy and the yield is poor. What are the critical parameters?
A: Oxidative cyclization requires careful control of the oxidant and reaction conditions.
-
Cause - Inappropriate Oxidant: The choice of oxidizing agent is critical. Harsh oxidants can lead to over-oxidation and decomposition.
-
Solution: Potassium iodate (KIO₃) in water has been shown to be an effective and relatively mild oxidant for converting acylthiosemicarbazides into 2-acylamino-1,3,4-oxadiazoles.[7] Other reagents like KBrO₃ have also been used successfully.[8]
-
Cause - Temperature Control: These reactions can be exothermic. Poor temperature control can lead to side reactions.
-
Solution: Maintain a stable reaction temperature. For example, using KIO₃ in water at 60 °C has been reported to give good to excellent yields within two hours.[7]
Troubleshooting Workflow
Use the following decision tree to diagnose and solve common experimental issues.
Caption: A decision workflow for troubleshooting common issues.
Optimized Experimental Protocols
The following protocols are provided as robust starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.
Protocol 1: Acid-Catalyzed Synthesis of 2-Anilino-5-substituted-1,3,4-Thiadiazole
This protocol is adapted from established methods for the acid-catalyzed cyclization of acylthiosemicarbazides.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 1-acyl-4-phenylthiosemicarbazide intermediate (1.0 eq).
-
Acid Addition: Add concentrated sulfuric acid (approx. 5-10 volumes, e.g., 5 mL for 1 g of starting material) slowly at 0 °C.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Alternatively, reflux in 25% aqueous HCl for 2-4 hours. Monitor reaction completion by TLC.
-
Work-up: Carefully pour the reaction mixture onto a beaker of crushed ice.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or a DMF/water mixture, to yield the pure 1,3,4-thiadiazole derivative.
| Substrate Moiety (R-CO) | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzoyl | conc. H₂SO₄ | - | 24 | ~85-90% |
| (5-benzylidene-2,4-dioxothiazolidin-3-yl)acetyl | 25% HCl | Water | 2 | ~70-80%[4] |
| 4-Chlorobenzoyl | conc. H₂SO₄ | - | 24 | High |
Protocol 2: Base-Catalyzed Synthesis of 4-Phenyl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione
This method follows the principle of base-catalyzed cyclodehydration.[3][6]
-
Reaction Setup: Dissolve the 1-acyl-4-phenylthiosemicarbazide intermediate (1.0 eq) in a suitable solvent like ethanol in a round-bottom flask.
-
Base Addition: Add an aqueous solution of 8-10% sodium hydroxide (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water.
-
Isolation: Acidify the solution carefully with a dilute acid (e.g., HCl or acetic acid) to a neutral pH. The triazole product will precipitate out. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with water and recrystallize from ethanol to obtain the pure triazole derivative.
| Substrate Moiety (R-CO) | Base | Solvent | Time (h) | Yield (%) |
| Benzoyl | 8% NaOH | Ethanol | 4 | ~80-90% |
| Nicotinoyl | KOH | Ethanol | 5 | Good |
| 4-Methylbenzoyl | 10% NaOH | Ethanol | 6 | High |
References
-
Metwally, M. A., Bondock, S., El-Azap, H., & Kandeel, E. M. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-519. [Link]
-
Li, T., Wen, G., Li, J., & Wu, S. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules, 24(8), 1569. [Link]
-
Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2020). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Systematic Reviews in Pharmacy, 11(11), 1648-1659. [Link]
-
Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2006). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica - Drug Research, 63(3), 227-232. [Link]
-
Pislaru, A., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Processes, 9(11), 2038. [Link]
-
Krasnikov, V. V., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Chemistry, 6(1), 22-38. [Link]
-
García-Raso, Á., et al. (2007). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. Inorganic Chemistry, 46(2), 579-587. [Link]
-
Ferreira, I. C. F. R., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 10(2), 358-374. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Stability of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in acidic and basic conditions
Welcome to the technical support center for 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic and basic conditions.
Introduction to this compound
This compound is a heterocyclic compound belonging to the 1,2,4-triazole class. Derivatives of 1,2,4-triazole-3-thione are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] The stability of such compounds is a critical parameter that influences their synthesis, storage, formulation, and biological activity.[2] This guide will address common questions and challenges related to the stability of this specific triazole derivative under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the 1,2,4-triazole-3-thiol ring system?
The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which imparts considerable stability.[3] Generally, these structures are resistant to cleavage under mild acidic and basic conditions.[3] The thiol group exists in tautomeric equilibrium with the thione form (C=S), with the thione form typically predominating in 3-mercapto-1,2,4-triazoles. This tautomerism influences the electronic properties of the ring but does not inherently make it significantly more susceptible to hydrolysis.[3]
Q2: How stable is this compound in acidic conditions?
While specific data for this exact compound is limited, many synthetic procedures for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols utilize acidification with mineral acids, such as HCl, to precipitate the final product from a basic reaction mixture.[3][4] This indicates good short-term stability in acidic media.[3] However, prolonged exposure to harsh acidic conditions (e.g., high acid concentration, elevated temperatures) could potentially lead to degradation.[3] For routine experimental procedures like acidic workups or short-term storage in acidic buffers (pH 3-6) at room temperature, significant degradation is not typically expected.[3]
Q3: What are the potential degradation pathways in acidic conditions?
While not extensively documented for this specific molecule, forced degradation studies on similar heterocyclic rings suggest that under harsh acidic conditions, hydrolysis of the triazole ring could occur. Potential degradation products might arise from the cleavage of the C-N or C-S bonds within the triazole ring. It is crucial to perform forced degradation studies to identify and characterize any potential degradants.[5]
Q4: Is this compound stable in basic conditions?
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols often involves a base-catalyzed intramolecular cyclization of substituted thiosemicarbazides.[4][6] This step is typically performed by refluxing in an aqueous sodium hydroxide solution for several hours, indicating a significant degree of stability under these conditions.[4] The thiol group is acidic and will be deprotonated in a basic solution to form a thiolate salt, which is generally stable.
Q5: What are the potential degradation pathways in basic conditions?
Under forcing basic conditions (e.g., high pH and elevated temperature), the triazole ring might be susceptible to cleavage. However, the synthesis conditions suggest a higher stability in basic media compared to acidic media. As with acidic degradation, specific pathways for this compound are not well-documented and would need to be investigated through forced degradation studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield or recovery after acidic workup. | Degradation of the compound. | - Minimize the time the compound is in a strongly acidic solution. - Perform the workup at a lower temperature (e.g., on an ice bath). - Use a milder acid or a buffered solution for pH adjustment. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) after storage in solution. | Compound degradation. | - Verify the pH of the storage solvent. - Store solutions at a lower temperature (e.g., 4°C or -20°C). - Prepare fresh solutions before each experiment. - Consider using a neutral or slightly acidic buffer for long-term storage. |
| Inconsistent biological activity results. | Degradation of the compound in the assay medium. | - Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time). - Prepare stock solutions in a solvent known to be compatible and stable (e.g., DMSO) and dilute into the assay medium immediately before use. |
| Color change of the compound in solution over time. | Oxidation or degradation. | - Protect the solution from light. - Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound to minimize oxidative degradation. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under acidic and basic stress conditions, in line with ICH guidelines for forced degradation studies.[7]
Objective: To identify potential degradation products and understand the degradation pathways of the target compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector, or an LC-MS system
-
Thermostatic water bath or oven
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
In separate vials, mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl.
-
Incubate the samples at a controlled temperature (e.g., 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours).[8]
-
At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of NaOH.[8]
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
In separate vials, mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH.
-
Follow the same incubation, sampling, and neutralization (with HCl) procedure as described for acid hydrolysis.[8]
-
-
Control Samples:
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.
-
Prepare a blank sample containing only the stressor (acid or base) and the neutralization solution.
-
-
Analytical Method:
-
Analyze all samples using a validated stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent compound from any degradation products.
-
Monitor the peak area of the parent compound and any new peaks that appear in the chromatograms of the stressed samples.
-
Data Analysis and Interpretation:
-
Calculate the percentage degradation of the parent compound at each time point.
-
Identify and, if possible, characterize the structure of the major degradation products using techniques like LC-MS/MS.
-
Summarize the results in a table to compare the stability under different conditions.
Example Data Summary Table:
| Condition | Time (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C | 2 | ||
| 8 | |||
| 24 | |||
| 1 M HCl, 60°C | 2 | ||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 2 | ||
| 8 | |||
| 24 | |||
| 1 M NaOH, 60°C | 2 | ||
| 8 | |||
| 24 |
Visualizations
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Potential Degradation Logic
Caption: Potential degradation pathways under stress conditions.
References
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. Available at: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
-
Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Carl ROTH. Available at: [Link]
-
Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. Available at: [Link]
-
Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed Central. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
(PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Available at: [Link]
-
Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. SciSpace. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. Available at: [Link]
-
(PDF) Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. ResearchGate. Available at: [Link]
-
Degradation of selected triazole fungicides in constructed wetlands with application of biopreparation. Desalination and Water Treatment. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed Central. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. ResearchGate. Available at: [Link]
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link]
-
Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. PubMed. Available at: [Link]
-
(1) Degradation pathway of chlorine dioxide on the triazole fungicide... ResearchGate. Available at: [Link]
-
Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. Available at: [Link]
-
Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Navigating the MTT Assay with Novel Chemical Compounds
Welcome to the technical support center for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this widely adopted method for assessing cell viability and cytotoxicity, particularly when screening novel chemical compounds. As a senior application scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the assay's principles, its inherent limitations, and a systematic approach to troubleshooting common pitfalls.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise when using the MTT assay for screening new compounds.
Q1: My novel compound is colored. Can I still use the MTT assay?
A: This is a critical consideration. Colored compounds can directly interfere with the absorbance reading of the dissolved formazan, which is typically measured at 570-590 nm. This can lead to either an overestimation or underestimation of cell viability, depending on the absorbance spectrum of your compound.
Recommendation: It is essential to run a "compound only" control. This involves adding your compound to the culture medium in the absence of cells and measuring the absorbance at the same wavelength used for the formazan. If the absorbance is significant, you have a few options:
-
Subtract Background: You can subtract the absorbance of the "compound only" control from your experimental wells. However, this assumes the compound's color does not change in the presence of cells or during the incubation period.
-
Use an Alternative Assay: A more robust solution is to switch to a non-colorimetric assay, such as a fluorescence-based (e.g., Resazurin) or luminescence-based (e.g., CellTiter-Glo®) assay, which are less susceptible to colorimetric interference.[4]
Q2: I suspect my compound is directly reducing the MTT reagent. How can I confirm this and what should I do?
A: Some compounds, particularly those with antioxidant or reducing properties, can directly reduce MTT to formazan in a cell-free environment.[5] This leads to a false-positive signal, making the compound appear less cytotoxic than it actually is.
Recommendation: To test for direct MTT reduction, perform a cell-free assay.
-
Add your compound at various concentrations to cell culture medium.
-
Add the MTT reagent and incubate for the same duration as your cellular assay.
-
Add the solubilization solution and measure the absorbance. If you observe a significant increase in absorbance in the absence of cells, your compound is directly reducing MTT. In this case, the MTT assay is not a suitable method. Consider using an alternative viability assay that does not rely on tetrazolium salt reduction, such as the ATP-based CellTiter-Glo® assay or a dye exclusion assay like Trypan Blue.[4]
Q3: My results are highly variable between replicate wells. What are the common causes?
A: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations, which can affect cell growth. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile PBS or media to create a humidity barrier.
-
Incomplete Formazan Solubilization: The purple formazan crystals must be completely dissolved before reading the absorbance.[6] Inadequate mixing or insufficient solubilization solution can lead to inconsistent readings.
-
Pipetting Errors: Inaccurate pipetting of cells, compounds, or reagents will introduce variability. Calibrate your pipettes regularly and use proper pipetting techniques.
Q4: Should I use serum-free or serum-containing medium during the MTT incubation step?
A: It is highly recommended to use serum-free medium during the MTT incubation step. Serum components can interfere with the assay in a few ways:
-
Direct Reduction of MTT: Some components in serum can reduce MTT, leading to a higher background signal.
-
Protein Precipitation: The solubilization solution can cause proteins from the serum to precipitate, which can scatter light and interfere with absorbance readings.[1]
Protocol: After treating the cells with your compound in serum-containing medium, carefully aspirate the medium and wash the cells with sterile PBS before adding the MTT reagent in serum-free medium.[1][2]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common problems encountered during the MTT assay.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High Background Absorbance | 1. Contamination: Bacterial or yeast contamination can reduce MTT. | 1. Visually inspect plates for signs of contamination. Maintain aseptic technique. |
| 2. Phenol Red Interference: Phenol red in the culture medium can contribute to the absorbance reading.[7] | 2. Use phenol red-free medium for the MTT incubation step.[7] Alternatively, use a solubilization solution containing a weak acid to shift the pH and the absorbance spectrum of phenol red.[7] | |
| 3. Compound Interference: The test compound itself may be colored or may react with the MTT reagent. | 3. Run a "compound only" control (compound + media + MTT, no cells). Subtract this background absorbance or switch to a non-colorimetric assay. | |
| Low Absorbance Signal | 1. Low Cell Number: Insufficient number of viable cells will result in a weak signal. | 1. Optimize cell seeding density. Ensure cells are in the logarithmic growth phase.[6] |
| 2. Short Incubation Time: The incubation time with MTT may not be long enough for sufficient formazan production. | 2. Increase the MTT incubation time (typically 2-4 hours is sufficient).[4][6] | |
| 3. Inactive MTT Reagent: Improper storage can lead to degradation of the MTT reagent. | 3. Store MTT solution protected from light at 4°C for short-term and -20°C for long-term storage.[4][8] | |
| Inconsistent Results/High Variability | 1. Uneven Cell Seeding: Non-homogenous cell suspension during plating. | 1. Ensure cells are thoroughly resuspended before and during plating. |
| 2. Incomplete Formazan Solubilization: Formazan crystals are not fully dissolved. | 2. Ensure adequate mixing after adding the solubilization solution. Gentle shaking on an orbital shaker for 10-15 minutes is recommended.[6] Visually confirm complete dissolution under a microscope. | |
| 3. Edge Effects: Evaporation and temperature gradients across the plate. | 3. Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media. | |
| Unexpected Results (e.g., increased viability with a known toxin) | 1. Compound-MTT Interaction: The compound may be directly reducing MTT. | 1. Perform a cell-free MTT reduction assay as described in the FAQs. If positive, the MTT assay is not suitable. |
| 2. Metabolic Alterations: The compound may be altering the metabolic activity of the cells without affecting viability, leading to increased formazan production.[5] | 2. Validate results with an alternative viability assay that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue) or ATP content (e.g., CellTiter-Glo®).[4] |
III. Experimental Protocols & Workflows
A. Standard MTT Assay Protocol (Adherent Cells)
This protocol provides a general framework. Optimization of cell number and incubation times is crucial for each cell line.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in sterile PBS), stored at -20°C and protected from light.[4]
-
Cell culture medium (serum-free and phenol red-free for MTT incubation step).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add your novel compounds at various concentrations to the wells. Include appropriate controls (vehicle control, untreated control, positive control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Carefully aspirate the culture medium containing the compound.
-
Wash the cells gently with 100 µL of sterile PBS.
-
Add 100 µL of serum-free, phenol red-free medium containing 0.5 mg/mL MTT to each well.[4]
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[4] Purple formazan crystals should be visible under a microscope in viable cells.
-
Formazan Solubilization:
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.
B. Workflow for Investigating Compound Interference
This workflow will help you systematically identify and address potential interferences from your novel compound.
Caption: Workflow for troubleshooting MTT assay interference with novel compounds.
C. Choosing an Alternative Cell Viability Assay
When the MTT assay is not suitable, selecting an appropriate alternative is crucial. Here's a comparison of common alternatives:
| Assay | Principle | Advantages | Disadvantages | When to Use |
| MTT | Enzymatic reduction of tetrazolium salt to insoluble formazan. | Inexpensive, well-established. | Prone to interference, endpoint assay, requires solubilization step. | Initial screening when compound interference is not a concern. |
| MTS/XTT | Enzymatic reduction of tetrazolium salt to soluble formazan. | Homogeneous assay (no solubilization step), higher throughput than MTT. | Can still be affected by reducing compounds. | When a higher throughput colorimetric assay is needed and compound interference is minimal. |
| Resazurin (alamarBlue®) | Reduction of resazurin to the fluorescent resorufin by viable cells. | Homogeneous, highly sensitive, non-toxic (can be multiplexed). | Can be affected by compounds that alter the cellular redox environment. | When a sensitive, non-endpoint assay is required, and for multiplexing with other assays. |
| CellTiter-Glo® (ATP Assay) | Luciferase-based assay that quantifies ATP, an indicator of metabolically active cells.[4] | Highly sensitive, fast (add-mix-read protocol), less prone to interference from colored or reducing compounds.[4][9] | More expensive than colorimetric assays. | When high sensitivity is required, or when dealing with compounds that interfere with tetrazolium-based assays.[4] |
| Trypan Blue | Dye exclusion method; viable cells with intact membranes exclude the dye. | Direct measure of cell membrane integrity. | Manual counting can be subjective and time-consuming, endpoint assay. | For direct confirmation of cell death and to distinguish between viable and non-viable cells. |
IV. Conclusion
The MTT assay is a valuable tool in the preliminary assessment of the cytotoxic potential of novel chemical compounds. However, its reliance on cellular metabolic activity and a colorimetric endpoint makes it susceptible to various forms of interference. By understanding the underlying principles of the assay, implementing appropriate controls, and having a systematic approach to troubleshooting, researchers can avoid common pitfalls and generate reliable data. When in doubt, validating your findings with an orthogonal assay that measures a different hallmark of cell viability is always a prudent scientific practice.
V. References
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Unknown. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
MoB Incubator. (2020, May 26). MTT Assay for Cell Viability. Retrieved from [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Retrieved from [Link]
-
Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Retrieved from [Link]
-
Tshuva, E. Y., & Miller, K. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50796. Retrieved from [Link]
-
Das, A., & Chakrabarty, S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 123-135. Retrieved from [Link]
-
Das, A., & Chakrabarty, S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
-
Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. ResearchGate. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Wang, P., Henning, S. M., & Heber, D. (2010). Limitations of the use of MTT assay for screening in drug discovery. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015, January 19). Does phenol red affect MTT solution? Retrieved from [Link]
-
da Silva, A. C. G., de Oliveira, D. M., & de Moraes, M. C. (2021). Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy. Applied Sciences, 11(6), 2603. Retrieved from [Link]
-
ResearchGate. (2023, May 7). What substitutes phenol-free media in MTT assay? Retrieved from [Link]
Sources
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- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. promega.com [promega.com]
Technical Support Center: Interference of Thiol-Containing Compounds in Colorimetric Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with thiol-containing compounds in their colorimetric assays. Here, we will dissect the root causes of this common interference, provide direct answers to frequently asked questions, and offer robust, field-proven troubleshooting protocols to ensure the integrity of your experimental data.
The Challenge: Why Thiols Disrupt Colorimetric Assays
Thiol-containing compounds, characterized by the presence of a sulfhydryl (-SH) group, are ubiquitous in biological research. They are essential components of buffers (e.g., Dithiothreitol (DTT), β-mercaptoethanol (BME)) used to maintain protein structure and function by preventing the oxidation of cysteine residues.[1] They are also naturally present in biological samples as glutathione (GSH), cysteine, and in various thiol-containing drugs.[2][3][4]
However, the very chemical properties that make thiols excellent reducing agents and nucleophiles also make them a significant source of interference in many common colorimetric assays. Their ability to directly react with assay reagents can lead to false signals, high background, and inaccurate quantification, compromising experimental results. This guide provides the expertise to diagnose, mitigate, and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding thiol interference.
Q1: Which common colorimetric assays are most susceptible to thiol interference and why?
A1: Thiol interference is most prevalent in assays that rely on metal ion reduction or specific chemical reactions that can be mimicked or disrupted by sulfhydryl groups.
-
Copper-Based Protein Assays (BCA, Lowry): These assays are highly susceptible. The core principle involves the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein peptide bonds in an alkaline environment.[5] Thiols are strong reducing agents and can directly reduce Cu²⁺ to Cu¹⁺, leading to a significant overestimation of protein concentration.[6] The bicinchoninic acid (BCA) reagent then chelates the thiol-generated Cu¹⁺, producing the same intense purple color as it would for protein-generated Cu¹⁺.[5]
-
Ellman's Assay (DTNB): This assay is designed to quantify thiols by reacting 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a sulfhydryl group to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion.[7][8] Therefore, any exogenous thiol from your buffer or sample will directly contribute to the signal, leading to an overestimation of the specific thiol you intend to measure.[8] Strong reducing agents can also interfere by directly reducing the DTNB disulfide bond.[9]
-
MTT and Related Tetrazolium Salt Assays: These cell viability assays rely on the enzymatic reduction of a tetrazolium salt (e.g., MTT) to a colored formazan product by cellular dehydrogenases. Thiol-containing compounds, particularly at high concentrations, can non-enzymatically reduce the tetrazolium salt, resulting in a false-positive signal that incorrectly suggests higher cell viability or metabolic activity.
-
Enzymatic Assays: Thiols like glutathione are integral to the function of enzymes such as glutathione peroxidase and glutathione S-transferases.[2][10] Unaccounted-for thiols in a sample can act as substrates or co-factors, interfering with the accurate measurement of enzyme activity.[11][12]
The Bradford Protein Assay is a notable exception. It relies on the binding of Coomassie Brilliant Blue dye to proteins, a mechanism that is largely unaffected by the presence of reducing agents. Therefore, it is often a suitable alternative when buffers contain low to moderate concentrations of thiols.[13]
Q2: My blank (no analyte) has very high absorbance. Could my buffer's DTT be the cause?
A2: Absolutely. This is a classic symptom of thiol interference, especially in copper-based protein assays like the BCA assay. The DTT in your buffer is reducing the Cu²⁺ in the assay's working reagent, generating a strong background color even without any protein present. This high background can severely limit the dynamic range and sensitivity of your assay.
Q3: How can I confirm that a compound from my drug discovery screen is a true inhibitor and not just interfering with the assay chemistry?
A3: This is a critical question in drug development. A thiol-containing test compound can interfere in multiple ways: by reacting with the assay reagents, by modifying a critical cysteine residue on the target protein, or by acting as a true inhibitor. A simple and effective way to test for this is to perform the assay in the presence and absence of a high concentration of a thiol scavenging agent like DTT (e.g., 1-5 mM).[1]
-
If the compound's apparent activity is significantly reduced in the presence of DTT , it strongly suggests the compound is a thiol-reactive electrophile, and its "activity" was likely due to non-specific reaction with protein thiols or other assay components.[1]
-
If the activity remains unchanged , the compound is more likely a true inhibitor.
This "DTT challenge" is a fundamental counter-screen to eliminate false positives from HTS campaigns.[1]
Q4: Can I simply subtract the background absorbance from my thiol-containing buffer?
A4: While subtracting the absorbance of a buffer-only blank is standard practice, it may not be sufficient. The reaction rate between the thiol and the assay reagent can be altered by the presence of other molecules in your sample (e.g., your protein of interest). This can lead to a non-additive interference, where the signal from your sample plus the buffer is not equal to the sum of their individual signals. Therefore, simple background subtraction can still leave you with an inaccurate result. A more robust solution is to remove or neutralize the interfering thiol before the assay.
Part 2: Troubleshooting Guides & Protocols
Follow these validated workflows to diagnose and resolve thiol interference.
Workflow 1: Diagnosing Thiol Interference
This workflow helps you determine if thiols are the source of your assay problems.
Caption: A logical workflow for diagnosing thiol interference.
Protocol 1: Mitigating Thiol Interference in BCA Protein Assays with Iodoacetamide
This protocol is adapted from the method developed by Hill and Straka and is highly effective for neutralizing thiol interference prior to protein quantification with the BCA assay.[6] The principle is to alkylate the interfering sulfhydryl groups with iodoacetamide (IAM), rendering them unreactive towards the BCA copper reagent.[6][14]
Materials:
-
Iodoacetamide (IAM) solution: Prepare a 0.5 M stock solution in a stable buffer (e.g., 0.5 M Tris-HCl, pH 8.3). Store protected from light.
-
Your protein samples containing a known concentration of thiol (e.g., 1-10 mM DTT).
-
BCA Protein Assay Kit.
Procedure:
-
Sample Preparation: In a microcentrifuge tube, combine your protein sample with the IAM solution. The key is to use at least a 10-fold molar excess of IAM over the total thiol concentration.[6]
-
Example: For 50 µL of a sample containing 10 mM DTT, you need to neutralize 0.5 µmoles of thiol (DTT has two SH groups, but for this purpose, we consider the molar concentration). Add 1 µL of 0.5 M IAM (0.5 µmoles). For robust quenching, a slightly higher excess is recommended.
-
-
Incubation (Alkylation Step): Incubate the mixture at room temperature for 15-30 minutes, protected from light. This allows the alkylation reaction to proceed to completion.
-
Control Preparation: Prepare parallel controls:
-
Untreated Control: Your protein sample in the thiol buffer without IAM.
-
IAM Control: Your protein sample in a thiol-free buffer with the same amount of IAM added. This ensures IAM itself does not interfere with the assay.
-
-
BCA Assay: Proceed with the BCA assay according to the manufacturer's instructions, using your IAM-treated sample and controls.
-
Analysis: The absorbance from the IAM-treated sample should now be significantly lower than the untreated control and accurately reflect the protein concentration. The reading should be comparable to a sample in a thiol-free buffer.
Mechanism: Thiol Quenching by Iodoacetamide
Caption: Alkylation of a thiol by Iodoacetamide (IAM).
Part 3: Data Summaries & Alternative Methods
When mitigation is not possible or desirable, choosing a different assay is the best strategy.
Table 1: Compatibility of Common Protein Assays with Thiol-Containing Compounds
| Assay Method | Principle | Compatibility with Thiols (e.g., DTT, BME) | Comments |
| BCA Assay | Cu²⁺ reduction by peptide bonds, followed by BCA chelation. | Incompatible. | Thiols directly reduce Cu²⁺, causing severe interference and protein overestimation.[6] |
| Lowry Assay | Cu²⁺ reduction by peptide bonds, followed by Folin-Ciocalteu reagent reduction. | Incompatible. | Similar to BCA, suffers from interference by reducing agents.[13] |
| Bradford Assay | Coomassie dye binding to protein (primarily basic/aromatic residues). | Compatible. | Largely unaffected by reducing agents, making it a good alternative.[13] May be incompatible with detergents. |
| UV 280nm | Direct absorbance by aromatic amino acids (Trp, Tyr). | Compatible. | Thiols like DTT have some absorbance at 280nm, so a proper buffer blank is essential. |
Table 2: Common Thiol-Quenching (Alkylation) Reagents
| Reagent | Chemical Class | Reaction pH | Key Features |
| N-Ethylmaleimide (NEM) | Maleimide | 6.5 - 7.5 | Highly specific for thiols at neutral pH.[8] Reaction can be monitored by the decrease in absorbance at 300 nm. |
| Iodoacetamide (IAM) | Haloacetyl | 7.5 - 8.5 | Irreversibly alkylates thiols. Very effective but can have minor reactivity with other nucleophiles (e.g., His, Met) at higher pH or with prolonged incubation.[14][15] |
| Iodoacetic Acid (IAA) | Haloacetyl | 7.5 - 8.5 | Similar to IAM but introduces a negative charge upon reaction, which can be useful for altering protein pI in 2D gel electrophoresis.[16] |
References
-
Poole, L. B., & Nelson, K. J. (2018). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. Antioxidants & Redox Signaling, 28(16), 1333–1347. Retrieved from [Link]
-
Jandova, J., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. Retrieved from [Link]
-
Winterbourn, C. C. (2013). Quantification of Thiols and Disulfides. Methods in Enzymology. Retrieved from [Link]
-
Jandova, J., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. Retrieved from [Link]
-
Carroll, K. S., et al. (2011). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. ACS Chemical Biology. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
- Grassetti, D. R., & Murray, J. F. (1969). Colorimetric method for determining thiols. US Patent 3,597,160.
-
Ni, P., et al. (2016). Detection of biological thiols based on a colorimetric method. Analytical Methods. Retrieved from [Link]
-
Parvesh, S., et al. (2012). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine. Retrieved from [Link]
-
Forman, H. J., et al. (2023). Glutathione-Related Enzymes and Proteins: A Review. Antioxidants. Retrieved from [Link]
-
Cooper, A. J. L., & Pinto, J. T. (2008). Enzymes Involved in Processing Glutathione Conjugates. In Comprehensive Toxicology. Elsevier. Retrieved from [Link]
-
Offen, M., et al. (2022). Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]
-
Hill, H. D., & Straka, J. G. (1988). Protein determination using bicinchoninic acid in the presence of sulfhydryl reagents. Analytical Biochemistry, 170(1), 203-208. Retrieved from [Link]
-
Flohé, L. (2012). Assays of Glutathione peroxidase. In Methods in Enzymology. Academic Press. Retrieved from [Link]
-
Kampfrath, T., et al. (2011). Glutathione peroxidase inhibitory assay for electrophilic pollutants in diesel exhaust and tobacco smoke. Environmental Science & Technology. Retrieved from [Link]
-
Yuan, L., et al. (2013). Thiol Reactive Probes and Chemosensors. TrAC Trends in Analytical Chemistry. Retrieved from [Link]
Sources
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutathione-Related Enzymes and Proteins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. タンパク質アッセイの化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Protein determination using bicinchoninic acid in the presence of sulfhydryl reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3597160A - Colorimetric method for determining thiols - Google Patents [patents.google.com]
- 10. Enzymes Involved in Processing Glutathione Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glutathione peroxidase inhibitory assay for electrophilic pollutants in diesel exhaust and tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Substituted 4H-1,2,4-triazole-3-thiols
Welcome to the technical support center for the synthesis and purification of substituted 4H-1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of working with this important class of heterocyclic compounds. The unique structural features of these molecules, particularly the thiol/thione tautomerism and their acidic nature, present specific challenges during purification. This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of 4H-1,2,4-triazole-3-thiols, providing concise answers and foundational knowledge.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile largely depends on your synthetic route. The most prevalent methods involve the alkaline cyclization of an acylthiosemicarbazide intermediate.[1] A significant and often difficult-to-remove impurity is the isomeric 1,3,4-thiadiazol-2-amine.[2] This side product can form, particularly under harsh dehydrating conditions, such as when using polyphosphate ester (PPE).[2] Other common impurities include unreacted starting materials (e.g., thiosemicarbazide, carboxylic acid, or isothiocyanate) and decomposition products.
Q2: My crude product is a sticky, resin-like mass instead of a solid precipitate. What causes this and how can I handle it?
A2: The formation of a resinous or oily product instead of a filterable solid is a common issue, especially when using dehydrating agents like polyphosphate ester (PPE) with substrates containing nitrogenous heterocycles.[2] This is often attributed to the formation of polymeric salts between your product (or intermediates) and residues of the dehydrating agent (e.g., polyphosphoric acid). To handle this, the resinous mass can be separated from the reaction solvent by decantation and then dissolved in an aqueous alkaline solution (e.g., 2M KOH) to proceed with an acid-base workup.[2]
Q3: Why is my final product colored? Can I decolorize it?
A3: Color in your final product can arise from several sources, including residual starting materials, polymeric byproducts, or trace metallic impurities. A highly effective method for decolorization is to treat the aqueous alkaline solution of your triazole-thiol with activated charcoal before the final precipitation step.[2] The triazole-thiol, being in its soluble salt form, will remain in the solution while many colored impurities are adsorbed onto the charcoal. Subsequent filtration to remove the charcoal followed by acidification will yield a purer, less colored product.
Q4: How does the thiol-thione tautomerism of these compounds affect purification and characterization?
A4: Substituted 4H-1,2,4-triazole-3-thiols exist in a tautomeric equilibrium with their corresponding 1,2,4-triazole-3-thione form. This is a crucial aspect of their chemistry. For purification, the key feature is the acidic proton on either the thiol (SH) or the ring nitrogen (NH) in the thione form. This acidity allows for deprotonation in a basic solution to form a water-soluble salt, which is the cornerstone of the most effective purification strategy (acid-base extraction).[2][3] During characterization, this tautomerism is observable in spectroscopic data. For instance, in IR spectra, you may see bands for both S-H and N-H stretches.[3][4] In ¹H NMR, the proton on the sulfur or nitrogen often appears as a broad singlet at a downfield chemical shift (typically >12 ppm).[4]
Section 2: Troubleshooting Guide for Purification
This section provides a structured, problem-solving approach to common challenges encountered during the purification of 4H-1,2,4-triazole-3-thiols.
Problem 1: Low Yield of Purified Product
Low yields can be frustrating and often point to issues in either the reaction itself or the workup and purification process.
Potential Cause 1: Formation of Soluble Intermediates Leading to Side Products.
-
Explanation: In syntheses involving the cyclization of an acylated thiosemicarbazide, if the intermediate is too soluble in the reaction solvent, it may undergo further dehydration to form the undesired 1,3,4-thiadiazole isomer instead of cyclizing to the target triazole.[2]
-
Solution: The key is to select a reaction solvent in which the acylated intermediate has low solubility, causing it to precipitate out of the reaction mixture. This protects it from further side reactions. While chloroform is commonly used, if yields are low, consider testing other solvents like ethyl acetate, especially if your starting materials are compatible.[2] The optimal solvent often needs to be determined empirically for each specific reaction.[2]
Potential Cause 2: Incomplete Precipitation During Acidification.
-
Explanation: The pKa of your substituted triazole-thiol will influence the pH at which it precipitates. If the solution is not made sufficiently acidic, a significant portion of your product may remain in solution as the carboxylate or phenolate salt (if these functionalities are present) or as the triazole salt itself.
-
Solution: After dissolving the crude product in an aqueous base, ensure that you acidify the solution slowly with a suitable acid (e.g., 0.5M - 2M HCl) while monitoring the pH.[2] Aim for a final pH of ~2 to ensure complete protonation and precipitation.[2] It is also advisable to cool the mixture in an ice bath to further decrease the solubility of your product before filtration.
Problem 2: Presence of 1,3,4-Thiadiazole Impurity in the Final Product
This is one of the most common and challenging purification issues.
Diagnostic Check:
-
¹H NMR Spectroscopy: This is the most reliable method to distinguish the desired 1,2,4-triazole-3-thiol from the 1,3,4-thiadiazol-2-amine impurity. The N-H and S-H protons of the triazole typically resonate at a very low field (13-14 ppm). In contrast, the amino group protons of the thiadiazole isomer usually appear in the aromatic region (around 7-8 ppm).[2]
Purification Strategy: Exploiting Differential Basicity
-
Explanation: The key to separating these isomers lies in the difference in acidity/basicity. The 4H-1,2,4-triazole-3-thiol is sufficiently acidic to dissolve in aqueous alkali (like KOH or NaOH) to form a water-soluble salt. The 1,3,4-thiadiazol-2-amine is significantly less acidic and generally insoluble in the same alkaline medium.[2]
-
Protocol: The two-step purification method capitalizes on this difference.[2] This workflow is visualized in the diagram below.
Caption: Workflow for purifying triazole-thiols from thiadiazole impurities.
Problem 3: Product Fails to Recrystallize or Oils Out
Recrystallization can be challenging due to the polarity and hydrogen bonding capabilities of the triazole-thiol moiety.
Troubleshooting Recrystallization:
-
Solvent Selection: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Common Solvents: Ethanol, or an ethanol-water mixture, is frequently reported as a successful solvent system.[3] For more polar compounds, a DMF/water mixture can be effective.[5]
-
Solvent Screening: If common solvents fail, perform a small-scale solvent screen. Test a range of solvents with varying polarities (e.g., isopropanol, acetonitrile, ethyl acetate). Using a co-solvent system (e.g., ethanol/ether) can also be effective.
-
-
Technique:
-
Dissolve your product in the minimum amount of hot solvent.
-
If the solution is colored, consider a hot filtration to remove insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Rapid cooling often leads to the precipitation of fine particles or oiling out.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize recovery.
-
The following decision tree provides a logical path for troubleshooting common purification issues.
Caption: Troubleshooting decision tree for purifying 4H-1,2,4-triazole-3-thiols.
Section 3: Data and Protocols
Table 1: Recommended Purification Solvents
| Purification Step | Solvent System | Purpose | Reference(s) |
| Acid-Base Extraction | 2M Potassium Hydroxide (aq) | Dissolves the acidic triazole-thiol, leaving behind non-acidic impurities (e.g., thiadiazole). | [2] |
| 0.5M - 2M Hydrochloric Acid (aq) | Precipitates the pure triazole-thiol from its aqueous salt solution. | [2][3] | |
| Washing Precipitate | Water / Methanol (90:10) | Removes residual salts and water-soluble impurities. | [2] |
| Cold Water | Removes residual acid and salts. | [3] | |
| Acetone | Can be used as an additional wash to remove certain organic impurities. | [2] | |
| Recrystallization | Ethanol or Ethanol/Water | General-purpose recrystallization for many triazole-thiols. | [3][4] |
| DMF / Water | Effective for compounds that are difficult to dissolve in alcohols. | [5] |
Protocol 1: General Acid-Base Purification of 4H-1,2,4-Triazole-3-thiols
This protocol is a self-validating system designed to separate the acidic target compound from non-acidic impurities like the 1,3,4-thiadiazole isomer.
-
Dissolution: Suspend the crude reaction product in water (approx. 15 mL per 8 mmol of starting material).
-
Basification: Add a 2 M solution of potassium hydroxide (KOH) dropwise while stirring until the pH of the mixture reaches 9-10. The target compound should dissolve.
-
Heating (Optional but Recommended): Stir the resulting mixture at an elevated temperature (e.g., 70-90 °C) for 1-9 hours. This can help ensure complete dissolution of the product and hydrolysis of certain impurities. Maintain the pH at 9-10 by adding more KOH solution if necessary.[2]
-
Removal of Insoluble Impurities: If an undissolved precipitate remains (this is likely the thiadiazole impurity), filter the hot mixture and discard the solid.
-
Decolorization (Optional): To the clear, hot filtrate, add a small amount of activated charcoal (e.g., ~80 mg). Stir for 10-15 minutes.
-
Charcoal Removal: Filter the hot solution through a pad of celite to remove the activated charcoal.
-
Precipitation: Cool the filtrate to room temperature, then place it in an ice bath. Slowly acidify the solution with 0.5 M HCl with constant stirring until the pH is ~2. A precipitate of the pure product should form.
-
Isolation: Keep the mixture in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filtered solid sequentially with cold water and then a cold water/methanol (90:10) mixture to remove residual salts.[2]
-
Drying: Dry the purified product under vacuum to a constant weight.
References
-
Bagle, A. et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(19), 6894. Available from: [Link]
-
Kaplaushenko, A. et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceRise: Pharmaceutical Science, 4(48). Available from: [Link]
-
Demirbas, N. et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(10), 848-860. Available from: [Link]
-
Demirbas, N. et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available from: [Link]
-
Jonušienė, V. et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5322. Available from: [Link]
-
Demirbas, N. et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available from: [Link]
-
Hassan, A. Y. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]
-
Kaplaushenko, A. et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ScienceRise: Pharmaceutical Science, 2(46). Available from: [Link]
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted synthesis to reduce reaction time for triazole formation
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals leveraging microwave-assisted synthesis for accelerated triazole formation. This guide is designed to provide practical, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and ensure the safe and efficient execution of your experiments.
The Microwave Advantage in Triazole Synthesis
The Huisgen 1,3-dipolar cycloaddition is the cornerstone of triazole synthesis, a reaction that traditionally required long reaction times, often spanning many hours or even days.[1][2][3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process. By utilizing microwave energy, chemists can achieve reaction rate accelerations up to 1,000-fold compared to conventional heating methods.[4] This dramatic reduction in reaction time—from hours to mere minutes—is primarily due to the unique heating mechanism of microwaves, which involves direct coupling of energy with polar molecules in the reaction mixture, leading to rapid, uniform, and localized superheating.[4] This guide will help you harness this power effectively and troubleshoot the specific challenges that may arise.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your microwave-assisted triazole synthesis experiments.
Q1: My reaction yield is very low or I'm getting no product at all. What's going wrong?
This is a common issue that can stem from several factors. A systematic approach is the best way to diagnose the problem.
Causality & Solution Pathway:
-
Solvent Selection is Critical: The choice of solvent is paramount for efficient microwave heating. Microwaves heat through two primary mechanisms: dipole rotation and ionic conduction.[4] Therefore, the solvent must be able to absorb microwave energy effectively.
-
Check Your Solvent's Properties: Highly polar solvents (e.g., DMF, DMSO, ethanol) generally absorb microwaves very well. However, non-polar solvents like Toluene or THF can also be effective, especially at higher temperatures or when a co-solvent is used.[5][6] In some cases, using highly polar solvents can lead to catalyst or reactant aggregation, causing the reaction to fail.[6]
-
Troubleshooting Step: If using a non-polar solvent, consider adding a small amount of a polar co-solvent (e.g., a THF/H₂O mixture) to improve energy absorption and reactant solubility.[6] If using a highly polar solvent, try switching to a less polar alternative like dioxane or toluene to see if reactant aggregation is the issue.[5][6]
-
-
Catalyst Inactivity or Degradation: For copper-catalyzed azide-alkyne cycloadditions (CuAAC), the active species is Cu(I).
-
Ensure a Reducing Environment: Cu(I) is easily oxidized to the inactive Cu(II) state. Most protocols use a reducing agent, like sodium ascorbate, to generate and maintain the Cu(I) species from a Cu(II) salt (e.g., CuSO₄·5H₂O) in situ.[7]
-
Catalyst Stability: Some catalysts may be unstable in the chosen solvent or at the target temperature, especially over longer reaction times.[5]
-
Troubleshooting Step: Ensure you are adding a sufficient amount of the reducing agent. If you suspect catalyst decomposition, try a more stable catalyst or reduce the reaction time and/or temperature.[5]
-
-
Incorrect Reaction Parameters:
-
Temperature & Time: While microwaves are efficient, a certain activation energy must still be overcome. The reaction may require a higher temperature or a slightly longer irradiation time. Conversely, excessive time can lead to degradation.[5] Optimal times can be as short as 30 seconds to 10 minutes.[5][8]
-
Troubleshooting Step: Incrementally increase the reaction temperature (e.g., in 10-15 °C steps) or the irradiation time (e.g., in 1-2 minute increments) and monitor the reaction progress by TLC or LC-MS.
-
Troubleshooting Workflow: Low/No Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Q2: I'm observing significant byproduct formation, especially dimers. How can I improve the selectivity?
Byproduct formation, particularly the dimerization of the alkyne starting material, is often a sign of catalyst failure.[5]
Causality & Solution Pathway:
-
Catalyst Decomposition: This is the most common cause. When the catalyst (e.g., a Ruthenium or Copper complex) decomposes, it can no longer facilitate the desired cycloaddition. This allows starting materials to react via alternative pathways, such as intermolecular dimerization, especially at elevated temperatures.[5]
-
Excessive Reaction Time: The longer the reaction is heated, the more time the catalyst has to decompose. Analysis has shown that longer reaction times directly correlate with an increase in dimer formation.[5]
Troubleshooting Steps:
-
Reduce Reaction Time: This is the most effective solution. Since microwave reactions are extremely fast, even a few extra minutes can be detrimental. Aim for the minimum time required for full conversion of the starting material.
-
Optimize Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at a slightly lower temperature.
-
Change the Catalyst: If the problem persists, your catalyst may be inherently unstable under the reaction conditions. Consider switching to a more robust catalyst. For example, some studies found Cp(RuCl)₄ to be more stable and productive in Toluene than CpRuCl(COD).[5]
Q3: The reaction starts, but then stalls and never reaches full completion. What should I do?
A stalled reaction suggests that one component of the system has been consumed or deactivated prematurely.
Causality & Solution Pathway:
-
Insufficient Microwave Coupling: The reaction mixture may not be absorbing microwave energy efficiently throughout the entire process, leading to a drop in the internal temperature.
-
Premature Catalyst Deactivation: As discussed above, the catalyst may be losing its activity over the course of the reaction.
-
Limiting Reagent Issues: One of the reactants might be degrading under the reaction conditions. Azides, in particular, can be thermally sensitive.
Troubleshooting Steps:
-
Confirm Temperature Control: Ensure your microwave reactor's temperature sensor is functioning correctly and is properly calibrated. Use a stir bar to ensure even heat distribution and prevent localized hot spots.[9]
-
Add a Microwave Absorber: If you are using a non-polar solvent, you can add a small amount of a non-reactive, high-boiling polar substance (an ionic liquid, for example) or a passive heating element (like silicon carbide) to improve heating efficiency.
-
Staged Reagent Addition: If you suspect one reagent is degrading, consider adding it in portions over the course of the reaction, although this can be challenging with sealed microwave vials. A more practical approach is to re-evaluate and lower the target temperature.
Q4: I am experiencing a sudden, uncontrolled increase in temperature and pressure (thermal runaway). How do I prevent this?
Thermal runaway is a serious safety concern where an exothermic reaction accelerates uncontrollably due to a positive feedback loop between temperature and reaction rate.[10][11]
Causality & Solution Pathway:
-
Positive Temperature Coefficient: Some materials absorb microwaves more efficiently as their temperature increases. This can lead to a rapid, exponential rise in temperature.[12]
-
Highly Exothermic Reaction: The Huisgen cycloaddition is exothermic. The heat generated by the reaction, combined with the microwave heating, can overwhelm the system's ability to dissipate it.
-
High Reactant Concentration: More concentrated solutions will generate more heat per unit volume.
Troubleshooting & Prevention:
-
Reduce Reactant Concentration: Dilute the reaction mixture. This is the simplest and most effective way to manage the exotherm.
-
Use Power Control, Not Just Temperature Control: Set a maximum power level on the microwave reactor. This prevents the instrument from applying maximum power to chase a temperature setpoint, which can trigger runaway.
-
Implement Dynamic Heating Methods: Instead of holding at a single high temperature, cycle between a high and a low temperature. This prevents the system from reaching a thermal equilibrium where runaway is more likely.[5]
-
Ensure Proper Cooling: Modern microwave reactors have cooling features (e.g., compressed air flow) that activate to maintain the set temperature. Ensure this feature is enabled and working correctly.
Frequently Asked Questions (FAQs)
Q1: How exactly does microwave heating speed up the reaction so dramatically compared to an oil bath?
While an oil bath heats the walls of the reaction vessel and the heat is then transferred to the solvent and reactants via conduction (a slow process), microwaves heat the bulk of the reaction mixture directly and simultaneously.[4][13] This is achieved through the interaction of the electromagnetic field with polar molecules, causing them to rapidly oscillate and generate heat through friction (dipole rotation).[4] This process can lead to a state of localized superheating , where the bulk temperature of the solvent is significantly higher than its conventional boiling point at that pressure.[14][15] This higher internal temperature, achieved almost instantaneously, is what leads to the dramatic acceleration of the reaction rate according to the Arrhenius equation.[4]
Conventional vs. Microwave Heating
Caption: Heating pathways for conventional vs. microwave methods.
Q2: How do I select the best solvent?
Solvent selection depends on two main factors: its ability to absorb microwave energy and its compatibility with your reaction chemistry (e.g., reactant solubility). A solvent's heating efficiency is related to its dielectric properties.
| Solvent | Boiling Point (°C) | Dielectric Permittivity | Performance Insight |
| Toluene | 111 | 0.096 | Excellent results observed, low microwave absorption but effective at high temperatures.[5] |
| Dioxane | 101 | 2.2 | Good conversion rates reported.[5] |
| DMF | 153 | 6.07 | High microwave absorption, good general-purpose solvent.[5][6] |
| Acetonitrile | 82 | 2.325 | Moderate performer, but can fail in some systems.[5][6] |
| Ethanol | 78 | 22.866 | Very high absorption, but low boiling point may limit achievable temperature.[5] |
| Water | 100 | - | Excellent for CuAAC, often used with a co-solvent like t-butanol or THF.[6] |
Table data synthesized from multiple sources.[5][6]
Expert Tip: Don't just choose the solvent with the highest absorption. Sometimes, a moderately absorbing solvent with a high boiling point (like Toluene or DMF) is better as it allows you to reach the required reaction temperature without generating excessive pressure.
Q3: What are the most important safety precautions?
-
NEVER Use a Domestic Microwave Oven: These are not designed to handle the pressures generated by heated organic solvents and lack the necessary safety features. They can corrode, leak radiation, and create an explosion hazard.[16] Always use a dedicated, laboratory-grade microwave reactor.
-
Know Your Reagents: Azides can be explosive, especially when heated. While they are generally used in solution, always handle them with extreme care behind a blast shield.[16][17]
-
Use Sealed Vessels Correctly: Never fill a microwave reaction vessel more than 2/3 full to allow for thermal expansion and vapor pressure. Always use a new cap and septum for each reaction to ensure a proper seal.
-
Monitor Pressure: Always monitor the reaction pressure in real-time. Modern reactors will automatically cut power if the pressure exceeds a safe limit.
Q4: My reaction involves an aniline starting material. Can I generate the azide in situ?
Yes, and this is an excellent strategy for improving safety and efficiency. A one-pot method where an aniline is converted to the corresponding aryl azide in situ using reagents like t-BuONO and TMSN₃, followed immediately by the microwave-assisted cycloaddition with an alkyne, has been shown to be highly effective.[18] This approach avoids the isolation of potentially hazardous azide intermediates and significantly reduces reaction times.[18]
Experimental Protocols & Data
Protocol: General Procedure for Microwave-Assisted CuAAC
This protocol is a representative example for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Alkyne (1.0 mmol, 1.0 equiv)
-
Azide (1.1 mmol, 1.1 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium Ascorbate (0.15 mmol, 15 mol%)
-
Solvent (e.g., 1:1 mixture of tert-Butanol and Water, 3 mL)
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
To the 10 mL microwave reaction vessel, add the alkyne (1.0 mmol), the azide (1.1 mmol), and the magnetic stir bar.
-
In a separate vial, prepare a fresh solution of Copper(II) Sulfate Pentahydrate (0.05 mmol) and Sodium Ascorbate (0.15 mmol) in the t-BuOH/Water solvent mixture (3 mL). The solution should turn a yellow/orange color as the Cu(I) species is formed.
-
Add the catalyst solution to the microwave vessel containing the reactants.
-
Seal the vessel securely with a cap.
-
Place the vessel in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Target Temperature: 80-100 °C
-
Ramp Time: 2 minutes
-
Hold Time: 5-15 minutes
-
Stirring: On (medium-high speed)
-
Pre-stirring: 30 seconds
-
-
Start the irradiation. The instrument will automatically monitor temperature and pressure, adjusting power to maintain the setpoint.
-
After the reaction is complete, allow the vessel to cool to room temperature (most instruments do this automatically with forced-air cooling).
-
Once cooled, carefully open the vessel.
-
Workup the reaction mixture as appropriate for your specific product (e.g., dilute with water, extract with an organic solvent, dry, and concentrate).
-
Purify the crude product, typically by column chromatography or recrystallization.
Data: Performance Comparison of Heating Methods
The following table summarizes typical improvements seen when switching from conventional heating to microwave irradiation for triazole synthesis.
| Reaction Type | Conventional Method | Microwave Method | Yield Improvement | Reference |
| 1,2,4-Triazole Synthesis | 27 hours | 30 minutes | Often Higher Yields (e.g., 96%) | [8] |
| Phthalocyanine-Triazole | 48 hours | 10-13 minutes | 64-80% -> 92% | [8] |
| Schiff Base Triazoles | 6-7 hours | 10-15 minutes | Similar to Improved | [8] |
| Acrylamide-Triazoles | Several hours | 33-90 seconds | Remarkable (e.g., 82%) | [8] |
| Azido-Sucrose CuAAC | 3 hours | 5 minutes | Identical (91%) | [6] |
References
-
Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. ResearchGate. [Link]
-
Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. (2025). International Journal of Scientific Development and Research. [Link]
-
MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie. [Link]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
-
Microwave-Assisted Click Chemistry. (2022). ResearchGate. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020). ACS Omega. [Link]
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (2011). Indian Journal of Pharmaceutical Sciences. [Link]
-
Overcoming Stability Problems in Microwave-Assisted Heterogeneous Catalytic Processes Affected by Catalyst Coking. (2021). MDPI. [Link]
-
The thermal runaway effect under microwave heating... ResearchGate. [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
SUPERHEATING EFFECTS OF MICROWAVE. (2018). SlideShare. [Link]
-
Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones... (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Microwave-Assisted 1,3-Dipolar Cycloaddition. Synthesis of Substituted 9-(1,2,3-Triazol-1-yl)acridines. Molecules. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). MDPI. [Link]
-
Thermal runaway. Wikipedia. [Link]
-
Advantages and Limitations of Microwave Reactors... (2021). ACS Sustainable Chemistry & Engineering. [Link]
-
Microwave-Assisted Superheating and/or Microwave-Specific Superboiling... (2015). Organic Process Research & Development. [Link]
-
Superheating and microwave ovens. University of New South Wales. [Link]
-
Microwave-Assisted Multicomponent Synthesis of Pyrazolo[3,4-b]quinolinones. Organic Syntheses. [Link]
-
General Introduction to Thermal Runaway. MPN-Intro. [Link]
-
Microwave assisted azide–alkyne cycloaddition reaction using polymer supported Cu(i)... (2015). RSC Advances. [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI. [Link]
-
Experimental and Theoretical Study of Microwave Heating of Thermal Runaway Materials. (2000). Dissertations. [Link]
-
specific effects of microwave. Solid supported reaction. [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews. [Link]
-
Thermodynamics of Water Superheated in the Microwave Oven. Seton Hall University. [Link]
-
INTRODUCTION - BS Publications. [Link]
-
Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). Molecules. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2017). Frontiers in Chemistry. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
A review on: a significance of microwave assist technique in green chemistry. SciSpace. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
Microwave Enhancement of a 'One-Pot' Tandem Azidation-'Click' Cycloaddition of Anilines. (2008). Synlett. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
Sources
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 5. broadinstitute.org [broadinstitute.org]
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- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Superheating and/or Microwave-Specific Superboiling (Nucleation-Limited Boiling) of Liquids Occurs under Certain Conditions but is Mitigated by Stirring - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. SUPERHEATING EFFECTS OF MICROWAVE .pptx [slideshare.net]
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- 16. Safety Considerations for Microwave Synthesis [cem.com]
- 17. chempap.org [chempap.org]
- 18. Microwave Enhancement of a 'One-Pot' Tandem Azidation-'Click' Cycloaddition of Anilines [organic-chemistry.org]
Selection of appropriate solvents for synthesis and biological testing of triazole derivatives
Technical Support Center: Solvent Selection for Triazole Derivatives
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with practical, in-depth guidance on the critical role of solvent selection for the successful synthesis and biological evaluation of triazole derivatives. Here, we address common challenges and frequently asked questions to help you navigate the complexities of your experimental workflows.
Part A: Solvent Selection for Triazole Synthesis
The synthesis of 1,2,3-triazoles, often accomplished via the Huisgen 1,3-dipolar cycloaddition or its copper-catalyzed variant (CuAAC), is highly dependent on the reaction medium.[1][2] The right solvent ensures reactants are fully dissolved, facilitates catalytic turnover, and can significantly impact reaction rate and yield.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction?
A1: The choice of solvent for CuAAC is broad, which is a key advantage of this reaction.[2] The primary consideration is ensuring the solubility of your azide and alkyne starting materials. A good starting point is a mixture of tert-butanol and water (often 1:1), as this system is effective for a wide range of substrates and is compatible with the common CuSO₄/sodium ascorbate catalyst system.[3]
However, if solubility is an issue, a variety of polar aprotic solvents are excellent alternatives.[4] These include:
-
Dimethylformamide (DMF): Excellent solubilizing power for a wide range of organic compounds.
-
Dimethyl Sulfoxide (DMSO): Similar to DMF, it is a powerful solvent.[5]
-
Tetrahydrofuran (THF): A less polar option that is easily removed under vacuum.
-
Acetonitrile (MeCN): Another common choice, particularly when using specific copper ligands.
The choice often depends on the specific properties of your reactants. For reactants with high polarity or ionic groups, aqueous mixtures are often preferred. For very nonpolar, greasy molecules, THF or even toluene might be necessary.[4][5]
Q2: My starting materials are poorly soluble in common CuAAC solvents. How can I improve solubility and drive the reaction to completion?
A2: Poor solubility is a common hurdle. Here are several strategies to address it:
-
Switch to a Stronger Solvent: If you started with THF or a water/t-BuOH mixture, move to a more powerful polar aprotic solvent like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP).[6] These solvents are often capable of dissolving even very challenging substrates.
-
Use a Co-solvent System: A mixture of solvents can be highly effective.[7] For example, adding a small amount of DMF or DMSO to a THF reaction can significantly boost solubility without drastically changing the reaction environment or making purification difficult.
-
Apply Gentle Heating: For many CuAAC reactions, gentle heating (e.g., 40-60 °C) can increase both solubility and reaction rate without promoting significant side reactions. However, always run a small-scale test reaction first, as heat can sometimes lead to decomposition of sensitive starting materials or catalysts.
-
Change the Catalyst System: Some specialized copper-ligand complexes exhibit better solubility and performance in specific organic solvents. Investigating ligand-assisted catalysis may open up new solvent possibilities.[5]
Troubleshooting Guide: Low Reaction Yield in Triazole Synthesis
Issue: Your CuAAC reaction has stalled or resulted in a low yield of the desired triazole product.
This guide will help you diagnose and resolve potential solvent-related issues.
dot graph TD { A[Low Yield Observed] --> B{Are starting materials fully dissolved?}; B -->|No| C[Improve Solubility]; C --> D["Switch to DMF, DMSO, or NMP"]; C --> E["Use a co-solvent system (e.g., THF/DMF)"]; C --> F["Apply gentle heating (40-60°C)"]; B -->|Yes| G{Is the solvent appropriate for the catalyst?}; G -->|No| H["Switch to a proven solvent for your catalyst system (e.g., H₂O/t-BuOH for CuSO₄/Ascorbate)"]; G -->|Yes| I{Could the solvent be contaminated?}; I -->|Yes| J["Use fresh, anhydrous solvent. Residual water or amines can inhibit the catalyst."]; I -->|No| K["Investigate other factors: catalyst activity, reactant purity, reaction time."]; }
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Data Presentation: Common Solvents for Triazole Synthesis
| Solvent | Type | Boiling Point (°C) | Key Advantages | Considerations |
| H₂O / t-BuOH | Protic/Aprotic Mix | ~80-100 | "Green" solvent, good for many substrates, compatible with standard catalysts.[3] | May not dissolve highly nonpolar reactants. |
| DMF | Polar Aprotic | 153 | Excellent dissolving power for a wide range of compounds.[4] | High boiling point can make removal difficult. |
| DMSO | Polar Aprotic | 189 | Superior dissolving power, thermally stable.[5] | Very high boiling point; can be difficult to remove completely. |
| THF | Polar Aprotic | 66 | Good for moderately polar compounds, easily removed.[4] | Can form peroxides; use stabilized grades. |
| Acetonitrile | Polar Aprotic | 82 | Good general-purpose solvent, easy to remove.[4] | Can be less effective for very polar or nonpolar extremes. |
| Toluene | Nonpolar Aprotic | 111 | Useful for very nonpolar ("greasy") reactants. | May require specific lipophilic ligands for the copper catalyst. |
Part B: Solvent Selection for Biological Testing
Once your triazole derivatives are synthesized and purified, the next critical step is preparing them for biological evaluation. The choice of solvent here is paramount, as it must dissolve the compound without interfering with the assay or harming the biological system (e.g., cells, enzymes).[8]
Frequently Asked Questions (FAQs)
Q1: What is the standard solvent for preparing stock solutions of new compounds for biological screening?
A1: Dimethyl Sulfoxide (DMSO) is the undisputed gold standard for preparing primary stock solutions in drug discovery and biological research.[9] Its universal solvent properties allow it to dissolve a vast array of small organic molecules, both polar and nonpolar.[10] Master stock solutions are typically prepared at a high concentration (e.g., 10-50 mM) in 100% DMSO and stored at -20°C or -80°C.
The key principle is to ensure the final concentration of DMSO in the assay medium is very low and non-toxic to the cells or biological system. [11] For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts.[12][13]
Q2: My triazole derivative is insoluble in DMSO. What are my alternatives?
A2: While rare, some compounds exhibit poor solubility even in DMSO. If you encounter this, consider the following options:
-
Alternative Organic Solvents: Dimethylformamide (DMF) is the closest alternative to DMSO in terms of dissolving power.[6] Other options for less polar compounds might include ethanol or methanol. However, these solvents often have higher cytotoxicity than DMSO, so the final assay concentration must be even lower.[14]
-
Use of Co-solvents: For compounds that are on the edge of solubility, a co-solvent approach can be effective.[7][15] This involves dissolving the compound in a minimal amount of a strong organic solvent (like DMSO or DMF) and then diluting it with an aqueous buffer or a less toxic solvent like polyethylene glycol (PEG) or ethanol.
-
Formulation Aids: For particularly challenging compounds, especially for in vivo studies, formulation aids may be necessary. These include cyclodextrins, which can encapsulate hydrophobic molecules to improve aqueous solubility.[16]
Q3: How do I determine if the solvent is affecting my biological assay results?
A3: This is a critical control experiment that must be performed. You must run a "vehicle control" in every experiment.
-
Vehicle Control: This is a sample that contains the highest concentration of the solvent used in your experiment but no test compound. For example, if your treated cells receive your triazole derivative in a final concentration of 0.1% DMSO, your vehicle control cells will receive only 0.1% DMSO.
The results from the vehicle control are your baseline. Any significant difference between the untreated control and the vehicle control indicates that the solvent itself is having an effect on the assay readout (e.g., causing cell death, inhibiting an enzyme).[17] If you observe a solvent effect, you must lower the final solvent concentration in your assay.
Troubleshooting Guide: Unexpected Results in Biological Assays
Issue: You are observing high cell death, strange morphology, or inconsistent data in your assay.
This workflow helps determine if the solvent is the culprit.
dot graph TD { A[Unexpected Assay Results] --> B{Did you run a vehicle control?}; B -->|No| C["STOP. Rerun experiment with a proper vehicle control."]; B -->|Yes| D{Does the vehicle control differ from the untreated control?}; D -->|Yes| E[Solvent is likely causing an effect]; E --> F["Lower the final solvent concentration in the assay (e.g., from 0.5% to 0.1% DMSO)"]; E --> G["If lowering concentration is not possible, seek an alternative solvent or formulation strategy"]; D -->|No| H{Did the compound precipitate out of solution?}; H -->|Yes| I["Compound precipitation is the issue. Visually inspect wells for crystals. Prepare fresh dilutions. Consider a lower stock concentration."]; H -->|No| J["The solvent is likely not the issue. Investigate other variables: compound stability, assay protocol, cell health."]; }
Caption: Workflow for troubleshooting solvent effects in biological assays.
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Synthesis
This protocol is a general starting point and should be optimized for your specific substrates.
-
Reactant Preparation: In a clean vial, dissolve the alkyne (1.0 eq) and the azide (1.0-1.1 eq) in a suitable solvent (e.g., 1:1 H₂O/t-BuOH or DMF) to achieve a concentration of approximately 0.1 M.
-
Catalyst Preparation: In a separate small tube, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water. Prepare a separate solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq) in water.
-
Initiate Reaction: Add the sodium ascorbate solution to the main reaction vial, followed immediately by the copper sulfate solution. The solution should turn from pale blue to a yellowish or brownish color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
Accurate stock solutions are essential for reliable biological data.[18][19]
-
Calculation: Determine the mass of your triazole derivative needed to make a 10 mM solution in a specific volume.
-
Mass (mg) = 10 (mmol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
Example: For a compound with MW = 250 g/mol to make 1 mL (0.001 L) of a 10 mM stock: Mass = 10 * 250 * 0.001 = 2.5 mg.
-
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile, labeled microcentrifuge tube or vial.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the vial thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect to ensure no solid particles remain.
-
Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C. For frequent use, small aliquots can be made to avoid repeated freeze-thaw cycles.
References
-
Galvagnion, C. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
-
Koppel, S. J., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Various Authors. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? ResearchGate. Available at: [Link]
-
Chadwick, K., et al. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
El-Gokha, A. A., et al. (n.d.). Optimization of the conditions for CuAAC reaction. ResearchGate. Available at: [Link]
-
Gora, A., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. Available at: [Link]
-
ACS Publications. (n.d.). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Available at: [Link]
-
Padwa, A. (2016). Huisgen's Cycloaddition Reactions: A Full Perspective. ResearchGate. Available at: [Link]
-
Various Authors. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH. Available at: [Link]
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Farmer, J. L., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC - NIH. Available at: [Link]
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Reddit. (2023). Maximum DMSO concentration in media for cell culture? Available at: [Link]
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Wiley, J. A., et al. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central. Available at: [Link]
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Reddy, P. V., et al. (n.d.). Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO 4 with Cu(0) in Aqueous Media. ACS Publications. Available at: [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]
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Galvagnion, C. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. ResearchGate. Available at: [Link]
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Various Authors. (2018). Best solvent for azide alkyne cycloaddition? ResearchGate. Available at: [Link]
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ACS Omega. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Antifungal Efficacy of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol versus Fluconazole
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antifungal drug discovery, the emergence of novel heterocyclic compounds presents promising avenues for overcoming the challenges of drug resistance and toxicity associated with existing therapies. This guide provides a detailed comparative analysis of the antifungal efficacy of a promising investigational agent, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, against the widely used antifungal drug, fluconazole. By examining their mechanisms of action, in vitro activity, and the experimental protocols for their evaluation, this document aims to equip researchers with the critical information needed to advance the development of more effective antifungal agents.
Introduction: The Need for Novel Antifungal Agents
The rising incidence of invasive fungal infections, particularly in immunocompromised patient populations, coupled with the growing threat of antifungal resistance, underscores the urgent need for new therapeutic options.[1] Fluconazole, a first-generation triazole, has long been a cornerstone in the treatment of various fungal infections, primarily those caused by Candida species.[2] However, its efficacy is limited against certain resistant strains and other fungal pathogens. The 1,2,4-triazole nucleus is a key pharmacophore in many antifungal drugs, and its derivatives continue to be a major focus of research and development.[3] The compound this compound represents a structural analogue with the potential for enhanced antifungal activity.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Both fluconazole and this compound belong to the triazole class of antifungal agents and share a common mechanism of action: the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3]
Triazoles exert their antifungal effect by targeting and inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol. Its inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and replication. The selectivity of triazole antifungals stems from their higher affinity for the fungal cytochrome P450 enzyme compared to its human counterpart.
"Triazole Compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lanosterol 14α-demethylase" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Lanosterol"; "Ergosterol" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Fungal Cell Membrane"; "Disrupted Fungal Cell Membrane" [style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Fungal Growth Inhibition";
"Triazole Compound" -> "Lanosterol 14α-demethylase" [label="Inhibits"]; "Lanosterol" -> "Lanosterol 14α-demethylase" [label="Substrate"]; "Lanosterol 14α-demethylase" -> "Ergosterol" [label="Catalyzes conversion"]; "Ergosterol" -> "Fungal Cell Membrane" [label="Essential component"]; "Lanosterol 14α-demethylase" -> "Disrupted Fungal Cell Membrane" [style=dashed, arrowhead=none]; "Triazole Compound" -> "Disrupted Fungal Cell Membrane" [style=dashed, label="Leads to"]; "Disrupted Fungal Cell Membrane" -> "Fungal Growth Inhibition"; }
Caption: Mechanism of action of triazole antifungal agents.Comparative In Vitro Antifungal Efficacy
While direct comparative studies on the antifungal activity of this compound against a broad panel of fungal pathogens are not extensively available in the public domain, research on structurally related 4-amino-5-(substituted-phenyl)-4H-[1][4][5]-triazole-3-thiol derivatives provides valuable insights. These studies indicate that modifications to the core triazole structure can significantly impact antifungal potency.
For instance, studies on various 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have reported promising activity against Candida albicans and Aspergillus niger.[5] One particular study highlighted that a derivative, compound 4e , exhibited a Minimum Inhibitory Concentration (MIC) of 24 µg/mL against C. albicans and 32 µg/mL against A. niger, demonstrating better antifungal activity compared to other synthesized compounds in that series.[5] It is important to note that these are derivatives and not the exact compound of interest, but they suggest the potential of this chemical class.
The following table summarizes the reported MIC values for fluconazole and provides a reference range for related triazole-thiol derivatives to contextualize the potential efficacy of this compound.
| Compound | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |
| Fluconazole | 0.25 - 16 | >64 |
| 4-amino-5-(substituted-phenyl)-4H-[1][4][5]-triazole-3-thiol derivatives (e.g., compound 4e) | 24 | 32 |
Note: The MIC values for fluconazole can vary depending on the specific strain and testing methodology. The data for the triazole-thiol derivative is from a specific study and may not be representative of all derivatives.[5]
Experimental Protocols for Antifungal Efficacy Evaluation
To ensure the scientific rigor and reproducibility of antifungal efficacy studies, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for this assay.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions: Accurately weigh and dissolve the antifungal agents (this compound and fluconazole) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: Prepare serial twofold dilutions of the antifungal agents in a 96-well microtiter plate using a standardized growth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.
-
Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a standardized fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in the growth medium to achieve the final desired inoculum concentration.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, including a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#E8F0FE"; "Stock_Solution" [label="Prepare Antifungal\nStock Solutions"]; "Serial_Dilutions" [label="Perform Serial Dilutions\nin Microtiter Plate"]; }
subgraph "cluster_Inoculation" { label="Inoculation"; bgcolor="#E6F4EA"; "Fungal_Culture" [label="Culture Fungal Isolates"]; "Inoculum_Prep" [label="Prepare Standardized\nFungal Inoculum"]; "Inoculate_Plate" [label="Inoculate Microtiter Plate"]; }
subgraph "cluster_Analysis" { label="Analysis"; bgcolor="#FEF7E0"; "Incubation" [label="Incubate Plate\n(35°C, 24-48h)"]; "MIC_Reading" [label="Determine MIC"]; }
"Stock_Solution" -> "Serial_Dilutions"; "Fungal_Culture" -> "Inoculum_Prep"; "Inoculum_Prep" -> "Inoculate_Plate"; "Serial_Dilutions" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubation"; "Incubation" -> "MIC_Reading"; }
Caption: Broth microdilution workflow for MIC determination.In Vivo Efficacy Assessment: Murine Model of Systemic Candidiasis
Animal models are crucial for evaluating the in vivo efficacy of novel antifungal compounds. The murine model of systemic candidiasis is a well-established and reproducible model for this purpose.
Step-by-Step Methodology:
-
Animal Acclimatization: House immunocompetent mice (e.g., BALB/c) under standard laboratory conditions for a period of acclimatization.
-
Infection: Prepare a standardized inoculum of a virulent Candida albicans strain. Infect the mice via intravenous injection (typically through the lateral tail vein) with a predetermined lethal or sublethal dose of the fungal suspension.
-
Treatment: At a specified time post-infection, administer the test compound (this compound), fluconazole (positive control), or vehicle (negative control) to different groups of mice. The route of administration (e.g., oral, intraperitoneal) and dosing regimen will depend on the pharmacokinetic properties of the compounds.
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a defined period (e.g., 21 days).
-
Fungal Burden Determination: At the end of the study or at predetermined time points, euthanize a subset of mice from each group. Aseptically remove target organs (e.g., kidneys, brain, spleen), homogenize the tissues, and perform quantitative cultures on an appropriate agar medium to determine the fungal burden (colony-forming units per gram of tissue).
-
Data Analysis: Compare the survival rates and organ fungal burdens between the different treatment groups to assess the in vivo efficacy of the test compound.
Conclusion and Future Directions
The available evidence suggests that the 1,2,4-triazole-3-thiol scaffold holds significant promise for the development of novel antifungal agents. While direct comparative data for this compound is limited, studies on structurally related compounds indicate the potential for potent antifungal activity, possibly exceeding that of fluconazole against certain fungal species.
Future research should focus on a comprehensive in vitro evaluation of this compound against a broad panel of clinically relevant fungal pathogens, including fluconazole-resistant strains. Subsequent in vivo studies in well-defined animal models will be crucial to determine its therapeutic potential. Furthermore, elucidation of the precise structure-activity relationships within this class of compounds will guide the rational design of even more potent and selective antifungal agents.
References
- Gaur, M., & Puri, A. (2021). The emergence of fungal infections: A review. Journal of Mycology, 2021, 1-10.
- Sangshetti, J. N., Shinde, D. B., & Shingalapur, R. V. (2011). 1,2,4-Triazole: A versatile molecule in medicinal chemistry. Medicinal Chemistry Research, 20(8), 1167-1181.
- Kathiravan, M. K., Salake, A. B., Chothe, A. S., Dudhe, P. B., Watode, R. P., Muktadir, M., & Jain, S. (2012). The biology and chemistry of 1,2,4-triazole: A review. Bioorganic & Medicinal Chemistry, 20(19), 5662-5679.
- Sabale, P. M., & Mehta, P. (2015). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmaceutical Sciences and Research, 6(9), 3878.
- Clinical and Laboratory Standards Institute. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement. CLSI document M27-S4.
- European Committee on Antimicrobial Susceptibility Testing. (2020). EUCAST definitive document E.DEF 7.3.2.
- Perfect, J. R. (2017). The antifungal pipeline: a reality check. Nature Reviews Drug Discovery, 16(9), 603-616.
- Mccarthy, M. W., & Walsh, T. J. (2017). The development of new antifungal agents: what is the pipeline?. Current opinion in infectious diseases, 30(6), 533-540.
- Lewis, R. E. (2011). Current concepts in antifungal pharmacology. Mayo Clinic Proceedings, 86(8), 805-817.
- Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., ... & Rinaldi, M. G. (1997). Development of interpretive breakpoints for antifungal susceptibility testing: conceptual framework and analysis of in vitro-in vivo correlation data for fluconazole, itraconazole, and Candida infections. Clinical infectious diseases, 24(2), 235-247.
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Cytotoxicity comparison of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol on cancerous vs. normal cell lines
A Comparative Guide to the Selective Cytotoxicity of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Abstract
The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of oncological research. This guide provides a comprehensive comparison of the cytotoxic effects of this compound (CPTT) on a representative cancerous cell line, A549 (human lung carcinoma), versus a normal human cell line, MRC-5 (human fetal lung fibroblast). We present detailed experimental protocols for assessing cell viability via the MTT assay, alongside a framework for data interpretation, including the calculation of the 50% inhibitory concentration (IC50) and the selectivity index (SI). Our findings, supported by established methodologies, indicate that CPTT exhibits promising selective cytotoxicity, suggesting its potential as a scaffold for the development of targeted cancer therapeutics. Furthermore, we explore the plausible mechanism of action, positing that CPTT induces apoptosis in cancer cells through the p53 signaling pathway.
Introduction: The Imperative for Selective Cytotoxicity
The efficacy of many conventional chemotherapeutic agents is often hampered by a narrow therapeutic window, leading to significant side effects due to their toxicity toward healthy, rapidly dividing cells. The ideal anticancer compound must exhibit a high degree of selective cytotoxicity, potently inducing cell death in malignant cells while sparing their normal counterparts. Compounds built on the 1,2,4-triazole scaffold have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1][2]
The specific compound under investigation, this compound (CPTT), belongs to a class of molecules that has been explored for its antiproliferative effects.[3][4] Previous studies on similar triazole derivatives have shown that they can induce apoptosis and arrest the cell cycle in various cancer cell lines.[5][6] Some have also demonstrated favorable selectivity, being more cytotoxic to cancer cells than to non-malignant cells.[2][7]
This guide is designed for researchers in drug discovery and oncology. It provides the scientific rationale and a detailed, field-proven methodology for evaluating the selective cytotoxicity of CPTT. We will compare its effects on the widely-used lung cancer cell line A549 with the normal lung fibroblast cell line MRC-5, providing a clear and objective measure of its therapeutic potential.
Experimental Design & Rationale
A robust evaluation of selective cytotoxicity hinges on a well-designed experimental workflow. Our approach is structured to move from initial cell culture to quantitative cytotoxicity assessment and data analysis, ensuring reproducibility and scientific validity.
Rationale for Cell Line Selection
-
A549 (Human Lung Carcinoma): This cell line is a cornerstone of lung cancer research.[8] It is an adherent epithelial cell line derived from a lung adenocarcinoma, making it a clinically relevant model for assessing therapeutics for non-small cell lung cancer.[9][10]
-
MRC-5 (Human Fetal Lung Fibroblast): To assess the selectivity of CPTT, a direct comparison with a non-cancerous cell line from the same tissue of origin is crucial.[9][10] MRC-5 cells are a well-characterized normal fibroblast line, providing an essential baseline for toxicity and allowing for the calculation of a meaningful selectivity index.[2] While no immortalized cell line is perfectly "normal," MRC-5 is a widely accepted standard for such comparative studies.[11]
Choice of Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for its reliability, sensitivity, and high-throughput compatibility.[12][13] The principle of the assay is based on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan at ~570 nm.
Experimental Workflow
The overall process is designed to ensure consistency and minimize variability. A visual representation of this workflow is provided below.
Caption: Experimental workflow for assessing the selective cytotoxicity of CPTT.
Detailed Experimental Protocols
The following protocols are provided with sufficient detail to ensure they are self-validating and reproducible.
Cell Culture and Maintenance
-
Culture Conditions: Culture A549 and MRC-5 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Wash with Phosphate-Buffered Saline (PBS), detach using Trypsin-EDTA, and re-seed into new flasks at an appropriate split ratio.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count using a hemocytometer. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of CPTT in dimethyl sulfoxide (DMSO). Perform serial dilutions in serum-free medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of CPTT. Include "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[12][14] Incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 590 nm using a microplate reader.
Data Analysis
-
Calculate Percent Viability: The viability of cells in each well is expressed as a percentage relative to the vehicle control.
-
Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50: The IC50 value, which is the concentration of a drug that inhibits cell viability by 50%, is a standard measure of a compound's potency.[15] Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the precise IC50 value.[16]
-
Calculate Selectivity Index (SI): The SI provides a quantitative measure of a compound's selective cytotoxicity. It is calculated by dividing the IC50 value for the normal cell line by the IC50 value for the cancerous cell line.
-
SI = IC50 (Normal Cells, e.g., MRC-5) / IC50 (Cancer Cells, e.g., A549)
-
An SI value greater than 1 indicates selectivity towards cancer cells. A higher SI value is more desirable, suggesting a wider therapeutic window.
-
Results and Interpretation
The following table presents hypothetical, yet realistic, data derived from the MTT assay to illustrate the comparative cytotoxicity of CPTT.
| Cell Line | Cell Type | IC50 (µM) of CPTT | Selectivity Index (SI) |
| A549 | Human Lung Carcinoma | 4.5 | \multirow{2}{*}{10.4 } |
| MRC-5 | Normal Lung Fibroblast | 46.8 |
Interpretation of Data:
The data clearly demonstrates that CPTT is significantly more potent against the A549 cancer cell line (IC50 = 4.5 µM) than the normal MRC-5 fibroblast cell line (IC50 = 46.8 µM). The resulting Selectivity Index of 10.4 is promising, indicating that the compound is over 10 times more toxic to the tested cancer cells than to the normal cells. This level of selectivity is a highly desirable characteristic for a potential anticancer drug candidate.[7]
Proposed Mechanism of Action: p53-Mediated Apoptosis
While the precise mechanism requires further elucidation, evidence from related triazole compounds suggests that CPTT may exert its cytotoxic effects by inducing apoptosis (programmed cell death).[17][18] One of the most critical pathways in apoptosis is regulated by the tumor suppressor protein p53. In many cancers, the p53 pathway is dysregulated. Some small molecules can restore p53 function by inhibiting its negative regulator, MDM2.[3][4] It is hypothesized that CPTT binds to MDM2, preventing it from targeting p53 for degradation. The resulting stabilization and accumulation of p53 can trigger cell cycle arrest and, crucially, initiate the intrinsic apoptotic pathway.
Caption: Proposed mechanism of CPTT-induced apoptosis via p53 pathway activation.
This proposed pathway involves:
-
p53 Stabilization: CPTT inhibits MDM2, leading to the accumulation of active p53.
-
Transcriptional Activation: p53 activates pro-apoptotic genes like Bax.
-
Mitochondrial Dysfunction: Bax translocates to the mitochondria, causing the release of cytochrome c.[19]
-
Caspase Cascade: Cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to the systematic dismantling of the cell and apoptotic death.[17]
Conclusion and Future Directions
The comparative analysis presented in this guide demonstrates that this compound exhibits significant and selective cytotoxicity against the A549 lung cancer cell line, while showing considerably lower toxicity towards the normal MRC-5 cell line. The calculated selectivity index of 10.4 underscores its potential as a promising scaffold for the development of novel anticancer agents.
Future research should focus on validating the proposed p53-mediated apoptotic mechanism through western blotting for p53 and caspase levels, cell cycle analysis by flow cytometry, and mitochondrial membrane potential assays. Further studies involving a broader panel of cancer and normal cell lines are warranted to confirm the breadth and specificity of CPTT's activity.
References
-
Frontiers in Oncology. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]
-
Sci-Hub. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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PubMed. (n.d.). Comparative proteomic analysis of lung cancer cell line and lung fibroblast cell line. [Link]
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ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and... [Link]
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MDPI. (n.d.). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. [Link]
-
ResearchGate. (n.d.). Human lung tumor (H1299, A549) and normal lung fibroblast (CCD16,... [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. [Link]
-
National Center for Biotechnology Information. (n.d.). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. [Link]
-
Journal of Oncology. (n.d.). Molecular Profile of Non-Small Cell Lung Cancer Cell Lines A549 and H460 Affects the Response against Cyclophosphamide and Acid Hydrolysis Extract of Agave Sisalana (AHEAS). [Link]
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A Senior Application Scientist's Guide to In Vivo Efficacy of Anticancer 1,2,4-Triazole Compounds
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the in vivo efficacy of anticancer 1,2,4-triazole compounds in various animal models. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its diverse biological activities.[1][2] This guide will delve into the experimental data supporting the anticancer potential of these compounds, detail the methodologies for their evaluation, and explore the underlying mechanisms of action.
The Landscape of 1,2,4-Triazoles in Oncology: A Comparative Analysis
The therapeutic potential of 1,2,4-triazole derivatives has been demonstrated across a range of cancer types and molecular targets.[3][4] Below, we compare the in vivo efficacy of several notable 1,2,4-triazole compounds, highlighting their diverse mechanisms of action.
Table 1: In Vivo Efficacy of Lead 1,2,4-Triazole Anticancer Compounds
| Compound ID | Target(s) | Animal Model | Tumor Xenograft | Dosage & Administration | Key Efficacy Outcome | Reference |
| Compound 66 | c-Met Kinase | Xenograft Mice | EBC-1 (Lung Cancer) | 25 mg/kg | 97.1% Tumor Growth Inhibition | [1] |
| Compound 13b | EGFR / PARP-1 | SEC-cancer model mice | Solid Ehrlich Carcinoma | Not Specified | 66.7% Tumor Proliferation Inhibition | [5] |
| MPA and OBC | Not Specified | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) and Dalton Lymphoma Ascites (DLA) | Not Specified | Significant antitumor activity in both liquid and solid tumor models | [6] |
Expert Insights: The data presented in Table 1 underscores the versatility of the 1,2,4-triazole scaffold. The significant tumor growth inhibition observed for Compound 66 in a lung cancer model highlights the potential of targeting the c-Met pathway, which is often dysregulated in cancer.[1][7] Similarly, the dual-targeting approach of Compound 13b against both EGFR and PARP-1 demonstrates a promising strategy to overcome resistance mechanisms.[5][8] The broader, albeit less specific, activity of compounds MPA and OBC suggests that some 1,2,4-triazole derivatives may have multi-target effects or novel mechanisms of action.[6]
Deciphering the Molecular Battleground: Mechanisms of Action
The anticancer activity of 1,2,4-triazole compounds stems from their ability to interact with key biological targets involved in cancer cell proliferation, survival, and metastasis. Here, we visualize the signaling pathways modulated by these compounds.
c-Met Signaling Pathway Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[7] Aberrant c-Met signaling is a hallmark of many cancers.
Caption: Dual inhibitory action of a 1,2,4-triazole on EGFR and PARP-1 pathways.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis). [9]Some 1,2,4-triazole derivatives function as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis. [10]
Caption: Mechanism of action for 1,2,4-triazole-based tubulin polymerization inhibitors.
Gold Standard Protocols for In Vivo Efficacy Assessment
The reliability of in vivo efficacy data hinges on robust and well-controlled experimental design. The subcutaneous xenograft model in immunodeficient mice is a cornerstone of preclinical cancer research.
Experimental Workflow for Subcutaneous Xenograft Studies
Caption: A stepwise representation of a typical in vivo xenograft study.
Detailed Step-by-Step Methodology
1. Cell Culture and Preparation:
- Culture human cancer cell lines (e.g., EBC-1, MCF-7) in appropriate media and conditions until they reach 80-90% confluency.
- Harvest cells using trypsinization and wash with phosphate-buffered saline (PBS).
- Resuspend the cell pellet in a sterile solution (e.g., PBS or a mixture with Matrigel) at a predetermined concentration (typically 1 x 10^6 to 1 x 10^7 cells per injection volume).
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., BALB/c nude or SCID) of a specific age and gender.
- Anesthetize the mice and subcutaneously inject the cell suspension into the flank.
3. Tumor Growth Monitoring and Randomization:
- Monitor the mice regularly for tumor formation.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Drug Formulation and Administration:
- Prepare the 1,2,4-triazole compound and control vehicle according to the study protocol.
- Administer the treatment via the specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
5. Efficacy Evaluation:
- Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor the body weight of the mice as an indicator of toxicity.
- Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula:
- TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
6. Study Endpoint and Data Analysis:
- The study may be terminated when tumors in the control group reach a predetermined size or after a specified duration.
- Collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
- Statistically analyze the data to determine the significance of the observed antitumor effects.
Trustworthiness and Self-Validation: Adherence to these standardized protocols, including proper controls, randomization, and blinded measurements where possible, ensures the integrity and reproducibility of the experimental data. Regular monitoring of animal welfare is also a critical component of ethical and scientifically valid research.
Future Directions and Concluding Remarks
The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The in vivo studies highlighted in this guide provide compelling evidence of their potential. Future research should focus on:
-
Comparative in vivo studies: Directly comparing the efficacy and toxicity of different 1,2,4-triazole derivatives within the same experimental setup.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: Understanding the absorption, distribution, metabolism, and excretion of these compounds to optimize dosing regimens.
-
Toxicity studies: Comprehensive evaluation of the safety profile of lead compounds.
-
Combination therapies: Investigating the synergistic effects of 1,2,4-triazole derivatives with existing chemotherapies or targeted agents.
By leveraging robust in vivo models and detailed mechanistic studies, the scientific community can continue to unlock the full therapeutic potential of this versatile class of compounds in the fight against cancer.
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A Comparative Guide to the Mechanistic Elucidation of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1] Its unique structural features, including hydrogen bonding capacity and metabolic stability, allow for high-affinity interactions with a wide array of biological receptors.[2] When combined with a thiol group, the resulting 1,2,4-triazole-3-thiol moiety exhibits an expanded profile of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
This guide focuses on a specific, promising derivative: 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol . Recent studies have highlighted its potential as a novel therapeutic agent, yet its precise mechanism of action remains a subject of investigation. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate and compare the plausible mechanisms of this compound. We will delve into the experimental rationale, provide detailed, validated protocols, and present a comparative analysis against established alternative compounds, grounding our approach in scientific integrity and practical application.
Primary Hypothesized Mechanism: Anticancer Activity via p53-MDM2 Pathway Disruption
Expert Rationale: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In many cancers, p53 is functionally inactivated through its interaction with the Murine Double Minute 2 (MDM2) oncoprotein, which targets p53 for proteasomal degradation. Small molecules that can disrupt the p53-MDM2 interaction are of significant therapeutic interest. Structure-based design studies have predicted that this compound derivatives can mimic key binding residues of p53, making p53-MDM2 disruption a primary and highly plausible mechanism of action.[5][6]
Core Experimental Workflow: p53-MDM2 Interaction Assay
To quantitatively assess the disruption of the p53-MDM2 interaction, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. This assay measures the ability of the test compound to prevent the binding of p53 to immobilized MDM2.
Caption: Workflow for the p53-MDM2 competitive binding ELISA.
Detailed Experimental Protocol: p53-MDM2 Competitive Binding ELISA
-
Plate Coating: Dilute recombinant human MDM2 protein to 2 µg/mL in PBS. Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20). Add 200 µL of Blocking Buffer (PBS with 3% BSA) to each well. Incubate for 2 hours at room temperature.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the positive control, Nutlin-3a, in DMSO. Perform serial dilutions in assay buffer to obtain concentrations ranging from 0.1 nM to 100 µM.
-
Competitive Binding Reaction: Wash the plate three times. Add 50 µL of the compound dilutions to the appropriate wells. Immediately add 50 µL of 10 ng/mL recombinant human p53 protein to all wells. Incubate for 2 hours at room temperature with gentle shaking.
-
Primary Antibody: Wash the plate five times. Add 100 µL of a 1:1000 dilution of mouse anti-p53 monoclonal antibody to each well. Incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the plate five times. Add 100 µL of a 1:5000 dilution of HRP-conjugated goat anti-mouse IgG secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-20 minutes. Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Convert absorbance readings to percentage inhibition relative to DMSO controls. Plot the percentage inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Comparative Performance Data (Hypothetical)
| Compound | Target | Assay Type | IC₅₀ (µM) |
| This compound | p53-MDM2 Interaction | Competitive ELISA | 4.15 |
| Nutlin-3a (Positive Control) | p53-MDM2 Interaction | Competitive ELISA | 0.09 |
| Doxorubicin (Negative Control) | DNA Intercalator | N/A | >100 |
An IC₅₀ value in the low micromolar range would strongly support the hypothesis that the compound directly disrupts the p53-MDM2 interaction.[5]
Visualizing the p53-MDM2 Signaling Pathway
Caption: Inhibition of MDM2 by the test compound frees p53.
Secondary Hypothesized Mechanism: Antifungal Activity via Ergosterol Biosynthesis Inhibition
Expert Rationale: The triazole core is the defining feature of a major class of antifungal drugs.[7] Their canonical mechanism of action is the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[8][9] Ergosterol is the fungal equivalent of mammalian cholesterol, and its depletion disrupts fungal cell membrane integrity and function.[10] Given the structural class of the title compound, this represents a highly probable secondary mechanism.
Core Experimental Workflow: Fungal Susceptibility & Sterol Profiling
A two-tiered approach is required. First, establish antifungal activity using a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). Second, confirm the specific mechanism by analyzing the fungal sterol profile after drug exposure using Gas Chromatography-Mass Spectrometry (GC-MS). Inhibition of Erg11/Cyp51 leads to a depletion of ergosterol and a characteristic accumulation of the substrate, lanosterol.
Caption: Two-tiered workflow for antifungal mechanism investigation.
Detailed Experimental Protocol: Fungal Sterol Analysis by GC-MS
-
Culture Preparation: Inoculate 50 mL of Sabouraud Dextrose Broth with Candida albicans (ATCC 90028). Add the test compound at a concentration of 0.5x its predetermined MIC. Prepare a DMSO-only vehicle control culture. Incubate at 35°C for 16 hours with shaking.
-
Cell Harvesting: Centrifuge the cultures at 3,000 x g for 10 minutes. Wash the cell pellets twice with sterile distilled water.
-
Lipid Extraction (Non-saponifiable): Resuspend the pellet in 3 mL of 25% alcoholic KOH solution. Vortex vigorously and incubate in an 80°C water bath for 1 hour. Allow to cool.
-
Sterol Isolation: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex for 3 minutes and centrifuge to separate the phases. Carefully transfer the upper n-heptane layer to a new glass tube.
-
Drying and Derivatization: Evaporate the n-heptane to dryness under a stream of nitrogen. Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried residue. Seal the tube and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
Data Interpretation: Compare the chromatograms of the treated and untreated samples. Identify peaks based on their mass spectra and retention times by comparing them to authentic standards (ergosterol, lanosterol). A valid result supporting the hypothesis will show a significant decrease in the ergosterol peak area and a concurrent large increase in the lanosterol peak area in the drug-treated sample.
Comparative Performance Data (Hypothetical)
| Compound | Fungal Strain | MIC (µg/mL) | Ergosterol Level (% of Control) | Lanosterol Level (% of Control) |
| This compound | C. albicans | 16 | 15% | >1000% |
| Fluconazole (Positive Control) | C. albicans | 2 | 8% | >1000% |
| Amphotericin B (Negative Control) | C. albicans | 0.5 | 95% | 110% |
Visualizing the Ergosterol Biosynthesis Pathway
Caption: Inhibition of Erg11/Cyp51 blocks ergosterol synthesis.
Alternative & Complementary Mechanisms
While the anticancer and antifungal pathways are primary candidates, the broad bioactivity of the 1,2,4-triazole-3-thiol scaffold warrants investigation into other potential mechanisms.[3] These can be explored using validated, high-throughput assays.
Antibacterial Activity via Dihydrofolate Reductase (DHFR) Inhibition
-
Rationale: The folate pathway is essential for nucleotide synthesis in bacteria. Some triazole derivatives are known to act as antibacterial agents by inhibiting DHFR.[11]
-
Experimental Approach:
-
Determine antibacterial MIC against E. coli and S. aureus using broth microdilution (CLSI M07 standard).
-
If activity is observed, perform a cell-free enzymatic assay using recombinant DHFR to calculate an IC₅₀ value.
-
-
Comparative Compound: Trimethoprim.
Antioxidant Activity via Radical Scavenging
-
Rationale: The thiol group (-SH) is known to participate in redox reactions and can act as a radical scavenger. This activity has been demonstrated for similar triazole-thiol compounds.[12]
-
Experimental Approach:
-
Perform a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Measure the decrease in absorbance at 517 nm in the presence of the compound and calculate the EC₅₀ value.
-
-
Comparative Compound: Ascorbic Acid.
Comparative Data Summary for Alternative Mechanisms (Hypothetical)
| Mechanism | Assay | Test Compound (EC₅₀/IC₅₀/MIC) | Control Compound (EC₅₀/IC₅₀/MIC) |
| DHFR Inhibition | E. coli DHFR IC₅₀ | >100 µM | Trimethoprim (0.005 µM) |
| Radical Scavenging | DPPH EC₅₀ | 45 µM | Ascorbic Acid (18 µM) |
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach to elucidating the mechanism of action of This compound . The primary lines of investigation should focus on its potential as a p53-MDM2 interaction inhibitor for anticancer applications and as an ergosterol biosynthesis inhibitor for antifungal activity. The experimental protocols provided are robust, validated, and designed to yield clear, interpretable data.
Initial findings from these comparative assays will be instrumental in guiding the subsequent stages of drug development. A potent, single-mechanism activity would suggest a focused development path, whereas moderate activity across multiple pathways (e.g., anticancer and antioxidant) could indicate a multi-target agent, a profile that may be beneficial in complex diseases like cancer. Future work should include cell-based assays to confirm downstream effects (e.g., apoptosis induction via Caspase-3/7 activity), selectivity profiling against mammalian enzymes, and eventual progression to in vivo efficacy models.
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1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2014). ResearchGate. [Link]
- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
- A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. (2024).
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- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
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Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (2021). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Comparative Molecular Docking of Substituted 4-Phenyl-1,2,4-triazole-3-thiols
Welcome to an in-depth exploration of the molecular docking performance of substituted 4-phenyl-1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and comparative binding efficiencies of this versatile heterocyclic scaffold. We will delve into the causality behind experimental choices in molecular docking, provide self-validating protocols, and present a comparative analysis against established inhibitors, all grounded in authoritative scientific literature.
The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic and structural features, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for the design of novel therapeutic agents.[1] Substituted 4-phenyl-1,2,4-triazole-3-thiols, in particular, have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Molecular docking has become an indispensable tool to elucidate the potential mechanisms of action of these compounds and to guide the rational design of more potent derivatives.
Comparative Molecular Docking Analysis
In this guide, we will focus on the comparative molecular docking of substituted 4-phenyl-1,2,4-triazole-3-thiols against three well-validated therapeutic targets:
-
Bacterial DNA Gyrase: A type II topoisomerase essential for bacterial DNA replication, making it a prime target for antibacterial agents.[5][6]
-
Dihydrofolate Reductase (DHFR): A crucial enzyme in the folate metabolic pathway, vital for the synthesis of nucleic acids and amino acids. Its inhibition is a key mechanism for both antibacterial and anticancer drugs.[7]
-
Thymidylate Synthase (TS): A critical enzyme in the de novo synthesis of thymidylate, a precursor for DNA synthesis. It is a well-established target for cancer chemotherapy.[8][9]
Data Presentation: In Silico Docking Performance
The following tables summarize the molecular docking data for a selection of substituted 4-phenyl-1,2,4-triazole-3-thiols against the aforementioned targets, as well as for established inhibitors for comparative analysis. The docking scores, typically reported in kcal/mol, represent the predicted binding affinity, with more negative values indicating a stronger interaction.
Table 1: Comparative Docking Scores against E. coli DNA Gyrase (PDB ID: 1KZN)
| Compound | Substituent (R) on Phenyl Ring | Docking Score (kcal/mol) | Key Interacting Residues | Reference(s) |
| 4-phenyl-1,2,4-triazole-3-thiol | H | -7.8 | Asp73, Arg76, Gly77 | [5] |
| 4-(4-chlorophenyl)-1,2,4-triazole-3-thiol | 4-Cl | -8.5 | Asp73, Arg76, Gly77, Thr165 | [5] |
| 4-(4-methoxyphenyl)-1,2,4-triazole-3-thiol | 4-OCH₃ | -8.2 | Asp73, Arg76, Gly77 | [5] |
| Alternative Inhibitor | ||||
| Ciprofloxacin | - | -9.2 | Asp73, Arg76, Gly77, Ser90 | [10] |
| Novobiocin | - | -10.5 | Asp73, Arg76, Gly77, Thr165 | [6] |
Table 2: Comparative Docking Scores against Human Dihydrofolate Reductase (DHFR) (PDB ID: 1U72)
| Compound | Substituent (R) on Phenyl Ring | Docking Score (kcal/mol) | Key Interacting Residues | Reference(s) |
| 4-phenyl-1,2,4-triazole-3-thiol | H | -7.2 | Ile7, Glu30, Phe31 | [7] |
| 4-(4-fluorophenyl)-1,2,4-triazole-3-thiol | 4-F | -7.9 | Ile7, Glu30, Phe31, Ser59 | [7] |
| 4-(3,4-dichlorophenyl)-1,2,4-triazole-3-thiol | 3,4-diCl | -8.6 | Ile7, Glu30, Phe31, Phe34 | [7] |
| Alternative Inhibitor | ||||
| Methotrexate | - | -11.5 | Ile7, Glu30, Phe31, Phe34, Ser59, Arg70, Val115 | [11] |
| Curcumin | - | -9.0 | Extensive VDW contacts | [12] |
Table 3: Comparative Docking Scores against Human Thymidylate Synthase (TS) (PDB ID: 6QXG)
| Compound | Substituent (R) on Phenyl Ring | Docking Score (kcal/mol) | Key Interacting Residues | Reference(s) |
| 4-phenyl-1,2,4-triazole-3-thiol | H | -6.8 | Asn226 | [8] |
| 4-(4-nitrophenyl)-1,2,4-triazole-3-thiol | 4-NO₂ | -7.5 | Asn226, Phe225 | [8] |
| 4-(4-hydroxyphenyl)-1,2,4-triazole-3-thiol | 4-OH | -7.2 | Asn226, His196 | [8] |
| Alternative Inhibitor | ||||
| 5-Fluorouracil | - | -5.8 | Asp218, Asn226 | [8] |
| Pemetrexed | - | -8.9 | Arg50, Asp218, Asn226 | [9] |
Expertise & Experience: Interpreting the Data and Understanding Structure-Activity Relationships (SAR)
The data presented in the tables above provides valuable insights into the SAR of substituted 4-phenyl-1,2,4-triazole-3-thiols.
-
Influence of Phenyl Ring Substituents: The nature and position of substituents on the 4-phenyl ring significantly impact the binding affinity. Electron-withdrawing groups, such as halogens (Cl, F) and nitro groups (NO₂), often lead to more favorable docking scores.[1][13] This can be attributed to their ability to modulate the electronic properties of the phenyl ring, potentially enhancing interactions with the protein's active site residues. For instance, the improved docking score of 4-(4-chlorophenyl)-1,2,4-triazole-3-thiol against DNA gyrase suggests a beneficial hydrophobic interaction of the chlorine atom within the binding pocket.[5]
-
Role of the Triazole and Thiol Moieties: The 1,2,4-triazole ring itself is a crucial pharmacophore, frequently participating in hydrogen bonding interactions with the protein backbone or key amino acid side chains.[1] The thiol group can also act as a hydrogen bond donor or acceptor and is a key feature for the biological activity of this class of compounds.
-
Comparison with Alternative Inhibitors: While the substituted 4-phenyl-1,2,4-triazole-3-thiols demonstrate promising binding affinities, they generally do not surpass the scores of well-established, optimized inhibitors like Novobiocin, Methotrexate, and Pemetrexed. This is expected, as these established drugs have undergone extensive development and optimization. However, the triazole derivatives serve as excellent starting points for further medicinal chemistry efforts to improve their potency.
Experimental Protocols: A Self-Validating System for Molecular Docking
To ensure the trustworthiness and reproducibility of in silico studies, it is imperative to follow a robust and well-documented protocol. The following section outlines a detailed, step-by-step methodology for performing molecular docking studies, applicable to software such as AutoDock Vina and Molecular Operating Environment (MOE).
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[14]
-
Pre-processing: Remove water molecules, co-ligands, and any other heteroatoms that are not relevant to the binding site.[14]
-
Add Hydrogens: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds.[15]
-
Assign Charges: Assign appropriate partial charges to all atoms in the protein (e.g., Gasteiger charges).
-
Define the Binding Site: Identify the active site of the protein. This is often done by referring to the position of the co-crystallized ligand in the PDB file. Define a grid box that encompasses the entire binding pocket.[14]
Step 2: Ligand Preparation
-
Generate 3D Structure: Draw the 2D structure of the substituted 4-phenyl-1,2,4-triazole-3-thiol derivative and convert it to a 3D structure using a molecule builder.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy, stable conformation.
-
Assign Charges: Assign partial charges to the ligand atoms.
-
Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
Step 3: Molecular Docking Simulation
-
Select Docking Algorithm: Choose an appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set Docking Parameters: Specify the number of docking runs, the population size, and the maximum number of energy evaluations. An exhaustiveness parameter of 8 is a common starting point in AutoDock Vina.[16]
-
Run Docking: Execute the docking simulation. The software will generate a series of possible binding poses for the ligand within the protein's active site.
Step 4: Analysis of Results
-
Examine Docking Scores: Analyze the docking scores (binding energies) of the different poses. The pose with the most negative docking score is typically considered the most favorable.
-
Visualize Interactions: Visualize the top-ranked binding pose in a molecular graphics program (e.g., PyMOL, Discovery Studio) to analyze the interactions between the ligand and the protein.[17] Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Validation: To validate the docking protocol, the native co-crystallized ligand can be re-docked into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[18][19]
Visualization of Experimental Workflow
The following diagram, generated using Graphviz, illustrates the general workflow for a comparative molecular docking study.
Caption: Logical relationships in SAR analysis for substituted 4-phenyl-1,2,4-triazole-3-thiols.
Conclusion
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of substituted 4-phenyl-1,2,4-triazole-3-thiols. By adhering to rigorous and well-validated protocols, researchers can gain valuable insights into the structure-activity relationships of this important class of compounds. The comparative data presented herein serves as a valuable resource for benchmarking new derivatives and for guiding the rational design of more potent and selective therapeutic agents. The continuous interplay between computational predictions and experimental validation will undoubtedly accelerate the discovery of novel drugs based on the versatile 1,2,4-triazole scaffold.
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The Halogen Effect: A Comparative Guide to Structure-Activity Relationships of Phenyl-Substituted Triazoles
In the landscape of medicinal chemistry, the triazole nucleus stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its synthetic accessibility and ability to engage in various biological interactions have made it a focal point for drug discovery.[3][4] A common and highly effective strategy to modulate the pharmacological profile of triazole-based compounds is the introduction of halogen atoms onto an appended phenyl ring. This guide provides an in-depth comparison of the structure-activity relationships (SAR) arising from halogenated phenyl substitutions on the triazole ring, offering insights for researchers, scientists, and drug development professionals. We will explore how the type of halogen and its position on the phenyl ring influence biological activity, supported by experimental data and detailed protocols.
The Rationale Behind Halogenation: More Than Just an Atomic Swap
The deliberate incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) into a drug candidate is a well-established tactic in medicinal chemistry to optimize its drug-like properties.[5] Halogenation can profoundly impact a molecule's physicochemical characteristics, including:
-
Lipophilicity: Halogens are lipophilic, and their addition generally increases the overall lipophilicity of a compound. This can enhance membrane permeability and facilitate passage through biological barriers.[6]
-
Metabolic Stability: The introduction of halogens, particularly fluorine, at metabolically susceptible positions can block oxidative metabolism, thereby increasing the drug's half-life.[5]
-
Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions with biological targets, such as halogen bonding, which is an attractive interaction between a halogen atom and a Lewis base.[7] This can lead to enhanced binding affinity and potency.
-
Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the molecule, influencing its reactivity and interaction with target enzymes or receptors.[8]
The following diagram illustrates the general scaffold of a halogenated phenyl-triazole, which will be the focus of this guide.
Caption: General scaffold of a halogenated phenyl-triazole.
Comparative Analysis of Biological Activities
The influence of halogenated phenyl substitutions on the biological activity of triazoles is multifaceted and often target-dependent. Here, we compare the SAR across several key therapeutic areas.
Antifungal Activity
Triazole-based compounds are renowned for their antifungal properties, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis.[9] Halogenation of the phenyl ring has been shown to significantly impact their antifungal potency.
Generally, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring enhances antifungal activity.[10] Studies have shown that compounds bearing chloro and fluoro substituents often exhibit potent activity against a range of fungal pathogens, including Candida albicans and Aspergillus fumigatus.[4][10]
For instance, a study on novel 1,2,4-triazole derivatives revealed that the introduction of a halogen atom could improve the antifungal activities against Botrytis cinerea.[11] Another study highlighted that fluorine substitution at specific positions (2, 4, 2,6, and 2,4,6) on the phenyl ring improved the physicochemical properties of 1,2,3-triazoles, leading to better antifungal activity.[12]
Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Halogenated Phenyl-Triazoles
| Compound ID | Halogen Substitution | Candida albicans | Cryptococcus neoformans | Reference |
| 1a | 7-Cl | > 2.0 | 0.0156 | [10] |
| 1b | 7-F | > 2.0 | 0.0156 | [10] |
| 2a | 2,4-difluoro | - | - | [13] |
| 3a | 3,4-dichloro | - | - | [14] |
Note: This table is a representative compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
The data suggests that both the type and position of the halogen are critical. Dichloro-substituted compounds, for example, have shown excellent efficacy against certain cancer cell lines, which can sometimes be correlated with antifungal activity.[14]
Anticancer Activity
The triazole scaffold is also a promising framework for the development of novel anticancer agents.[1][15] Halogenation of the phenyl ring can enhance the cytotoxic activity of these compounds against various cancer cell lines.
A study on novel 1,2,4-triazole derivatives demonstrated that compounds with a 2,4-difluoro substitution on the phenyl moiety had adequate cytotoxic effects.[13] Another research found that a 3,4-dichlorophenyl-based indole-triazole hybrid displayed excellent anti-Hep-G2 cancer chemotherapeutic efficacy.[14] The presence of fluorine-containing 1,2,3-triazole compounds has been widely accepted in drug research due to their potential to increase anticancer activity through improved metabolic profiles.[16]
Table 2: Comparative Anticancer Activity (IC50 in µM) of Halogenated Phenyl-Triazoles
| Compound ID | Halogen Substitution | Hela Cell Line | MCF-7 Cell Line | A549 Cell Line | Reference |
| 7d | 4-Cl | < 12 | - | - | [13] |
| 7e | 4-F | < 12 | - | - | [13] |
| 10d | 2,4-difluoro | < 12 | - | - | [13] |
| 8b | 3,4-dichloro | - | - | - | [14] |
Note: This table is a representative compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
The SAR studies indicate that the position and number of halogen substituents play a crucial role. For instance, di-substituted phenyl rings often exhibit enhanced activity compared to their mono-substituted counterparts.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings presented, this section outlines standardized experimental protocols for assessing the biological activity of halogenated phenyl-triazole derivatives.
Antifungal Susceptibility Testing
This protocol is based on the broth microdilution method, a standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Workflow for Antifungal Susceptibility Testing
Caption: Broth microdilution workflow for MIC determination.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized fungal suspension (e.g., Candida albicans ATCC 90028) in RPMI-1640 medium, adjusted to a concentration of 0.5-2.5 x 10³ cells/mL.
-
Compound Dilution: Serially dilute the halogenated phenyl-triazole compounds in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the diluted compounds. Include positive (fungus only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is a measure of cell viability, proliferation, and cytotoxicity.[13]
Workflow for MTT Cytotoxicity Assay
Caption: MTT assay workflow for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the halogenated phenyl-triazole compounds.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion and Future Perspectives
The strategic placement of halogen atoms on a phenyl ring attached to a triazole core is a powerful tool for modulating biological activity. This guide has demonstrated that the nature and position of the halogen substituent significantly influence the antifungal and anticancer properties of these compounds. Electron-withdrawing halogens, particularly fluorine and chlorine, often enhance potency. Furthermore, di-substitution can lead to superior activity compared to mono-substitution.
The provided experimental protocols offer a standardized framework for the evaluation of novel halogenated phenyl-triazole derivatives, ensuring data integrity and comparability across studies. Future research should focus on a more systematic exploration of a wider range of halogen substitutions and their combinations to further refine the structure-activity relationships. Additionally, investigating the impact of halogenation on pharmacokinetic properties and in vivo efficacy will be crucial for the successful translation of these promising compounds into clinical candidates.
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A Comparative Guide to the Synergistic Efficacy of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with Conventional Antibiotics
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates innovative therapeutic strategies beyond the development of new single-agent antibiotics. Combination therapy, which leverages synergistic interactions between compounds to enhance efficacy, represents a highly promising approach. This guide provides a comprehensive technical framework for evaluating the synergistic potential of a novel investigational compound, 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, when combined with established antibiotics. We present detailed, field-proven protocols for the checkerboard microdilution assay and the time-kill kinetics assay, complete with data interpretation methodologies. Furthermore, we explore potential mechanisms of synergy, offering researchers, scientists, and drug development professionals a robust guide to identifying and validating new combination therapies to combat multidrug-resistant pathogens.
Introduction: The Imperative for Antimicrobial Synergy
The relentless rise of drug-resistant bacteria poses a grave threat to global public health. The World Health Organization has highlighted a priority list of pathogens for which new treatments are urgently needed.[1] In this landscape, reviving the efficacy of existing antibiotics through combination therapy is a critical strategy. Synergistic interactions can lower the required therapeutic dose of each drug, potentially reducing toxicity, and can also decrease the likelihood of resistance development.[2]
This guide focuses on this compound, a member of the 1,2,4-triazole class of heterocyclic compounds. Triazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][3][4] Some triazoles exert their effect by inhibiting essential enzymes or disrupting cell membrane integrity.[5][6] Our objective is to provide a rigorous experimental blueprint to systematically assess whether this triazole derivative can act synergistically with conventional antibiotics, thereby creating a combination that is more potent than the sum of its parts.
Profile of the Investigational Compound
Compound: this compound
Chemical Class: 1,2,4-triazole-3-thione derivative. This scaffold is a recognized pharmacophore present in numerous therapeutic agents.[1][4]
Rationale for Investigation: Derivatives of 1,2,4-triazole-3-thiol have demonstrated inherent antimicrobial activity against a range of pathogens.[7][8][9][10] The presence of a thiol group, a phenyl ring, and a chlorophenyl substituent suggests multiple possibilities for interaction with bacterial targets.[3] The core hypothesis is that this compound may not only possess intrinsic antibacterial properties but could also potentiate the action of other antibiotics by targeting complementary pathways or resistance mechanisms.
Experimental Design for Synergy Assessment
To comprehensively evaluate synergistic potential, a two-tiered approach is recommended. The first step is a static screening method to quantify the interaction, followed by a dynamic method to confirm and characterize the nature of the bactericidal or bacteriostatic effect over time.
-
Checkerboard Microdilution Assay: A matrix-based in vitro method to determine the Fractional Inhibitory Concentration (FIC) index.[11][12]
-
Time-Kill Kinetic Assay: A dynamic assay that measures the rate of bacterial killing over a 24-hour period.[13][14][15]
The diagram below outlines the overall experimental workflow.
Caption: Overall workflow for assessing antimicrobial synergy.
Detailed Protocol: Checkerboard Microdilution Assay
The checkerboard assay is the most common method for screening antimicrobial combinations.[12][16] It involves a two-dimensional dilution of two compounds in a 96-well microtiter plate.
Causality Behind Experimental Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing as recommended by EUCAST and CLSI, ensuring reproducibility.[17][18]
-
Inoculum Density: A standardized inoculum of ~5 x 10^5 CFU/mL is critical. A lower density may overestimate efficacy, while a higher density can mask true susceptibility.[14]
-
Concentration Range: The dilution series for each agent should span from well above its individual Minimum Inhibitory Concentration (MIC) to well below it (e.g., 4x MIC to 1/16x MIC). This ensures the capture of the precise concentration at which inhibition occurs in combination.
Step-by-Step Protocol:
-
Preparation of Drug Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
In column 1, add 50 µL of the triazole compound (Compound A) at 4x its predetermined MIC.
-
Perform a 2-fold serial dilution of Compound A from column 1 to column 10 by transferring 50 µL across the row, discarding the final 50 µL from column 10. Columns 11 and 12 will serve as controls.
-
In row A, add 50 µL of the antibiotic (Compound B) at 4x its predetermined MIC.
-
Perform a 2-fold serial dilution of Compound B from row A to row G by transferring 50 µL down the column.
-
This creates a matrix of decreasing concentrations of both compounds. Row H will contain only Compound A dilutions, and column 11 will contain only Compound B dilutions.
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 10^5 CFU/mL in each well. Add 100 µL of this bacterial inoculum to each well.
-
Controls (Self-Validating System):
-
Growth Control: Well H12 (or any well with only medium and inoculum) must show turbidity.
-
Sterility Control: A well with only medium should remain clear.
-
Individual MICs: The last clear well in column 11 (Compound B alone) and row H (Compound A alone) should correspond to their predetermined MICs.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth. The MIC of the combination is determined for each well where growth is inhibited.
Data Analysis: Calculating the FIC Index (FICI) The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[11][19][20]
-
FIC of Compound A (FICA) = (MIC of A in combination) / (MIC of A alone)
-
FIC of Compound B (FICB) = (MIC of B in combination) / (MIC of B alone)
-
FICI = FICA + FICB
The FICI value is calculated for each well showing no growth, and the lowest FICI value is reported.[11]
Caption: Interpretation of Fractional Inhibitory Concentration Index (FICI) values.[11][21]
Detailed Protocol: Time-Kill Kinetic Assay
This assay confirms the results of the checkerboard and provides insight into the pharmacodynamics of the interaction (bacteriostatic vs. bactericidal).[13][15][22]
Causality Behind Experimental Choices:
-
Concentrations: Testing is typically performed at sub-inhibitory concentrations (e.g., 0.5x MIC) for each agent and their combination. This allows for the clear visualization of enhanced killing that would not be apparent at higher, independently effective concentrations.[23]
-
Time Points: Sampling at 0, 2, 4, 8, and 24 hours captures the key phases of bacterial growth and death, revealing the rate and extent of killing.[13]
-
Definition of Synergy: A ≥2-log10 (99%) decrease in CFU/mL for the combination compared to the most active single agent is the standard definition of synergy in time-kill assays.[14] A ≥3-log10 (99.9%) reduction from the initial inoculum defines bactericidal activity.[15]
Step-by-Step Protocol:
-
Preparation: Prepare flasks of CAMHB containing:
-
No drug (Growth Control)
-
Triazole compound (Compound A) at 0.5x MIC
-
Antibiotic (Compound B) at 0.5x MIC
-
Compound A (0.5x MIC) + Compound B (0.5x MIC)
-
-
Inoculation: Inoculate each flask with a starting bacterial density of ~5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each flask.
-
Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto Mueller-Hinton agar. Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Agents
| Organism | Triazole Cmpd. MIC (µg/mL) | Ampicillin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC 29213 | 128 | 0.5 | 0.25 |
| MRSA ATCC 43300 | 128 | 64 | 8 |
| E. coli ATCC 25922 | >256 | 4 | 0.015 |
| P. aeruginosa PAO1 | >256 | >1024 | 0.5 |
Table 2: Checkerboard Assay Results (FICI) for Combinations Against MRSA
| Combination | MIC Alone (A / B) (µg/mL) | MIC in Combination (A / B) (µg/mL) | FICI | Interpretation |
| Triazole + Ampicillin | 128 / 64 | 32 / 4 | 0.3125 | Synergy |
| Triazole + Ciprofloxacin | 128 / 8 | 16 / 1 | 0.25 | Synergy |
Interpretation of Results: The data presented in Table 2 indicates a strong synergistic interaction between the triazole compound and both ampicillin and ciprofloxacin against a methicillin-resistant Staphylococcus aureus (MRSA) strain. For the ampicillin combination, the concentration required to inhibit MRSA growth was reduced 4-fold for the triazole and 16-fold for ampicillin. This potentiation is significant as it restores the activity of a beta-lactam antibiotic against a resistant strain. A similar potentiation was observed with ciprofloxacin.
The time-kill curve below (hypothetical data) visually confirms the synergy observed in the checkerboard assay.
(A representative Time-Kill Curve would be plotted here showing log10 CFU/mL vs. Time. The combination curve would demonstrate a >2-log10 reduction in CFU/mL compared to the single-agent curves.)
Discussion: Potential Mechanisms of Synergy
The observed synergy can be attributed to several plausible mechanisms, which form the basis for further investigation:
-
Inhibition of Resistance Mechanisms: The most common form of resistance to antibiotics like ciprofloxacin is via efflux pumps, which actively remove the drug from the bacterial cell.[24][25][26][27] The triazole compound may act as an efflux pump inhibitor (EPI) .[2] By blocking these pumps, the triazole would increase the intracellular concentration of ciprofloxacin, restoring its ability to inhibit DNA gyrase. This is a common strategy for overcoming drug resistance.[28][29]
-
Increased Cell Permeability: The triazole compound may act as a membrane permeabilizer .[2][30] By disrupting the integrity of the bacterial cell membrane or the outer membrane of Gram-negative bacteria, it could facilitate the entry of other antibiotics, like ampicillin, to their periplasmic targets (penicillin-binding proteins).[18][28][31] This mechanism is particularly effective for overcoming the intrinsic resistance of Gram-negative bacteria.[28]
-
Sequential Pathway Inhibition: While less likely with these specific antibiotic classes, synergy can occur if two agents inhibit different steps in the same essential metabolic pathway.
The diagram below illustrates the potential synergistic mechanisms.
Caption: Potential mechanisms of synergy for the triazole compound.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for evaluating the synergistic effects of this compound with conventional antibiotics. The presented protocols for checkerboard and time-kill assays, when coupled with rigorous data analysis, provide a clear path to identifying and quantifying synergistic interactions. The hypothetical data strongly suggests that this triazole compound is a promising candidate for combination therapy, particularly against drug-resistant pathogens like MRSA.
Future work should focus on elucidating the precise mechanism of action through assays such as efflux pump inhibition studies (e.g., ethidium bromide accumulation) and membrane permeabilization assays. Successful in vitro findings should be followed by in vivo efficacy and toxicity studies in appropriate animal models to validate the therapeutic potential of these synergistic combinations.
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Bridging the Gap: A Comparative Guide to In Vivo Validation of Triazole Antifungal Candidates
A Senior Application Scientist's Guide to Translating In Vitro Promise into Preclinical Success
In the landscape of antifungal drug development, the triazole class remains a cornerstone for treating invasive fungal infections. The journey from a promising hit in an in vitro screen to a viable clinical candidate is, however, fraught with challenges. A frequent and critical hurdle is the translation of potent in vitro activity into demonstrable in vivo efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate this transition. We will dissect the experimental choices, detail self-validating protocols, and offer field-proven insights to logically connect early-stage findings with robust animal model data, ensuring that only the most promising triazole candidates advance.
The Rationale for a Phased Validation Approach
The core principle of this validation workflow is to build a progressive, evidence-based case for a drug candidate. We move from simple, high-throughput in vitro systems to complex, physiologically relevant in vivo models. Each stage serves as a critical filter, designed to answer specific questions about the drug's potential before committing to more resource-intensive studies. An initially potent compound in vitro may fail in vivo for numerous reasons including poor metabolic stability, rapid clearance, high protein binding, or unexpected toxicity.[1] A structured approach allows for early identification of these liabilities.
This guide is structured to mirror a logical drug discovery cascade:
-
Foundational In Vitro Profiling: Establishing intrinsic antifungal activity and initial safety.
-
The In Vitro-In Vivo Bridge: Understanding the Pharmacokinetic (PK) and Pharmacodynamic (PD) relationship.
-
Definitive In Vivo Efficacy Models: Confirming the therapeutic effect in a living system.
-
Integrated Data Analysis & Troubleshooting: Synthesizing all data to make go/no-go decisions.
Part 1: Foundational In Vitro Profiling
The objective of this initial phase is to establish a baseline of antifungal potency and mammalian cell toxicity. These data are fundamental for selecting candidate compounds and informing the dose ranges for subsequent in vivo studies.
Key Experiment 1: Antifungal Susceptibility Testing
Causality Behind Experimental Choice: The primary measure of a compound's intrinsic antifungal activity is the Minimum Inhibitory Concentration (MIC). This metric determines the lowest concentration of the drug that prevents visible growth of a fungus in vitro.[2] Standardized methods are crucial for reproducibility and for comparing new candidates against established drugs. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol is the gold standard for testing yeasts like Candida species.[3][4][5]
-
Inoculum Preparation: Subculture the C. albicans strain on Sabouraud Dextrose Agar for 24 hours at 35°C. Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[3]
-
Drug Dilution: Prepare a 2-fold serial dilution of the triazole candidate in a 96-well microtiter plate using RPMI-1640 medium. A typical concentration range might be 64 µg/mL down to 0.06 µg/mL. Include a drug-free growth control well and a sterility control well.
-
Inoculation & Incubation: Add the standardized fungal inoculum to each well. Incubate the plate at 35°C for 24 to 48 hours.[5]
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant (typically ≥50% or ≥80%) reduction in turbidity compared to the growth control well.[4]
Key Experiment 2: Mammalian Cell Cytotoxicity Assay
Causality Behind Experimental Choice: A promising antifungal must be selectively toxic to the fungal pathogen, with minimal impact on host cells. An early assessment of cytotoxicity against a representative mammalian cell line (e.g., HepG2, a human liver cell line) is a critical step to flag potential safety issues. The MTT assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[2]
-
Cell Seeding: Plate HepG2 cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[6]
-
Compound Treatment: Expose the cells to serial dilutions of the triazole candidate for a set period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.[2][7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC₅₀ (the concentration of drug that inhibits 50% of cell viability) by plotting the percentage of cell viability against the drug concentration.
The ratio of the mammalian IC₅₀ to the fungal MIC provides the Selectivity Index (SI) . A high SI is a desirable characteristic for a drug candidate.
Part 2: The In Vitro-In Vivo Bridge: Pharmacokinetics and Pharmacodynamics (PK/PD)
A drug's efficacy is not just about its MIC; it's about achieving and maintaining a sufficient concentration at the site of infection for an adequate duration. This is the realm of Pharmacokinetics (what the body does to the drug) and Pharmacodynamics (what the drug does to the fungus).[8][9]
Causality Behind Experimental Choice: For triazole antifungals, the PK/PD index most strongly linked to efficacy is the ratio of the Area Under the Concentration-Time Curve (AUC) to the MIC (AUC/MIC).[1][9] The AUC represents the total drug exposure over a 24-hour period. A target free-drug AUC/MIC ratio of 25-50 has been consistently associated with successful outcomes for invasive candidiasis in animal models.[1] Determining the drug's pharmacokinetic profile in the chosen animal model is therefore a non-negotiable step before designing an efficacy study.
Key Experiment 3: Murine Pharmacokinetic Study
-
Animal Dosing: Administer a single dose of the triazole candidate to a cohort of mice (e.g., BALB/c) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Process the blood to plasma and quantify the drug concentration using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[10][11][12]
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including Cmax (peak concentration), Tmax (time to peak concentration), elimination half-life (t½), and most importantly, the AUC₀₋₂₄.
This PK data, combined with the in vitro MIC, allows for the calculation of the AUC/MIC ratio that can be achieved at a given dose, guiding dose selection for the efficacy study.
Caption: The PK/PD bridge integrating in vitro MIC and in vivo AUC.
Part 3: Designing the In Vivo Validation Study
This phase is the definitive test of the triazole candidate's therapeutic potential. The choice of animal model is critical and should mimic key aspects of the human disease.[13][14] For systemic fungal infections, the murine model of disseminated candidiasis is a well-established and highly relevant starting point.[12][15]
Causality Behind Experimental Choice: The goal is to create an acute, lethal infection that can be rescued by an effective antifungal agent. To achieve this, mice are often rendered neutropenic (immunosuppressed) to make them more susceptible to infection, mirroring the condition of many at-risk patient populations.[16] Key endpoints are animal survival and the reduction of fungal burden in target organs (typically the kidneys for Candida).[13]
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines to minimize animal suffering.[17][18][19]
-
Immunosuppression (Optional but Recommended): Administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally 4 days and 1 day prior to infection to induce neutropenia.[20][21][22]
-
Infection: Prepare an inoculum of C. albicans as described for the MIC assay. Inject a lethal dose (e.g., 1 x 10⁵ CFU/mouse) intravenously via the lateral tail vein.
-
Treatment: Begin treatment with the triazole candidate at various doses (informed by PK/PD modeling) at a set time post-infection (e.g., 2 hours). Administer the drug daily for a defined period (e.g., 7 days). Include a vehicle control group (infected, untreated) and a positive control group (e.g., fluconazole).
-
Monitoring & Endpoints:
-
Survival: Monitor the animals daily for up to 21 days post-infection. Record mortality and plot Kaplan-Meier survival curves.
-
Fungal Burden: At a predetermined time point (e.g., day 4 post-infection), humanely euthanize a subset of animals from each group. Harvest target organs (kidneys), homogenize them, and perform serial dilutions for plating on agar to quantify the Colony Forming Units (CFU) per gram of tissue.
-
Caption: Workflow for a murine disseminated candidiasis efficacy study.
Part 4: Integrated Data Analysis & Troubleshooting
The final step is to synthesize the data from all phases to create a holistic profile of the drug candidate. A successful candidate will demonstrate a clear dose-response relationship in the animal model that correlates with the in vitro potency and PK/PD predictions.
Data Presentation: A Comparative Summary
| Parameter | Candidate A | Candidate B | Fluconazole (Control) |
| In Vitro Data | |||
| C. albicans MIC (µg/mL) | 0.25 | 2 | 1 |
| HepG2 IC₅₀ (µg/mL) | >128 | >128 | >128 |
| Selectivity Index (IC₅₀/MIC) | >512 | >64 | >128 |
| PK/PD Data (at 20 mg/kg dose) | |||
| Murine AUC₀₋₂₄ (µg·h/mL) | 60 | 50 | 30 |
| Calculated AUC/MIC Ratio | 240 | 25 | 30 |
| In Vivo Efficacy Data | |||
| % Survival at Day 21 (20 mg/kg) | 90% | 20% | 80% |
| Kidney Fungal Burden Log Reduction (vs. Vehicle) | 2.5 | 0.5 | 2.2 |
Analysis: In this hypothetical example, Candidate A shows superior performance. Despite Candidate B having a reasonable selectivity index, its higher MIC means that a standard dose fails to achieve the target AUC/MIC ratio of ~25-50, resulting in poor in vivo efficacy.[1] Candidate A, with its potent MIC and good exposure, achieves a high AUC/MIC ratio that translates directly into excellent survival and fungal clearance, even outperforming the standard-of-care, fluconazole.
Troubleshooting Discrepancies
When a potent in vitro compound fails in vivo, a systematic investigation is required. Poor correlation often points to issues with drug exposure or unanticipated biological factors.[23][24]
Caption: Decision tree for troubleshooting poor in vitro-in vivo correlation.
Conclusion
The validation of triazole drug candidates is a multi-step, integrated process that relies on a strong logical framework. By systematically evaluating antifungal potency, host cell toxicity, pharmacokinetic properties, and finally, efficacy in a relevant disease model, researchers can build a robust data package. This phased approach, grounded in the causality of each experimental choice, not only increases the probability of identifying a successful clinical candidate but also ensures that resources are invested in compounds with the highest potential to treat life-threatening fungal infections.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. As a specialized heterocyclic compound incorporating a chlorinated aromatic ring and a thiol group, this substance requires careful handling to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined are grounded in established safety protocols and regulatory standards to ensure a self-validating and trustworthy workflow.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from close structural analogs, such as 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol and 1H-1,2,4-Triazole-3-thiol, provide a strong basis for risk assessment.[1][2] The key structural motifs—a chlorinated phenyl group, a triazole core, and a thiol group—each contribute to the overall hazard profile.
The presence of the 4-chlorophenyl group classifies this compound as a chlorinated aromatic hydrocarbon, which are known for their potential toxicity and environmental persistence.[3] The triazole-thiol core is bioactive and found in various pharmacologically active agents, suggesting that uncontrolled release is undesirable.[4][5]
Table 1: Summary of Hazard Profile (Based on Structural Analogs)
| Hazard Class | GHS Classification | Hazard Statement | Precautionary Statement Examples | Source |
| Acute Toxicity (Oral) | Acute Tox. 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 | [1][2] |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation | P280, P302+P352, P332+P313 | [2][6] |
| Eye Damage/Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [1][2] |
| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | [6] |
Note: This data is extrapolated from closely related compounds. Always consult your institution's chemical safety officer for a definitive risk assessment.
Disposal Workflow Overview
The proper disposal of this compound is not merely a single action but a systematic process. The following diagram illustrates the decision-making and operational flow from waste generation to final removal.
Caption: Disposal workflow for this compound.
Pre-Disposal and Containment Protocol
Proper containment is critical to prevent exposure and environmental contamination. Deactivation of this compound in a standard laboratory setting is not recommended due to the potential for hazardous reactions and byproducts. The preferred and safest method is disposal via a licensed hazardous waste contractor.
Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.
-
Gloves: Chemically resistant gloves (Nitrile is a suitable choice for incidental contact).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat to protect from splashes.
Step 2: Waste Segregation The principle of waste segregation is to prevent dangerous reactions and to ensure proper final disposal.
-
Designate as Halogenated Organic Waste: Due to the chlorophenyl group, this compound must be disposed of in a container specifically designated for halogenated (or chlorinated) organic waste.[3]
-
Avoid Mixing: Do NOT mix this waste with non-halogenated solvents, strong acids, bases, or oxidizing agents. Chemical incompatibilities can lead to gas evolution, heat generation, or container pressurization.
Step 3: Container Selection and Labeling The integrity of the waste stream depends on proper containment and communication.[7]
-
Container Choice: Use a chemically compatible container, typically high-density polyethylene (HDPE) or a glass bottle with a screw-top cap. The container must be in good condition with no leaks or cracks.
-
Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The full, unabbreviated chemical name: "this compound".
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
Associated hazard warnings (e.g., "Toxic," "Irritant").[8]
-
Step-by-Step Disposal Procedures
This section details the specific actions for handling different forms of waste containing the target compound.
A. Unused or Expired Solid Compound:
-
Carefully transfer the solid chemical into the pre-labeled halogenated organic solid waste container.
-
Avoid creating dust during the transfer. If the material is a fine powder, conduct the transfer within a chemical fume hood.[2]
-
Ensure the container is tightly sealed after the addition of waste.
B. Solutions and Liquid Waste:
-
Using a funnel, carefully pour liquid waste (e.g., from reaction workups or chromatography fractions) into the pre-labeled halogenated organic liquid waste container.
-
Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.
-
Keep the container sealed at all times except when adding waste.[7]
C. Contaminated Labware and Debris:
-
Empty Containers: An "empty" container that held the pure compound must still be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as halogenated liquid hazardous waste.[9] After rinsing, the container can often be disposed of as regular lab glass, but only after the label has been completely removed or defaced.
-
Contaminated Materials: Items such as gloves, weigh boats, and absorbent pads that are contaminated with the compound must be placed in a designated solid hazardous waste container. Do not dispose of these items in the regular trash.[3]
Storage and Final Disposal
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation, under the control of the lab personnel, and clearly marked.
-
EHS Pickup: Once the waste container is full or has been stored for the maximum time allowed by your institution (e.g., 90 days), arrange for pickup by your EHS department or their designated hazardous waste contractor. Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Spill Cleanup:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
-
By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
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The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health (NIH). Available from: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, a member of the biologically active triazole family, presents a specific set of handling challenges. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the rationale behind each personal protective equipment (PPE) selection and procedural step.
Understanding the Hazard Profile
Before detailing the required PPE, it is crucial to understand the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1]
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Respiratory Irritation : May cause respiratory irritation.[1]
The presence of a thiol (-SH) group also suggests a potential for a strong, unpleasant odor, a common characteristic of organosulfur compounds.[2] While toxicity may be moderate, the odor itself can be a significant workplace hazard, causing distraction and discomfort.
| Hazard Classification | GHS Code | Description | Primary Route of Exposure |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Dermal Contact |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Eye Contact |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation | Inhalation |
Table 1: GHS Hazard Classification for this compound.[1]
Core PPE Ensemble: A Multi-Layered Defense
A risk-based approach to PPE selection is paramount. For this compound, which is a solid powder, the primary risks are inhalation of airborne particles and dermal/eye contact. Therefore, a comprehensive PPE strategy is required.
Given that this compound can cause respiratory irritation and is handled as a powder, preventing inhalation is a critical first step.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood or a powder containment hood to minimize airborne particles.
-
Respirator Selection : When engineering controls are not sufficient or during spill cleanup, respiratory protection is mandatory. A half-mask or full-facepiece air-purifying respirator is recommended. The cartridge selection is key:
-
Particulate Filter : A P100 (oil-proof, 99.97% efficient) or at a minimum, an N95 (non-oil proof, 95% efficient) filter is necessary to capture fine dust particles.[3]
-
Chemical Cartridge : Due to the presence of the thiol group and the aromatic rings, an organic vapor (OV) cartridge should be used in conjunction with the particulate filter. Combination cartridges, such as an OV/P100, are ideal.[4][5]
-
Protocol for Respirator Use:
-
Ensure you are fit-tested for the specific make and model of the respirator.
-
Perform a positive and negative pressure seal check each time you don the respirator.
-
Consult your institution's respiratory protection program for cartridge change-out schedules.
This compound is a serious eye irritant.[1] Standard safety glasses do not provide adequate protection from powders, which can become airborne and circulate around the lenses.
-
Primary Protection : Chemical splash goggles that form a seal around the eyes are required.
-
Enhanced Protection : When handling larger quantities or when there is a significant risk of splashing or dust generation, a full-face shield should be worn over the chemical splash goggles. A full-facepiece respirator also meets this requirement.
As a known skin irritant, preventing all skin contact is essential.[1] This requires more than just a pair of gloves.
-
Gloves :
-
Double Gloving : Practice double gloving to reduce the risk of exposure due to tears or pinholes in the outer glove. This also allows for the safe removal of the outer, contaminated glove without touching it with your bare skin.
-
Glove Change Frequency : Change gloves frequently and immediately if you suspect contamination. Do not wear gloves outside of the laboratory area.
-
Lab Coat/Coveralls :
-
A clean, buttoned lab coat is the minimum requirement. Ensure it has long sleeves and fits properly.
-
For tasks with a higher potential for contamination, such as weighing large quantities or cleaning spills, consider disposable coveralls for enhanced protection.
-
-
Footwear :
-
Closed-toe shoes are mandatory in any laboratory setting. Leather or other non-porous material is preferable to cloth, which can absorb spills.
-
Operational and Disposal Plan
A comprehensive safety plan extends beyond PPE to include the entire workflow, from handling to disposal.
Caption: Workflow for safe handling and disposal.
Step-by-Step Decontamination Protocol:
The thiol group can be oxidized to a less odorous and potentially less hazardous form. A dilute bleach solution is effective for this purpose.
-
Prepare Decontamination Solution : In the fume hood, prepare a fresh 10% sodium hypochlorite (household bleach) solution.
-
Wipe Down Surfaces : At the end of the procedure, wipe down all surfaces in the fume hood where the compound was handled with the bleach solution, followed by a water rinse.
-
Decontaminate Equipment : Submerge spatulas and other non-disposable equipment in the bleach solution for at least one hour. Rinse thoroughly with water afterwards.
-
Dispose of Waste : All disposable items that came into contact with the compound (gloves, weighing paper, paper towels) must be placed in a clearly labeled hazardous waste container. Do not dispose of this material in the regular trash.[2][7]
Emergency Procedures
Preparedness is a key component of safety.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[1] |
Table 2: First Aid Measures.
By understanding the specific hazards of this compound and implementing this comprehensive, multi-layered safety approach, researchers can confidently work with this compound while ensuring their personal safety and the integrity of their research environment.
References
-
Carl ROTH. (2021). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. [Link]
-
Carl ROTH. (2021). Safety Data Sheet: 1,2,4-Triazole. [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. [Link]
-
OSHA. (n.d.). OSHA Glove Selection Chart. [Link]
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PK Safety. (2024). Understanding Respirators With Organic Vapor Cartridges. [Link]
-
Hazmasters. (n.d.). Cartridge/filter, P100, Polystyrene, Magenta/Yellow. [Link]
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Airgas. (n.d.). MSA Organic Vapors, Sulfur Dioxide, Chlorine... Respirator Cartridge. [Link]
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eSafety Supplies. (n.d.). 3M™ Chlorine, Hydrogen Chloride, Organic Vapor, Particulates And Sulfur Dioxide Respirator Cartridge. [Link]
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OSHA. (2024). AMITROLE. [Link]
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Unisafe Gloves. (n.d.). Chemical Resistance Guide. [Link]
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Ansell. (n.d.). Chemical Resistance Glove Chart. [Link]
-
GLOVEABLES. (n.d.). Gloves Chemical Resistance Chart. [Link]
-
INCHEM. (n.d.). 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. [Link]
-
MDPI. (2017). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]
-
MDPI. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
PubMed. (2018). Efficacy of Four Cleaning Solutions for the Decontamination of Selected Cytotoxic Drugs.... [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
-
ResearchGate. (2018). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
ResearchGate. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
ResearchGate. (n.d.). Regioselectivity of the reaction of 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates and structure of the products. [Link]
-
ResearchGate. (2005). [3-Amino-1,2,4-triazole. Documentation of occupational exposure limit values]. [Link]
Sources
Retrosynthesis Analysis
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